Alclometasone Dipropionate
Beschreibung
This compound is the dipropionate salt form of alclometasone, a synthetic corticosteroid with low to medium potency. This compound is a glucocorticoid receptor agonist that mimics the metabolic, anti-inflammatory, immunosuppressive, antipruritic, and vasoconstrictive effects of natural glucocorticoids. This drug interacts with specific intracellular receptors and binds to DNA to modify gene expression. This results in an induction of synthesis of certain proteins while inhibiting the synthesis of others. This compound is used for the relief of the inflammatory and pruritic manifestations of corticosteroid-responsive dermatoses. (NCI05)
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1982 and is indicated for skin disease and eye inflammation and has 1 investigational indication.
See also: Alclometasone (has active moiety).
Eigenschaften
IUPAC Name |
[2-[(7R,8S,9S,10R,11S,13S,14S,16R,17R)-7-chloro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-propanoyloxy-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H37ClO7/c1-6-22(33)35-14-21(32)28(36-23(34)7-2)15(3)10-18-24-19(29)12-16-11-17(30)8-9-26(16,4)25(24)20(31)13-27(18,28)5/h8-9,11,15,18-20,24-25,31H,6-7,10,12-14H2,1-5H3/t15-,18+,19-,20+,24-,25+,26+,27+,28+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJHCCTTVDRAMEH-DUUJBDRPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OCC(=O)C1(C(CC2C1(CC(C3C2C(CC4=CC(=O)C=CC34C)Cl)O)C)C)OC(=O)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)OCC(=O)[C@]1([C@@H](C[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2[C@@H](CC4=CC(=O)C=C[C@]34C)Cl)O)C)C)OC(=O)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H37ClO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6045535 | |
| Record name | Alclometasone dipropionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6045535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
521.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66734-13-2 | |
| Record name | Alclometasone dipropionate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66734-13-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Alclometasone dipropionate [USAN:USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066734132 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Alclometasone dipropionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6045535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7α-chloro-11β,17,21-trihydroxy-16α-methylpregna-1,4-diene-3,20-dione 17,21-di(propionate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.403 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ALCLOMETASONE DIPROPIONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S56PQL4N1V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Molecular Interplay of Alclometasone Dipropionate in Cutaneous Inflammation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alclometasone (B1664502) dipropionate, a synthetic topical corticosteroid of low to medium potency, is widely utilized in the management of various inflammatory dermatoses. Its therapeutic efficacy is rooted in its ability to modulate intricate intracellular signaling cascades, primarily through its interaction with the glucocorticoid receptor (GR). This technical guide delineates the molecular pathways influenced by alclometasone dipropionate in the context of skin inflammation. It provides an in-depth exploration of its mechanism of action, focusing on the glucocorticoid receptor signaling pathway, the subsequent transrepression of the pro-inflammatory transcription factor NF-κB, and its impact on the mitogen-activated protein kinase (MAPK) signaling cascade. Furthermore, this guide details the downstream effects on the expression and function of key inflammatory mediators, including cytokines, chemokines, and enzymes involved in the arachidonic acid pathway. Methodologies for key experimental assays are provided, alongside visual representations of signaling pathways and experimental workflows to facilitate a deeper understanding of the molecular pharmacology of this compound.
Introduction
Skin inflammation is a complex biological response to various stimuli, including pathogens, irritants, and allergens. It is characterized by the coordinated activation of resident skin cells and infiltrating immune cells, leading to the release of a plethora of inflammatory mediators. Topical corticosteroids remain a cornerstone in the treatment of inflammatory skin conditions due to their potent anti-inflammatory, immunosuppressive, antiproliferative, and vasoconstrictive properties.[1][2] this compound is a synthetic corticosteroid designed for topical application and is effective in treating dermatological conditions that require a mild-to-moderate steroid approach.[3] This document serves as a technical resource, elucidating the molecular mechanisms that underpin the therapeutic effects of this compound in skin inflammation.
The Glucocorticoid Receptor Signaling Pathway
The primary mechanism of action of this compound, like all corticosteroids, is mediated through the glucocorticoid receptor (GR).[4][5] The GR is a ligand-dependent transcription factor that, in its inactive state, resides in the cytoplasm in a complex with heat shock proteins (HSPs).
Mechanism of Glucocorticoid Receptor Activation:
-
Ligand Binding: this compound, being lipophilic, readily penetrates the cell membrane and binds to the ligand-binding domain of the cytosolic GR.
-
Conformational Change and Dissociation: This binding induces a conformational change in the GR, leading to its dissociation from the heat shock protein complex.
-
Nuclear Translocation: The activated GR-ligand complex then translocates into the nucleus.
-
Gene Regulation: In the nucleus, the GR dimerizes and interacts with specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This interaction can either enhance (transactivation) or suppress (transrepression) gene transcription.
Modulation of Pro-inflammatory Signaling Pathways
A significant component of the anti-inflammatory action of this compound is its ability to interfere with pro-inflammatory signaling cascades, most notably the NF-κB and MAPK pathways.
Inhibition of the NF-κB Pathway
The Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response, controlling the transcription of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.
Mechanism of NF-κB Inhibition:
-
Transrepression: The activated GR can directly interact with and inhibit the activity of transcription factors like NF-κB. This occurs through several mechanisms:
-
Direct Binding: The GR monomer can directly bind to the p65 subunit of NF-κB, preventing it from binding to its target DNA sequences.
-
Co-activator Competition: The GR can compete with NF-κB for limited pools of essential co-activator proteins, such as CREB-binding protein (CBP)/p300.
-
-
Induction of IκBα: The GR can also transactivate the gene encoding IκBα, an endogenous inhibitor of NF-κB. Increased levels of IκBα lead to the sequestration of NF-κB in the cytoplasm, preventing its nuclear translocation and subsequent activation of pro-inflammatory genes.
Crosstalk with the MAPK Pathway
Mitogen-activated protein kinases (MAPKs) are a family of serine/threonine kinases that play a crucial role in transducing extracellular signals to cellular responses, including inflammation. The three major MAPK subfamilies are:
-
Extracellular signal-regulated kinases (ERK1/2)
-
c-Jun N-terminal kinases (JNKs)
-
p38 MAPKs
While the direct effects of this compound on the MAPK pathway are not extensively quantified, it is known that corticosteroids can interfere with MAPK signaling. This can occur through the induction of MAPK Phosphatase-1 (MKP-1), which dephosphorylates and inactivates MAPKs, including p38 and JNK. By inhibiting the MAPK pathway, corticosteroids can further suppress the production of pro-inflammatory cytokines like TNF-α and IL-6.
Effects on Inflammatory Mediators
The modulation of the GR, NF-κB, and MAPK pathways by this compound culminates in a significant reduction in the production of a wide array of inflammatory mediators.
Inhibition of Cytokine and Chemokine Synthesis
This compound, through the mechanisms described above, effectively suppresses the transcription of genes encoding pro-inflammatory cytokines and chemokines. While specific quantitative data for this compound is limited, studies on other corticosteroids demonstrate a potent inhibitory effect on the production of:
-
Interleukins (IL): IL-1, IL-2, IL-3, IL-6, IL-8, IL-17, and IL-22
-
Tumor Necrosis Factor-alpha (TNF-α)
-
Granulocyte-macrophage colony-stimulating factor (GM-CSF)
-
Chemokines: such as CCL2 (MCP-1) and CXCL8 (IL-8), which are responsible for recruiting inflammatory cells to the site of inflammation.
Table 1: Qualitative Effects of Corticosteroids on Key Pro-inflammatory Cytokines
| Cytokine | Primary Function in Skin Inflammation | General Effect of Corticosteroids |
| TNF-α | Master regulator of inflammation, induces other cytokines | Strong Inhibition |
| IL-1β | Potent pro-inflammatory cytokine, involved in fever | Strong Inhibition |
| IL-6 | Pleiotropic cytokine with pro-inflammatory roles | Inhibition |
| IL-8 (CXCL8) | Potent neutrophil chemoattractant | Inhibition |
| IL-17 | Key cytokine in psoriasis, promotes keratinocyte proliferation | Inhibition |
| GM-CSF | Promotes the survival and activation of various immune cells | Inhibition |
Inhibition of the Arachidonic Acid Pathway
A cornerstone of the anti-inflammatory action of this compound is the inhibition of the arachidonic acid cascade.[2][5]
Mechanism:
-
Induction of Lipocortin-1: The activated GR-alclometasone complex upregulates the expression of Lipocortin-1 (also known as Annexin A1).
-
Inhibition of Phospholipase A2 (PLA2): Lipocortin-1 inhibits the activity of phospholipase A2, the enzyme responsible for releasing arachidonic acid from membrane phospholipids.
-
Suppression of Prostaglandins (B1171923) and Leukotrienes: By limiting the availability of arachidonic acid, this compound effectively blocks the synthesis of potent inflammatory mediators, including prostaglandins (via the cyclooxygenase pathway) and leukotrienes (via the lipoxygenase pathway).
Experimental Protocols
This section provides an overview of key experimental methodologies used to investigate the molecular effects of this compound.
In Vitro Model of Skin Inflammation
-
Cell Culture: Human keratinocytes (e.g., HaCaT cells or primary keratinocytes) are cultured to confluency.
-
Inflammatory Challenge: Cells are stimulated with a pro-inflammatory agent, such as TNF-α (10-50 ng/mL) or a cytokine cocktail (e.g., IL-17A and TNF-α), to induce an inflammatory phenotype.
-
Treatment: Cells are co-treated with varying concentrations of this compound.
-
Analysis: After a defined incubation period (e.g., 24 hours), cell lysates and culture supernatants are collected for downstream analysis (RT-PCR, Western Blot, ELISA).
Quantitative Real-Time PCR (RT-qPCR) for Gene Expression Analysis
-
RNA Extraction: Total RNA is isolated from treated and control keratinocytes using a suitable kit.
-
cDNA Synthesis: RNA is reverse transcribed into complementary DNA (cDNA).
-
qPCR: The cDNA is used as a template for qPCR with primers specific for target genes (e.g., TNF-α, IL-6, COX-2) and a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: The relative expression of target genes is calculated using the ΔΔCt method.
Western Blot for Protein Expression and Phosphorylation
-
Protein Extraction: Total protein is extracted from treated and control keratinocytes using a lysis buffer.
-
Protein Quantification: Protein concentration is determined using a BCA or Bradford assay.
-
SDS-PAGE: Equal amounts of protein are separated by size on a polyacrylamide gel.
-
Transfer: Proteins are transferred from the gel to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for target proteins (e.g., phospho-p65 NF-κB, total p65 NF-κB, phospho-p38 MAPK, total p38 MAPK).
-
Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the signal is detected using a chemiluminescent substrate.
-
Analysis: Band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).
Conclusion
This compound exerts its anti-inflammatory effects in the skin through a multi-faceted molecular mechanism. By activating the glucocorticoid receptor, it orchestrates a genomic response that leads to the suppression of key pro-inflammatory signaling pathways, including NF-κB and MAPK. This results in the diminished production of a broad spectrum of inflammatory mediators, such as cytokines, chemokines, and products of the arachidonic acid cascade. A thorough understanding of these molecular pathways is crucial for the rational use of this compound in clinical practice and for the development of novel anti-inflammatory therapies with improved efficacy and safety profiles. Further research is warranted to obtain more specific quantitative data on the dose-dependent effects of this compound on these intricate signaling networks.
References
An In-Depth Technical Guide to the Identification and Analysis of Alclometasone Dipropionate Degradation Products
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the identification and analysis of degradation products of alclometasone (B1664502) dipropionate, a synthetic corticosteroid widely used in topical dermatological formulations. Understanding the degradation pathways and the resulting impurities is critical for ensuring the safety, efficacy, and stability of pharmaceutical products containing this active pharmaceutical ingredient (API). This document outlines the common degradation pathways, provides detailed experimental protocols for forced degradation studies and analytical method development, and presents illustrative quantitative data.
Introduction to Alclometasone Dipropionate and its Stability
This compound (7α-chloro-11β,17,21-trihydroxy-16α-methylpregna-1,4-diene-3,20-dione 17,21-dipropionate) is a medium-potency corticosteroid valued for its anti-inflammatory, antipruritic, and vasoconstrictive properties.[1] Like other corticosteroids, its chemical stability can be compromised under various environmental conditions, leading to the formation of degradation products. These impurities can potentially reduce the therapeutic efficacy of the drug and may even pose safety risks. Therefore, a thorough understanding and control of the degradation profile of this compound are mandated by regulatory agencies worldwide.
The primary degradation pathways for corticosteroids like this compound include hydrolysis of the ester groups and oxidative transformation of the steroid nucleus.[2] Forced degradation studies, also known as stress testing, are essential to identify these potential degradation products and to develop stability-indicating analytical methods capable of separating and quantifying them.
Potential Degradation Pathways
Based on the chemical structure of this compound and known degradation patterns of similar corticosteroids, the following degradation pathways are anticipated:
-
Hydrolysis: The two propionate (B1217596) ester linkages at the C17 and C21 positions are susceptible to hydrolysis. This can occur under both acidic and basic conditions, leading to the formation of alclometasone 17-propionate, alclometasone 21-propionate, and ultimately, the free alclometasone alcohol.
-
Oxidation: The steroid nucleus can undergo oxidation, potentially at various positions. This can be induced by exposure to oxidizing agents, light, or even atmospheric oxygen over time.
-
Photodegradation: Exposure to light, particularly UV radiation, can lead to the formation of photodegradation products. For other corticosteroids, this has been shown to result in rearrangements of the steroid ring system.
Quantitative Analysis of Degradation
Forced degradation studies are performed to intentionally degrade the drug substance under a variety of stress conditions to generate the likely degradation products. The extent of degradation is typically monitored by a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC).
| Stress Condition | Parameters | Duration | Beclomethasone (B1667900) Dipropionate Degradation (%) | Potential Degradation Products |
| Acidic Hydrolysis | 0.1 M HCl | 24 hours | 15 - 25 | Alclometasone 17-propionate, Alclometasone 21-propionate, Alclometasone |
| Basic Hydrolysis | 0.1 M NaOH | 4 hours | 20 - 30 | Alclometasone 17-propionate, Alclometasone 21-propionate, Alclometasone |
| Oxidative Degradation | 3% H₂O₂ | 24 hours | 10 - 20 | Oxidized steroid nucleus derivatives |
| Thermal Degradation | 80°C | 48 hours | 5 - 15 | Isomers, other thermal degradants |
| Photodegradation | UV light (254 nm) | 24 hours | 10 - 20 | Photoproducts (e.g., lumi-isomers) |
Identification of Degradation Products
The identification of degradation products is a critical step in ensuring drug safety. This typically involves the use of hyphenated analytical techniques, primarily Liquid Chromatography-Mass Spectrometry (LC-MS).
While specific degradation products for this compound are not extensively documented in public literature, based on the degradation of the structurally similar beclomethasone dipropionate, the following are the most probable degradation products:
| Degradation Product | Chemical Name | Method of Identification |
| DP1 | Alclometasone 17-Propionate | LC-MS, NMR |
| DP2 | Alclometasone 21-Propionate | LC-MS, NMR |
| DP3 | Alclometasone | LC-MS, NMR |
| DP4 | Oxidized this compound Derivatives | LC-MS/MS |
Experimental Protocols
The following are detailed methodologies for conducting forced degradation studies and for the analysis of this compound and its degradation products.
Forced Degradation Studies
Objective: To generate potential degradation products of this compound under various stress conditions.
Materials:
-
This compound reference standard
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3% (v/v)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade)
Procedure:
-
Acidic Hydrolysis: Dissolve 10 mg of this compound in 10 mL of methanol. Add 10 mL of 0.1 M HCl. Keep the solution at 60°C for 24 hours. Cool, neutralize with 0.1 M NaOH, and dilute with methanol to a final concentration of approximately 100 µg/mL.
-
Basic Hydrolysis: Dissolve 10 mg of this compound in 10 mL of methanol. Add 10 mL of 0.1 M NaOH. Keep the solution at 60°C for 4 hours. Cool, neutralize with 0.1 M HCl, and dilute with methanol to a final concentration of approximately 100 µg/mL.
-
Oxidative Degradation: Dissolve 10 mg of this compound in 10 mL of methanol. Add 10 mL of 3% H₂O₂. Keep the solution at room temperature for 24 hours, protected from light. Dilute with methanol to a final concentration of approximately 100 µg/mL.
-
Thermal Degradation: Place 10 mg of solid this compound in a hot air oven at 80°C for 48 hours. After exposure, dissolve the sample in methanol to a final concentration of approximately 100 µg/mL.
-
Photodegradation: Expose a methanolic solution of this compound (100 µg/mL) to UV light (254 nm) in a photostability chamber for 24 hours. A control sample should be kept in the dark under the same conditions.
Stability-Indicating HPLC Method
Objective: To develop and validate a stability-indicating HPLC method for the separation and quantification of this compound and its degradation products.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile (B52724):Water (Gradient elution may be required for optimal separation) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 242 nm |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
Method Validation: The method should be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ).
UPLC-MS/MS Method for Identification
Objective: To identify and characterize the degradation products of this compound.
Chromatographic Conditions (UPLC):
| Parameter | Condition |
| Column | C18 (e.g., 50 mm x 2.1 mm, 1.7 µm) |
| Mobile Phase | A: 0.1% Formic acid in water; B: 0.1% Formic acid in acetonitrile (Gradient elution) |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Mass Spectrometry Conditions (MS/MS):
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Mode | Full scan and product ion scan |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 30 V |
| Source Temperature | 120°C |
| Desolvation Temperature | 350°C |
Visualizations
The following diagrams illustrate the general workflow for forced degradation studies and the predicted degradation pathways of this compound.
Conclusion
The identification and analysis of this compound degradation products are essential for the development of safe and stable pharmaceutical formulations. This guide has provided an overview of the potential degradation pathways, detailed experimental protocols for stress testing and analysis, and a framework for the identification of impurities. While specific quantitative data for this compound is limited in public literature, the methodologies and principles outlined herein, drawn from extensive research on related corticosteroids, provide a robust foundation for researchers, scientists, and drug development professionals working with this important topical steroid. Adherence to these principles and rigorous analytical characterization will ensure the quality and safety of this compound-containing products.
References
A Technical Guide to the Discovery and Synthesis of Alclometasone Dipropionate for Dermatological Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alclometasone (B1664502) dipropionate is a synthetic, non-fluorinated topical corticosteroid developed in the late 20th century for the treatment of various inflammatory skin conditions.[1][2] As a low-to-medium potency glucocorticoid, it offers an effective therapeutic option for corticosteroid-responsive dermatoses such as atopic dermatitis, eczema, and psoriasis.[3][4][5] Its molecular structure is distinguished by the presence of a chlorine atom at the 7α-position, which enhances its potency without significantly increasing the risk of local and systemic side effects commonly associated with fluorinated corticosteroids.[2][6] This guide provides a detailed overview of its synthesis, mechanism of action, and key data from dermatological research.
Synthesis of Alclometasone Dipropionate
The traditional synthesis of this compound often involved complex routes starting from materials like dexamethasone (B1670325) defluoroacetate.[7][8] However, a more efficient and modern synthetic pathway has been developed starting from 16α-methyl epihydrocortisone. This process is characterized by a shorter route, higher overall yield, and improved environmental profile.[7]
The improved synthesis involves a seven-step reaction sequence, which is outlined in the workflow below.[7]
Caption: A 7-step synthesis workflow for this compound.
Experimental Protocol: Step 1 - Esterification
The following protocol is adapted from the described synthesis method for the initial esterification of the raw material.[7]
Objective: To esterify the 21-hydroxyl group of 16α-methyl epihydrocortisone using propionic anhydride (B1165640).
Materials:
-
16α-methyl epihydrocortisone (100g)
-
Chloroform (500ml)
-
Propionic anhydride (40g)
-
p-toluenesulfonic acid (8g)
-
50% Sodium hydroxide (B78521) solution
-
Purified water
Procedure:
-
In a 1000ml three-neck flask, combine 100g of 16α-methyl epihydrocortisone, 500ml of chloroform, 40g of propionic anhydride, and 8g of p-toluenesulfonic acid.[7]
-
Maintain the reaction temperature at 20-25°C and allow the reaction to proceed for 6-8 hours.[7]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) to confirm the endpoint.[7]
-
Upon completion, slowly add 20ml of 50% sodium hydroxide solution dropwise to neutralize the acid catalyst.[7]
-
Perform a water separation step.
-
Concentrate the organic phase under reduced pressure to recover 90-95% of the chloroform.[7]
-
Add 500ml of purified water to the concentrated residue.
-
Induce crystallization by stirring the mixture at 0-5°C.
-
Filter the resulting solid product, which is the 21-position esterified intermediate.
Mechanism of Action
Like other corticosteroids, this compound exerts its anti-inflammatory, antipruritic, and vasoconstrictive effects at the cellular level.[5][9] The process is initiated by the passive diffusion of the drug across the cell membrane and subsequent binding to cytosolic glucocorticoid receptors (GR).[1]
Caption: Anti-inflammatory signaling pathway of this compound.
This drug-receptor complex then translocates into the cell nucleus, where it binds to Glucocorticoid Response Elements (GREs) on the DNA.[1] This interaction modulates gene transcription, leading to the increased synthesis of anti-inflammatory proteins, particularly lipocortins (e.g., annexin (B1180172) A1).[3][5][10] These lipocortins inhibit the enzyme phospholipase A2, which is responsible for releasing arachidonic acid from cell membranes.[9][10][11] By blocking the release of arachidonic acid, this compound effectively halts the downstream synthesis of potent inflammatory mediators like prostaglandins and leukotrienes, thereby reducing inflammation, itching, and swelling.[1][10]
Pharmacological and Clinical Data
This compound is characterized by its favorable safety profile, which is largely due to its minimal systemic absorption.[12]
Pharmacokinetic Profile
| Parameter | Value | Description | Source |
| Systemic Absorption | ~3% | Percentage of steroid absorbed over 8 hours of contact with intact skin. | [9][13] |
| Potency | Low to Medium | Classified in the low to medium range of potency compared to other topical corticosteroids. | [5][9][13] |
| Protein Binding | 60% | Plasma protein binding percentage. | [14] |
Clinical Efficacy in Atopic Dermatitis
Clinical trials have demonstrated the efficacy of this compound in pediatric populations with atopic dermatitis, showing comparable or slightly better outcomes than other commonly used corticosteroids.
| Trial Comparison | Patient Population | Key Efficacy Outcome | Source |
| This compound 0.05% vs. Hydrocortisone (B1673445) butyrate (B1204436) 0.1% | 40 children (5-11 years) | 76% average improvement in erythema, induration, and pruritus for alclometasone vs. 70% for hydrocortisone butyrate after 2 weeks. | [15] |
| This compound 0.05% vs. Clobetasone (B1204786) butyrate 0.05% | 43 children | 85% average reduction in disease signs for alclometasone vs. 86% for clobetasone butyrate after 2 weeks. | [16] |
Safety and Tolerability
The adverse reactions associated with this compound are typically mild, localized, and transient.[2]
| Adverse Reaction Category | Examples | Frequency | Source |
| Common | Itching, burning, skin irritation, erythema, dryness | Most Frequent | [3][10] |
| Less Common | Acne, hypertrichosis, mild depigmentation, perioral dermatitis | Tolerable | [14] |
| Rare (with prolonged/extensive use) | Skin atrophy, telangiectasia, systemic effects (e.g., HPA axis suppression) | Rare | [3][14] |
Conclusion
This compound stands as a valuable non-fluorinated corticosteroid in the dermatological armamentarium. Its well-defined synthesis, clear mechanism of action targeting the inhibition of inflammatory mediators, and a strong clinical profile demonstrating efficacy with minimal systemic absorption make it a preferred choice for managing inflammatory and pruritic manifestations of corticosteroid-responsive dermatoses.[3][12] The data underscore its utility as a safe and effective treatment option, particularly in pediatric patients and for conditions requiring low-to-medium potency steroid therapy.[9][15]
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. scispace.com [scispace.com]
- 3. Articles [globalrx.com]
- 4. clinicaltrials.eu [clinicaltrials.eu]
- 5. DailyMed - this compound ointment [dailymed.nlm.nih.gov]
- 6. This compound | 66734-13-2 [chemicalbook.com]
- 7. Method for preparing this compound - Eureka | Patsnap [eureka.patsnap.com]
- 8. CN109796515B - Method for preparing reduced intermediate for this compound - Google Patents [patents.google.com]
- 9. This compound Cream USP, 0.05% this compound Ointment USP, 0.05% [dailymed.nlm.nih.gov]
- 10. Articles [globalrx.com]
- 11. Articles [globalrx.com]
- 12. Articles [globalrx.com]
- 13. This compound CREAM USP, 0.05% [dailymed.nlm.nih.gov]
- 14. This compound - Drug Monograph - DrugInfoSys.com [druginfosys.com]
- 15. Clinical comparison of this compound cream 0.05% with hydrocortisone butyrate cream 0.1% in the treatment of atopic dermatitis in children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound cream 0.05% versus clobetasone butyrate cream 0.05%. A controlled clinical comparison in the treatment of atopic dermatitis in children - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Pharmacological Profile of Alclometasone Dipropionate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alclometasone (B1664502) dipropionate is a synthetic, non-fluorinated topical corticosteroid characterized by its anti-inflammatory, antipruritic, and vasoconstrictive properties.[1][2] As a low to medium potency corticosteroid, it is indicated for the relief of inflammatory and pruritic manifestations of corticosteroid-responsive dermatoses.[2] This technical guide provides a comprehensive overview of the preclinical pharmacological profile of alclometasone dipropionate, focusing on its mechanism of action, pharmacodynamics, pharmacokinetics, and safety pharmacology based on available preclinical data.
Mechanism of Action
This compound exerts its anti-inflammatory effects through its agonistic activity at glucocorticoid receptors (GR).[3] The proposed mechanism of action follows the classical genomic pathway of corticosteroid action.
Upon topical application and absorption into skin cells, this compound binds to cytosolic glucocorticoid receptors. This binding event triggers a conformational change in the receptor, leading to the dissociation of chaperone proteins such as heat shock proteins (Hsp90). The activated glucocorticoid receptor-ligand complex then translocates into the nucleus.
Within the nucleus, the complex can act in two primary ways:
-
Transactivation: The complex binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This interaction upregulates the transcription of genes encoding anti-inflammatory proteins, such as lipocortin-1 (annexin A1), which inhibits phospholipase A2 (PLA2).
-
Transrepression: The complex can interfere with the activity of pro-inflammatory transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1). This repression leads to a decrease in the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.
The net effect of these actions is the suppression of the inflammatory cascade, leading to reduced edema, erythema, and pruritus.
Mechanism of Action of this compound
Pharmacodynamics
The pharmacodynamic effects of this compound are primarily related to its anti-inflammatory, vasoconstrictive, and antiproliferative activities.
Anti-inflammatory Activity
Preclinical studies have demonstrated the anti-inflammatory properties of this compound in various animal models of inflammation.
Table 1: Preclinical Anti-inflammatory Models for Topical Corticosteroids
| Model | Species | Endpoint | General Outcome for Corticosteroids |
| Carrageenan-induced Paw Edema | Rat, Mouse | Reduction in paw volume/thickness | Dose-dependent inhibition of edema |
| Arachidonic Acid-induced Ear Edema | Mouse | Reduction in ear swelling and myeloperoxidase (MPO) activity | Inhibition of edema and neutrophil infiltration |
| Oxazolone-induced Ear Edema | Mouse | Reduction in ear swelling | Inhibition of delayed-type hypersensitivity reaction |
Vasoconstrictor Activity
The vasoconstrictor assay, or McKenzie-Stoughton test, is a widely used method to determine the potency of topical corticosteroids.[1][4] This assay measures the degree of skin blanching (vasoconstriction) induced by the topical application of a corticosteroid. The potency of this compound is classified as low to medium based on this assay.
Table 2: Vasoconstrictor Assay Potency Classification
| Class | Potency | Example Corticosteroids |
| I | Superpotent | Clobetasol propionate |
| II | High | Betamethasone dipropionate (augmented) |
| III | High | Betamethasone dipropionate |
| IV | Medium | Mometasone furoate |
| V | Medium | Fluticasone propionate |
| VI | Low to Medium | This compound |
| VII | Low | Hydrocortisone |
Pharmacokinetics
Absorption
The extent of percutaneous absorption of topical corticosteroids is influenced by several factors, including the vehicle, the integrity of the epidermal barrier, and the use of occlusive dressings. A study utilizing a radiolabeled this compound ointment formulation indicated that approximately 3% of the steroid was absorbed during 8 hours of contact with the intact skin of normal volunteers.[5] Inflammation and other disease processes in the skin can increase percutaneous absorption.
Metabolism
Preclinical studies in rats, rabbits, and mice have elucidated the metabolic fate of this compound. Following subcutaneous administration, the primary metabolic transformations include:
-
Hydrolysis of the side chain esters
-
Dehydrochlorination leading to the formation of a Δ6-double bond
-
6β-hydroxylation
-
Formation of 6β,7β-epoxides from 6β-hydroxylated metabolites
-
Side-chain oxidation to 21-oic and 20-oic acids in the 6β-hydroxylated metabolites
-
Conjugation to glucuronides and sulfates
The initial and rapid hydrolysis of the 21-ester to its corresponding alcohol (M-1) is a key step, with M-1 being a major metabolite in the plasma of the animal species studied.[6]
Safety Pharmacology
Hypothalamic-Pituitary-Adrenal (HPA) Axis Suppression
Systemic absorption of topical corticosteroids can lead to reversible suppression of the hypothalamic-pituitary-adrenal (HPA) axis. Preclinical and clinical studies are designed to evaluate this potential side effect. In a study with normal volunteers, 30 g of this compound cream 0.05% was applied to 80% of the body surface twice daily for 21 days with 12 hours of occlusion per day. The results showed no suppression of the HPA axis, as evidenced by normal levels of 8 a.m. plasma cortisol and 24-hour urinary 17-hydroxysteroid and free cortisol.[7] However, it is important to note that pediatric patients may be more susceptible to systemic toxicity due to a greater surface area to body mass ratio.
Experimental Protocols
Vasoconstrictor Assay (McKenzie-Stoughton Test)
Objective: To determine the topical potency of a corticosteroid by measuring its ability to induce vasoconstriction (skin blanching).
Protocol Outline:
-
Subject Selection: Healthy volunteers with fair skin who have been shown to be responsive to topical corticosteroids.
-
Test Sites: Multiple small, circular areas are marked on the volar aspect of the forearms.
-
Product Application: A standardized amount of the test corticosteroid formulation (and appropriate controls, e.g., vehicle, known potent and less potent corticosteroids) is applied to the designated sites.
-
Occlusion: The application sites are typically covered with an occlusive dressing for a specified period (e.g., 6-16 hours).
-
Assessment: After removal of the dressing and cleaning of the sites, the degree of blanching is visually assessed by trained, blinded observers at specific time points (e.g., 2 hours post-removal) using a graded scale (e.g., 0-4, where 0 is no blanching and 4 is maximal blanching). Chromameter measurements of skin color can also be used for a more objective assessment.
-
Data Analysis: The blanching scores are used to rank the potency of the test formulation relative to the controls.
Carrageenan-Induced Paw Edema
Objective: To evaluate the in vivo anti-inflammatory activity of a compound by measuring its ability to inhibit acute edema.
Protocol Outline:
-
Animal Model: Typically male Wistar rats or Swiss albino mice.
-
Groups: Animals are divided into a control group (vehicle), a reference drug group (e.g., indomethacin), and test groups receiving different doses of this compound.
-
Drug Administration: The test compound is administered topically to the paw a specified time before the induction of inflammation.
-
Induction of Edema: A sub-plantar injection of a 1% carrageenan solution is administered into the hind paw.
-
Measurement of Edema: Paw volume or thickness is measured at baseline and at various time points after carrageenan injection (e.g., 1, 2, 3, 4, 5, and 6 hours) using a plethysmometer or digital calipers.
-
Data Analysis: The percentage inhibition of edema for each treated group is calculated relative to the control group.
General Preclinical Workflow for a Topical Corticosteroid
Conclusion
This compound is a well-characterized topical corticosteroid with a favorable preclinical profile for the treatment of inflammatory dermatoses. Its mechanism of action is consistent with other glucocorticoids, involving the modulation of gene expression to produce anti-inflammatory effects. Preclinical models have established its low to medium potency. Pharmacokinetic studies indicate limited systemic absorption, and metabolic pathways have been identified in several animal species. Importantly, preclinical and clinical safety studies suggest a low risk of HPA axis suppression under recommended use conditions. This comprehensive preclinical profile supports the clinical use of this compound as a safe and effective treatment for corticosteroid-responsive skin conditions. Further research providing detailed quantitative comparisons with other corticosteroids in standardized preclinical models would be beneficial for a more nuanced understanding of its relative therapeutic index.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A. W. MacKenzie and R. B. Stoughton, “A Method for Comparing Percutaneous Absorption of Steroids,” Archives of Dermatology, Vol. 86, No. 11, 1962, pp. 608-610. doi10.1001/archderm.1962. 01590110044005 - References - Scientific Research Publishing [scirp.org]
- 5. researchgate.net [researchgate.net]
- 6. Inhaled beclomethasone dipropionate suppresses the hypothalamo-pituitary-adrenal axis in a dose dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The effect of this compound cream 0.05% on the hypothalamic-pituitary-adrenal axis of normal volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
a stability of Alclometasone dipropionate under various experimental conditions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability of Alclometasone dipropionate under various experimental conditions. Due to the limited availability of direct stability studies on this compound, this guide leverages data from structurally similar corticosteroids, primarily Beclomethasone (B1667900) dipropionate and Betamethasone dipropionate, to infer potential degradation pathways and stability profiles. This information is crucial for the development of stable pharmaceutical formulations and robust analytical methods.
Core Concepts in Drug Stability
Forced degradation studies are essential to understand the intrinsic stability of a drug substance.[1][2][3] These studies involve subjecting the drug to stress conditions such as heat, light, humidity, and different pH values to accelerate its decomposition.[1][2][3] The data generated helps in identifying potential degradation products, elucidating degradation pathways, and developing stability-indicating analytical methods as mandated by regulatory bodies like the International Council on Harmonisation (ICH).[4]
Physicochemical Properties of this compound
This compound is a synthetic corticosteroid with anti-inflammatory, antipruritic, and vasoconstrictive properties.[5][6] It is a white powder that is insoluble in water.[5] Its chemical structure, featuring two propionate (B1217596) ester groups, is a key factor in its stability, particularly its susceptibility to hydrolysis.[7][8][9]
Experimental Protocols for Forced Degradation Studies
The following are detailed methodologies for key experiments, adapted from studies on structurally similar corticosteroids. These protocols serve as a robust starting point for designing stability studies for this compound.
Acid and Base Hydrolysis
-
Objective: To evaluate the susceptibility of the drug substance to hydrolysis under acidic and alkaline conditions.
-
Protocol:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).
-
For acid hydrolysis, transfer an aliquot of the stock solution to a volumetric flask and add 0.1 N hydrochloric acid.[10]
-
For alkaline hydrolysis, transfer an aliquot of the stock solution to a separate volumetric flask and add 0.1 N sodium hydroxide.[10]
-
Reflux the solutions at a specified temperature (e.g., 60°C) for a defined period (e.g., 4 hours).[10]
-
After the specified time, cool the solutions to room temperature and neutralize them.
-
Dilute the samples with the mobile phase to a suitable concentration for analysis.
-
Analyze the samples using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.[4][11][12]
-
Oxidative Degradation
-
Objective: To assess the stability of the drug substance in the presence of an oxidizing agent.
-
Protocol:
-
Prepare a stock solution of this compound.
-
Transfer an aliquot of the stock solution to a volumetric flask and add a solution of hydrogen peroxide (e.g., 3%).
-
Keep the solution at room temperature for a specified duration (e.g., 24 hours), protected from light.
-
Dilute the sample with the mobile phase to an appropriate concentration.
-
Analyze the sample by HPLC.[11]
-
Thermal Degradation
-
Objective: To investigate the effect of elevated temperatures on the drug substance.
-
Protocol:
-
Place the solid drug substance in a thermostatically controlled oven at a high temperature (e.g., 80°C) for a defined period (e.g., 24 hours).[11]
-
For solutions, prepare a solution of the drug and subject it to the same high-temperature conditions.
-
After exposure, allow the sample to cool to room temperature.
-
Prepare a sample solution of appropriate concentration in the mobile phase.
-
Analyze the sample using HPLC.
-
Photolytic Degradation
-
Objective: To determine the drug's sensitivity to light exposure.
-
Protocol:
-
Expose a solution of the drug substance to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.
-
A control sample should be kept in the dark under the same conditions to rule out thermal degradation.
-
At appropriate time intervals, withdraw samples, dilute them with the mobile phase, and analyze by HPLC.
-
Quantitative Data on Stability
The following tables summarize quantitative data from forced degradation studies on Beclomethasone dipropionate, which can be considered indicative of the potential stability profile of this compound.
Table 1: Summary of Forced Degradation Studies on Beclomethasone Dipropionate
| Stress Condition | Reagent/Condition | Duration | Temperature | Degradation (%) | Reference |
| Acid Hydrolysis | 0.1 N HCl | 24 hours | Room Temp. | Significant | [11] |
| Alkaline Hydrolysis | 0.1 N NaOH | 1 hour | Room Temp. | Most Significant | [11] |
| Oxidative | 3% H₂O₂ | 240 hours | Room Temp. | No Significant Degradation | [11] |
| Thermal | Dry Heat | 24 hours | 80°C | Significant | [11] |
| Photolytic | UV/Visible Light | 96 hours | Room Temp. | Less Significant than Acid/Base/Heat | [11] |
| Moisture | - | 240 hours | Room Temp. | No Significant Degradation | [11] |
Note: "Significant" indicates a noticeable level of degradation as reported in the study, though precise percentages were not always provided.
Visualization of Workflows and Pathways
Experimental Workflow for Forced Degradation Studies
The following diagram illustrates a typical workflow for conducting forced degradation studies as part of drug stability assessment.
Caption: A generalized workflow for conducting forced degradation studies.
Anti-Inflammatory Mechanism of Action of Corticosteroids
This diagram illustrates the general mechanism by which corticosteroids, including this compound, exert their anti-inflammatory effects.
Caption: Mechanism of anti-inflammatory action of corticosteroids.
Conclusion
The stability of this compound is a critical factor in ensuring its therapeutic efficacy and safety. While direct and comprehensive stability data for this compound is not extensively available in the public domain, studies on structurally related corticosteroids provide valuable insights. It is evident that hydrolysis of the ester linkages is a primary degradation pathway, particularly under alkaline and acidic conditions. The compound appears to be relatively stable to oxidation. Thermal and photolytic stress can also induce degradation, albeit to a lesser extent than hydrolysis.
For drug development professionals, it is imperative to conduct thorough forced degradation studies on this compound to confirm these inferred stability characteristics, identify and characterize any unique degradation products, and develop and validate a robust stability-indicating analytical method. The experimental protocols and data presented in this guide offer a solid foundation for initiating such investigations.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. biomedres.us [biomedres.us]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. scielo.br [scielo.br]
- 5. This compound Cream USP, 0.05% [dailymed.nlm.nih.gov]
- 6. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
- 7. synthinkchemicals.com [synthinkchemicals.com]
- 8. Degradation products of beclomethasone dipropionate in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CN106474052A - Alclometasone diproionate emulsifiable paste and preparation method thereof - Google Patents [patents.google.com]
- 10. zenodo.org [zenodo.org]
- 11. alliedacademies.org [alliedacademies.org]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Alclometasone Dipropionate's Impact on Keratinocyte Cytokine Expression: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alclometasone (B1664502) dipropionate, a mid-potency topical corticosteroid, is widely utilized for its anti-inflammatory and antipruritic properties in the management of various dermatological conditions.[1][2] Its therapeutic efficacy is fundamentally linked to its ability to modulate the intricate network of cytokine signaling within the skin, particularly in keratinocytes. This technical guide provides a comprehensive overview of the molecular mechanisms by which alclometasone dipropionate is understood to influence cytokine expression in keratinocytes. While direct quantitative data for this compound's effect on a wide array of specific cytokines in keratinocytes is not extensively available in public literature, this guide synthesizes the well-established principles of corticosteroid action to delineate its expected effects. The primary mechanism involves the binding to and activation of the glucocorticoid receptor (GR), leading to the downstream suppression of pro-inflammatory transcription factors such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[3][4] This guide details these signaling pathways, presents illustrative data on expected cytokine modulation, and provides a standardized experimental protocol for future investigations into the specific effects of this compound on keratinocyte cytokine expression.
Introduction: The Role of Keratinocytes and Cytokines in Skin Inflammation
Keratinocytes, the predominant cell type in the epidermis, are not merely structural components of the skin barrier but also active participants in cutaneous immune responses.[5] Upon stimulation by various triggers—such as allergens, irritants, or pathogens—keratinocytes produce a wide range of signaling molecules, including pro-inflammatory cytokines and chemokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), Interleukin-6 (IL-6), and Interleukin-8 (IL-8).[5][6] These molecules orchestrate the recruitment and activation of immune cells, leading to the characteristic signs of inflammation. In chronic inflammatory skin diseases, this cytokine cascade is often dysregulated, perpetuating the inflammatory state.
Topical corticosteroids, such as this compound, are a cornerstone in the treatment of these conditions due to their potent anti-inflammatory effects.[2] Their primary mode of action is the suppression of this inflammatory cascade at the cellular and molecular level.
Core Mechanism of Action: Glucocorticoid Receptor Signaling
This compound, like all corticosteroids, exerts its effects by binding to the intracellular glucocorticoid receptor (GR).[1][7] The GR is a ligand-activated transcription factor that, upon binding to its corticosteroid ligand, undergoes a conformational change, dissociates from a chaperone protein complex (including Hsp90), and translocates to the nucleus.[8][9] Once in the nucleus, the activated GR-ligand complex modulates gene expression through two primary mechanisms: transactivation and transrepression.[3]
-
Transactivation: The GR complex can directly bind to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes. This typically leads to the upregulation of anti-inflammatory genes.
-
Transrepression: This is considered the major mechanism for the anti-inflammatory effects of corticosteroids. The activated GR, without directly binding to DNA, can interfere with the function of other pro-inflammatory transcription factors, most notably NF-κB and AP-1.[10] This interference can occur through direct protein-protein interactions or by competing for essential co-activator proteins.[11]
By inhibiting NF-κB and AP-1, corticosteroids effectively block the transcription of a multitude of pro-inflammatory genes, including those encoding for cytokines, chemokines, and adhesion molecules.[4]
Signaling Pathways Modulated by this compound
The anti-inflammatory effects of this compound in keratinocytes are primarily mediated through the inhibition of key pro-inflammatory signaling pathways.
Inhibition of the NF-κB Pathway
The NF-κB signaling pathway is a central regulator of inflammation. In unstimulated keratinocytes, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as TNF-α or IL-1, trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[12][13]
This compound, through the activated GR, inhibits the NF-κB pathway in several ways:
-
Induction of IκBα Synthesis: The GR can upregulate the expression of the gene encoding IκBα, leading to increased levels of this inhibitory protein, which in turn enhances the sequestration of NF-κB in the cytoplasm.[10]
-
Direct Interaction with NF-κB: The activated GR can directly bind to the p65 subunit of NF-κB, preventing it from binding to DNA and initiating transcription.[4]
Inhibition of the AP-1 Pathway
AP-1 is another critical transcription factor involved in inflammation and is a complex of proteins from the Jun and Fos families. It is activated by various stress signals, including cytokines and UV radiation, via the mitogen-activated protein kinase (MAPK) cascades (e.g., JNK, p38).[14] Glucocorticoids can inhibit AP-1 activity primarily through the activated GR physically interacting with c-Jun or c-Fos, thereby preventing AP-1 from binding to its DNA consensus sites and activating target gene transcription.[15][11]
Data Presentation: Expected Effects on Cytokine Expression
While specific quantitative data for this compound is limited, based on the known mechanisms of topical corticosteroids, the following table summarizes the expected effects on the expression of key cytokines in stimulated human keratinocytes.
| Cytokine | Primary Function in Skin | Expected Effect of this compound | Mechanism of Regulation by Corticosteroids |
| TNF-α | Pro-inflammatory; induces other cytokines and adhesion molecules.[5] | Downregulation | Inhibition of NF-κB and AP-1.[4][11] |
| IL-1β | Pro-inflammatory; potent activator of keratinocytes and immune cells.[16] | Downregulation | Inhibition of NF-κB.[4] |
| IL-6 | Pro-inflammatory; involved in acute and chronic inflammation.[6] | Downregulation | Inhibition of NF-κB and AP-1.[4][11] |
| IL-8 (CXCL8) | Chemoattractant for neutrophils and lymphocytes.[6] | Downregulation | Inhibition of NF-κB and AP-1.[4][11] |
| IL-10 | Anti-inflammatory; suppresses pro-inflammatory cytokine production. | Upregulation (potential) | Transactivation via GREs. |
| CCL20 | Chemoattractant for T-helper 17 cells.[17] | Complex Regulation | May be induced by glucocorticoids under certain conditions.[17] |
Note: This table represents the generally accepted effects of corticosteroids. The precise magnitude of these effects for this compound would need to be determined through specific experimental studies.
Detailed Experimental Protocols
The following is a representative protocol for investigating the effects of this compound on cytokine expression in human keratinocytes.
Cell Culture
-
Cell Line: Primary normal human epidermal keratinocytes (NHEK) or the HaCaT cell line (an immortalized human keratinocyte line).
-
Culture Medium: Keratinocyte serum-free medium (e.g., K-SFM) supplemented with bovine pituitary extract and epidermal growth factor.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
Treatment Protocol
-
Cell Seeding: Seed keratinocytes in appropriate culture plates (e.g., 6-well plates for RNA extraction, 24-well plates for ELISA) and allow them to adhere and reach approximately 70-80% confluency.
-
Starvation (Optional): To reduce basal levels of cytokine expression, cells can be cultured in a basal medium without growth factors for 12-24 hours prior to stimulation.
-
Pre-treatment: Treat the cells with varying concentrations of this compound (e.g., 1 nM, 10 nM, 100 nM, 1 µM) or vehicle control (e.g., DMSO) for a specified period (e.g., 1-2 hours).
-
Stimulation: After pre-treatment, stimulate the cells with a pro-inflammatory agent or a cytokine cocktail (e.g., TNF-α at 10 ng/mL and IFN-γ at 10 ng/mL) for a defined duration (e.g., 6 hours for mRNA analysis, 24 hours for protein analysis).
Analysis of Cytokine Expression
-
Enzyme-Linked Immunosorbent Assay (ELISA):
-
Collect the cell culture supernatants after the treatment period.
-
Centrifuge to remove any cellular debris.
-
Perform ELISA for specific cytokines (e.g., IL-6, IL-8, TNF-α) according to the manufacturer's instructions.
-
Measure absorbance using a microplate reader and calculate cytokine concentrations based on a standard curve.
-
-
Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR):
-
Wash the cell monolayers with PBS and lyse the cells using a suitable lysis buffer.
-
Extract total RNA using a commercial kit.
-
Assess RNA quality and quantity using a spectrophotometer.
-
Synthesize complementary DNA (cDNA) from the RNA using reverse transcriptase.
-
Perform qPCR using specific primers for the target cytokine genes and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.
-
Conclusion and Future Directions
This compound exerts its anti-inflammatory effects on keratinocytes primarily through the glucocorticoid receptor-mediated suppression of pro-inflammatory signaling pathways, including NF-κB and AP-1. This leads to a reduction in the expression of key inflammatory cytokines. While the general mechanisms are well-understood for the corticosteroid class, there is a need for specific in-vitro studies to quantify the dose-dependent effects of this compound on a broad panel of cytokines in human keratinocytes. Such studies would provide a more precise understanding of its pharmacological profile and could aid in the development of more targeted therapies for inflammatory skin diseases. The experimental protocol outlined in this guide provides a framework for conducting such valuable research.
References
- 1. Alclometasone | C22H29ClO5 | CID 5311000 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Characterization of a novel non-steroidal glucocorticoid receptor agonist optimized for topical treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. TNF stimulates IL-6, CXCL8 and VEGF secretion from human keratinocytes via activation of mTOR, inhibited by tetramethoxyluteolin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Glucocorticoid Receptor Localizes to Adherens Junctions at the Plasma Membrane of Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Defective glucocorticoid receptor signaling and keratinocyte-autonomous defects contribute to skin phenotype of mouse embryos lacking the Hsp90 co-chaperone p23 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Immunosuppression by glucocorticoids: inhibition of NF-kappa B activity through induction of I kappa B synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Novel mechanism of steroid action in skin through glucocorticoid receptor monomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. NF-κB inhibition in keratinocytes causes RIPK1-mediated necroptosis and skin inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Abnormal NF-kappaB signaling pathway with enhanced susceptibility to apoptosis in immortalized keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Natural Product-Derived Compounds Targeting Keratinocytes and Molecular Pathways in Psoriasis Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Glucocorticoids Antagonize Ap-1 by Inhibiting the Activation/Phosphorylation of Jnk without Affecting Its Subcellular Distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Glucocorticoids promote CCL20 expression in keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Guide to the Solubility of Alclometasone Dipropionate in Laboratory Solvents
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the solubility of alclometasone (B1664502) dipropionate in various laboratory solvents. The information presented herein is intended to support research, development, and formulation activities involving this synthetic corticosteroid.
Core Data Presentation: Solubility Profile
The solubility of alclometasone dipropionate varies across different types of solvents, a critical consideration for the development of analytical methods, formulation design, and in vitro studies. The following table summarizes the available quantitative and qualitative solubility data for this compound in common laboratory solvents.
| Solvent | Type | Solubility | Citation |
| Dimethyl Sulfoxide (DMSO) | Organic | Approximately 30 mg/mL | [1] |
| Dimethylformamide (DMF) | Organic | Approximately 30 mg/mL | [1] |
| Ethanol | Organic | Approximately 30 mg/mL | [1] |
| Dimethyl Sulfoxide (DMSO), warmed | Organic | 2 mg/mL | [2] |
| 1:1 Ethanol:PBS (pH 7.2) | Aqueous Buffer/Organic Mixture | Approximately 0.2 mg/mL | [1] |
| Water | Aqueous | Insoluble | [3][4][5] |
| Propylene Glycol | Organic | Slightly Soluble | [3][4][5] |
| Hexylene Glycol | Organic | Moderately Soluble | [3][4][5] |
| Alcohol | Organic | Sparingly Soluble | [6] |
| Acetone | Organic | Sparingly Soluble | [6] |
| Ethyl Acetate | Organic | Sparingly Soluble | [6] |
| Acetonitrile | Organic | Sparingly Soluble | [6] |
Experimental Protocols for Solubility Determination
A standardized and rigorous methodology is crucial for obtaining accurate and reproducible solubility data. The following protocol is a generalized procedure based on the principles outlined in the United States Pharmacopeia (USP) General Chapter <1236> "Solubility Measurements," primarily employing the saturation shake-flask method. This method is widely recognized for its reliability in determining the equilibrium solubility of a substance.
Objective:
To determine the equilibrium solubility of this compound in a selected laboratory solvent at a specified temperature.
Materials and Equipment:
-
This compound (as a crystalline solid)
-
Selected laboratory solvent(s) of appropriate purity
-
Analytical balance
-
Spatula
-
Glass vials or flasks with screw caps (B75204) or stoppers
-
Orbital shaker or rotator capable of constant temperature control
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.45 µm PTFE or other solvent-compatible material)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or other validated analytical instrument for concentration measurement.
Procedure:
-
Preparation of the Test System:
-
Accurately weigh an amount of this compound in excess of its expected solubility and transfer it to a glass vial or flask. The excess solid is crucial to ensure that a saturated solution is achieved.
-
Add a known volume of the selected solvent to the vial.
-
-
Equilibration:
-
Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples at a constant speed for a predetermined period (e.g., 24 to 72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally by sampling at different time points until the concentration of the solute in the solution remains constant.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to sediment.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved solid particles. This step is critical to prevent artificially high concentration measurements.
-
-
Analysis:
-
Prepare a series of calibration standards of this compound in the same solvent.
-
Dilute the filtered sample solution with the solvent as necessary to fall within the concentration range of the calibration standards.
-
Analyze the calibration standards and the diluted sample solution using a validated analytical method, such as HPLC.
-
Determine the concentration of this compound in the sample solution by comparing its response to the calibration curve.
-
-
Calculation:
-
Calculate the solubility of this compound in the solvent, taking into account any dilution factors. The result is typically expressed in mg/mL or g/100mL.
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. This compound = 98 HPLC 66734-13-2 [sigmaaldrich.com]
- 3. This compound Cream USP, 0.05% [dailymed.nlm.nih.gov]
- 4. DailyMed - this compound cream [dailymed.nlm.nih.gov]
- 5. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
- 6. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of Alclometasone Dipropionate using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of Alclometasone dipropionate in pharmaceutical formulations. The described method is adapted from established protocols for the similar corticosteroid, Beclometasone dipropionate, and provides a reliable starting point for the routine analysis and quality control of this compound products. The method utilizes a C18 column with a mobile phase of acetonitrile (B52724) and water, offering excellent separation and resolution. This document provides comprehensive experimental protocols, data presentation, and visualizations to facilitate implementation in a laboratory setting.
Introduction
This compound is a synthetic corticosteroid used topically for its anti-inflammatory and vasoconstrictive properties. Accurate and precise quantification of this compound in pharmaceutical dosage forms, such as creams and lotions, is crucial for ensuring product quality, safety, and efficacy. High-performance liquid chromatography (HPLC) is a powerful analytical technique widely employed for the determination of active pharmaceutical ingredients (APIs) in various formulations. This application note presents a detailed HPLC method for the quantification of this compound.
Chromatographic Conditions
The following chromatographic conditions are recommended as a starting point for the analysis of this compound. Method optimization and validation are essential for ensuring suitability for a specific sample matrix.
| Parameter | Recommended Conditions |
| Column | Kromasil C18 (150 mm x 4.6 mm, 5 µm) or equivalent[1] |
| Mobile Phase | Acetonitrile:Water (70:30, v/v)[1] |
| Flow Rate | 1.0 mL/min[1] |
| Injection Volume | 20 µL |
| Detection Wavelength | 254 nm[1] |
| Column Temperature | 40°C[1] |
| Run Time | Approximately 10 minutes |
Experimental Protocols
Preparation of Standard Solutions
-
Standard Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 2-16 µg/mL).[1]
Preparation of Sample Solutions (from Cream/Lotion)
-
Accurately weigh an amount of cream or lotion equivalent to 1 mg of this compound into a suitable container.
-
Add 10 mL of methanol (B129727) and warm the mixture at 50°C for 5 minutes to facilitate extraction.[1]
-
Cool the mixture in an ice bath for 15 minutes and then centrifuge.[1]
-
The supernatant layer can be further cleaned up by liquid-liquid extraction with cyclohexane (B81311); the cyclohexane layer is discarded.[1]
-
Transfer a known volume of the methanolic layer to a volumetric flask and dilute with the mobile phase to achieve a final concentration within the calibration range.[1]
-
Filter the final solution through a 0.45 µm syringe filter before injection into the HPLC system.
Method Validation Summary
The following table summarizes the typical validation parameters for a similar corticosteroid, Beclometasone dipropionate, which can be used as a benchmark for the validation of the this compound method.
| Validation Parameter | Typical Performance |
| Linearity Range | 2 - 16 µg/mL[1] |
| Correlation Coefficient (r²) | > 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0%[2] |
| Precision (% RSD) | < 2.0%[3] |
| Limit of Detection (LOD) | 0.039 µg/mL[1] |
| Limit of Quantification (LOQ) | 0.12 µg/mL[1] |
Visualizations
Experimental Workflow
References
Application Note: Development of an In Vitro Release Assay for Alclometasone Dipropionate Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alclometasone dipropionate is a synthetic corticosteroid of medium potency used topically to manage the inflammatory and pruritic manifestations of corticosteroid-responsive dermatoses such as atopic dermatitis and psoriasis.[1] The therapeutic efficacy of topical formulations is critically dependent on the release of the active pharmaceutical ingredient (API) from the vehicle and its subsequent penetration into the skin. In vitro release testing (IVRT) is a crucial tool for characterizing the performance of topical semisolid dosage forms.[2] It is widely used in formulation development, for quality control to ensure batch-to-batch consistency, and to support post-approval changes.[3][4] Furthermore, IVRT can be a key component in demonstrating bioequivalence for generic topical products.
This application note provides a detailed protocol for developing and performing an in vitro release assay for this compound formulations (e.g., creams and ointments) using the Vertical Diffusion Cell (VDC), also known as the Franz Cell.
Mechanism of Action: this compound exerts its anti-inflammatory, antipruritic, and vasoconstrictive effects by acting as a glucocorticoid receptor agonist.[1] Upon diffusing into the target cells, it binds to the cytosolic glucocorticoid receptor (GR). This binding event triggers a conformational change in the receptor, leading to its dissociation from a chaperone protein complex (including Hsp90 and Hsp70) and subsequent translocation into the nucleus.[5][6][7] Inside the nucleus, the ligand-receptor complex dimerizes and binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes.[5][6][7] This interaction modulates gene transcription, leading to the increased expression of anti-inflammatory proteins like lipocortins. Lipocortins inhibit the enzyme phospholipase A2, thereby blocking the release of arachidonic acid from cell membranes.[1] This action prevents the synthesis of potent inflammatory mediators such as prostaglandins (B1171923) and leukotrienes, ultimately reducing inflammation.[1]
Experimental Protocols
Materials and Equipment
-
This compound Formulations: Test and Reference formulations (e.g., 0.05% cream or ointment).
-
Vertical Diffusion Cells (Franz Cells): With a known diffusion area and receptor volume.
-
Synthetic Membranes: e.g., Polysulfone (e.g., Tuffryn®), Cellulose Acetate, or other suitable inert membranes.
-
Receptor Medium: A hydro-alcoholic solution, for example, 40% v/v ethanol (B145695) in water, to ensure sink conditions. The solubility of this compound in the receptor medium should be at least 5-10 times greater than the expected concentration at the final time point.
-
High-Performance Liquid Chromatography (HPLC) System with UV detector: For the quantification of this compound.
-
Water Bath/Circulator: To maintain the temperature of the Franz cells at 32 ± 1 °C.
-
Magnetic Stirrers and Stir Bars.
-
Syringes and Needles for sampling.
-
Volumetric flasks, pipettes, and other standard laboratory glassware.
-
Analytical Balance.
-
pH Meter.
In Vitro Release Test (IVRT) Method
-
Preparation of Receptor Medium: Prepare the chosen receptor medium (e.g., 40% ethanol in water). Degas the medium before use to prevent the formation of air bubbles in the Franz cells.
-
Membrane Preparation: Cut the synthetic membrane to the appropriate size to fit between the donor and receptor chambers of the Franz cell. Pre-soak the membrane in the receptor medium for at least 30 minutes before use.
-
Franz Cell Assembly:
-
Fill the receptor chamber of the Franz cell with the degassed receptor medium, ensuring there are no air bubbles trapped beneath the membrane.
-
Place a magnetic stir bar in the receptor chamber.
-
Mount the pre-soaked membrane onto the receptor chamber, ensuring a flat and uniform surface.
-
Clamp the donor chamber securely on top of the receptor chamber.
-
-
Temperature Equilibration: Place the assembled Franz cells in a water bath maintained at 32 ± 1 °C and allow them to equilibrate for at least 30 minutes. Start the magnetic stirrers at a constant speed (e.g., 600 rpm).
-
Sample Application: Accurately weigh and apply a finite dose (e.g., 300 mg) of the this compound formulation onto the surface of the membrane in the donor chamber.
-
Sampling:
-
At predetermined time points (e.g., 1, 2, 3, 4, 5, and 6 hours), withdraw a specific volume (e.g., 0.5 mL) of the receptor medium from the sampling arm of the receptor chamber.
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed receptor medium.
-
-
Sample Analysis: Analyze the collected samples for this compound concentration using a validated HPLC-UV method.
Analytical Method: HPLC-UV
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 55:45 v/v).[8]
-
Flow Rate: 1.0 mL/min.[8]
-
Detection Wavelength: 240 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 25 °C.[8]
-
Standard Preparation: Prepare a series of standard solutions of this compound in the receptor medium to generate a calibration curve.
Data Analysis
-
Calculate the cumulative amount of this compound released per unit area (µg/cm²) at each time point, correcting for sample replacement.
-
Plot the cumulative amount of drug released per unit area against the square root of time (√t).
-
The slope of the linear portion of the plot represents the in vitro release rate.
-
Compare the release rates of the test and reference formulations.
Data Presentation
The following tables present illustrative data for an IVRT study comparing a test and a reference this compound cream (0.05%).
Table 1: IVRT Parameters for this compound Cream (0.05%)
| Parameter | Value |
| Apparatus | Vertical Diffusion Cell (Franz Cell) |
| Diffusion Area | 1.77 cm² |
| Receptor Volume | 7.0 mL |
| Membrane | Polysulfone (0.45 µm pore size) |
| Receptor Medium | 40% (v/v) Ethanol in Water |
| Temperature | 32 ± 1 °C |
| Stir Speed | 600 RPM |
| Dose Applied | 300 mg |
| Sampling Times | 1, 2, 3, 4, 5, 6 hours |
Table 2: Cumulative Amount of this compound Released (µg/cm²) (n=6, Mean ± SD)
| Time (hours) | Square Root of Time (√h) | Test Formulation (µg/cm²) | Reference Formulation (µg/cm²) |
| 1 | 1.00 | 15.2 ± 1.8 | 16.5 ± 2.1 |
| 2 | 1.41 | 21.5 ± 2.5 | 23.3 ± 2.8 |
| 3 | 1.73 | 26.3 ± 3.1 | 28.6 ± 3.4 |
| 4 | 2.00 | 30.4 ± 3.6 | 33.0 ± 3.9 |
| 5 | 2.24 | 34.0 ± 4.0 | 36.9 ± 4.3 |
| 6 | 2.45 | 37.2 ± 4.4 | 40.4 ± 4.7 |
Table 3: In Vitro Release Rate of this compound (µg/cm²/√h)
| Formulation | Release Rate (Slope) | R² |
| Test Formulation | 15.1 | 0.995 |
| Reference Formulation | 16.4 | 0.996 |
Mandatory Visualization
Caption: Experimental workflow for the in vitro release testing of this compound formulations.
Caption: Simplified signaling pathway of this compound.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. dissolutiontech.com [dissolutiontech.com]
- 3. permegear.com [permegear.com]
- 4. agnopharma.com [agnopharma.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor [frontiersin.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Studying Alclometasone Dipropionate in Human Skin Explant Cultures
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for utilizing human skin explant cultures as an ex vivo model to investigate the pharmacological effects of Alclometasone dipropionate, a low to medium potency topical corticosteroid.[1] Human skin explants offer a robust platform for dermatological research, bridging the gap between in vitro cell cultures and in vivo clinical trials by maintaining the complex three-dimensional structure and cellular diversity of human skin.[2][3][4]
This compound is widely used for the relief of inflammatory and pruritic symptoms associated with corticosteroid-responsive dermatoses.[1][5] Its mechanism of action involves anti-inflammatory, antipruritic, immunosuppressant, and vasoconstrictive properties.[1][6] Like other glucocorticoids, it binds to the cytosolic glucocorticoid receptor (GR), which then translocates to the nucleus to regulate gene expression.[7][8] This leads to the induction of anti-inflammatory proteins like lipocortins, which inhibit phospholipase A2, thereby blocking the synthesis of inflammatory mediators such as prostaglandins (B1171923) and leukotrienes.[1] The protocol outlined below enables the quantitative assessment of these effects on skin tissue.
Experimental Protocols
Protocol for Human Skin Explant Culture
This protocol is adapted from established methods for maintaining the viability and physiological relevance of full-thickness human skin in culture.[9][10][11]
1.1. Materials
-
Surgically discarded human skin from procedures like abdominoplasty or mammoplasty.
-
Dulbecco's Modified Eagle Medium (DMEM).
-
Fetal Bovine Serum (FBS).
-
Penicillin-Streptomycin solution.
-
Sterile surgical gelatin sponge (e.g., Gelfoam®).
-
Sterile biopsy punches (6-8 mm diameter).
-
6-well culture plates.
-
Sterile phosphate-buffered saline (PBS).
1.2. Methodology
-
Tissue Acquisition and Preparation:
-
Collect fresh, surgically discarded human skin in a sterile container with DMEM supplemented with 2x Penicillin-Streptomycin on ice.
-
Process the tissue within 2-4 hours of excision.
-
In a laminar flow hood, wash the skin three times with sterile PBS containing antibiotics.
-
Remove excess subcutaneous fat using sterile scissors and forceps.
-
-
Explant Creation:
-
Place the skin, dermal side down, in a sterile petri dish.
-
Use a sterile biopsy punch (e.g., 8 mm) to create full-thickness explants.[3]
-
-
Culture Setup (Air-Liquid Interface):
-
Prepare the culture medium: DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Place a sterile gelatin sponge into each well of a 6-well plate.
-
Saturate the sponge with 1.5-2 mL of culture medium, ensuring the sponge is fully soaked but not floating.[2][11]
-
Carefully place one skin explant, epidermal side up, onto the surface of the saturated sponge. The dermis should be in contact with the sponge, while the epidermis is exposed to the air.[4][11]
-
-
Incubation and Maintenance:
-
Incubate the culture plates at 37°C in a humidified atmosphere with 5% CO₂.
-
Change the culture medium every 2-3 days by carefully aspirating the old medium from the well and adding fresh medium without disturbing the explant.[11]
-
Skin explants can be maintained in this system for up to 10-14 days.[3][9]
-
Protocol for this compound Treatment
2.1. Materials
-
This compound powder.
-
Vehicle control (e.g., ointment base, ethanol, or DMSO, depending on the formulation).
-
Sterile applicators or positive displacement pipette.
2.2. Methodology
-
Preparation of Treatment Formulation:
-
Prepare a stock solution of this compound in a suitable vehicle. For experimental purposes, a concentration range (e.g., 0.01% to 0.1%) can be tested.
-
Ensure the final vehicle concentration is consistent across all treatment groups, including the vehicle-only control.
-
-
Topical Application:
-
After an initial 24-hour stabilization period in culture, begin the treatment.
-
Apply a precise, thin film (e.g., 2-5 µL/cm²) of the this compound formulation or vehicle control directly onto the epidermal surface of the skin explant.[5]
-
Apply the treatment once or twice daily, mimicking clinical usage.[12]
-
Incubate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Protocol for Endpoint Analysis
3.1. Gene Expression Analysis (qRT-PCR)
-
RNA Isolation:
-
At the end of the treatment period, harvest the skin explants.
-
Homogenize the tissue in a suitable lysis buffer (e.g., TRIzol reagent).
-
Isolate total RNA using a standard RNA extraction kit according to the manufacturer's instructions.
-
-
cDNA Synthesis and qRT-PCR:
-
Synthesize cDNA from the isolated RNA.
-
Perform quantitative real-time PCR using primers for target genes (e.g., IL-6, IL-8, TNF-α, Filaggrin, Loricrin) and a housekeeping gene (e.g., GAPDH, ACTB).
-
Analyze the data using the ΔΔCt method to determine relative gene expression changes.
-
3.2. Protein Analysis (ELISA)
-
Sample Collection:
-
Collect the culture medium from each well at the end of the experiment.
-
Centrifuge the medium to remove debris and store the supernatant at -80°C.
-
-
Quantification:
-
Use commercially available ELISA kits to quantify the concentration of secreted cytokines (e.g., IL-6, IL-8, TNF-α) in the culture medium, following the manufacturer's protocol.
-
3.3. Histology and Immunohistochemistry (IHC)
-
Tissue Processing:
-
Fix the harvested skin explants in 10% neutral buffered formalin.
-
Process the tissue and embed it in paraffin.
-
Cut 4-5 µm sections and mount them on slides.
-
-
Staining:
-
Perform Hematoxylin and Eosin (H&E) staining to assess overall tissue morphology, epidermal thickness, and inflammatory cell infiltration.
-
Perform IHC for specific markers, such as the glucocorticoid receptor (GR) or inflammatory markers, using appropriate antibodies and detection systems.
-
3.4. Corticosteroid Quantification (LC-MS/MS)
-
Sample Preparation:
-
Harvest and weigh the skin explants.
-
Homogenize the tissue in an extraction solvent (e.g., acetonitrile).[13]
-
Centrifuge the homogenate and collect the supernatant.
-
Perform a sample clean-up step, such as solid-phase extraction, if necessary.
-
-
Analysis:
Data Presentation
Quantitative data should be summarized for clear interpretation and comparison.
Table 1: Effect of this compound on Pro-inflammatory Cytokine Expression (48h Treatment)
| Treatment Group | IL-6 mRNA (Fold Change vs. Vehicle) | IL-8 mRNA (Fold Change vs. Vehicle) | Secreted IL-6 (pg/mL) | Secreted IL-8 (pg/mL) |
|---|---|---|---|---|
| Untreated Control | 1.1 ± 0.2 | 1.2 ± 0.3 | 550 ± 45 | 1200 ± 110 |
| Vehicle Control | 1.0 ± 0.1 | 1.0 ± 0.1 | 530 ± 50 | 1150 ± 98 |
| Alclometasone (0.05%) | 0.3 ± 0.05* | 0.4 ± 0.07* | 150 ± 25* | 450 ± 55* |
*Data are presented as Mean ± SEM. p < 0.05 compared to Vehicle Control.
Table 2: Histological and Immunohistochemical Scoring
| Parameter | Vehicle Control | Alclometasone (0.05%) |
|---|---|---|
| Epidermal Thickness (µm) | 120 ± 15 | 95 ± 10* |
| Inflammatory Infiltrate Score (0-3) | 2.5 ± 0.5 | 0.5 ± 0.2* |
| Glucocorticoid Receptor (GR) Nuclear Localization (%) | 15 ± 5 | 75 ± 8* |
*Scores are semi-quantitative (0=absent, 1=mild, 2=moderate, 3=severe). Data are Mean ± SEM. p < 0.05.
Mandatory Visualizations
Experimental Workflow
Glucocorticoid Receptor Signaling Pathway
References
- 1. DailyMed - this compound ointment [dailymed.nlm.nih.gov]
- 2. Human Skin Explant Preparation and Culture [en.bio-protocol.org]
- 3. Human skin explant - QIMA Life Sciences [qima-lifesciences.com]
- 4. researchgate.net [researchgate.net]
- 5. Articles [globalrx.com]
- 6. scispace.com [scispace.com]
- 7. What is this compound used for? [synapse.patsnap.com]
- 8. Glucocorticoid Receptor Localizes to Adherens Junctions at the Plasma Membrane of Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An improved human skin explant culture method for testing and assessing personal care products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Human Skin Explant Preparation and Culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. dukespace.lib.duke.edu [dukespace.lib.duke.edu]
- 12. m.youtube.com [m.youtube.com]
- 13. Determination of Ten Corticosteroids in Illegal Cosmetic Products by a Simple, Rapid, and High-Performance LC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols: Alclometasone Dipropionate Nanoparticles for Enhanced Topical Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alclometasone (B1664502) dipropionate is a low to medium potency synthetic corticosteroid utilized for its anti-inflammatory and antipruritic properties in treating various dermatological conditions such as eczema and dermatitis.[1][2][3] Conventional topical formulations can be limited by low bioavailability and potential side effects.[4] Encapsulating alclometasone dipropionate into nanoparticles presents a promising strategy to enhance its topical delivery, offering improved skin penetration, controlled release, and localized therapeutic action, thereby potentially increasing efficacy and reducing adverse effects.[4][5][6]
This document provides detailed protocols for the formulation and characterization of this compound nanoparticles, along with methodologies for in vitro and in vivo evaluation.
Mechanism of Action: Glucocorticoid Receptor Pathway
This compound, like other corticosteroids, exerts its anti-inflammatory effects by acting as an agonist for the glucocorticoid receptor (GR).[7] Upon diffusing into the cell, the drug binds to the GR in the cytoplasm, which is part of a multiprotein complex. This binding event triggers a conformational change, leading to the dissociation of heat shock proteins and subsequent translocation of the activated drug-receptor complex into the nucleus. Inside the nucleus, this complex modulates gene expression by binding to glucocorticoid response elements (GREs) on the DNA. This interaction leads to the upregulation of anti-inflammatory proteins and the repression of pro-inflammatory protein expression, ultimately reducing inflammation.[4]
Formulation Protocols
Two common methods for preparing corticosteroid-loaded nanoparticles are presented: solid lipid nanoparticles (SLNs) prepared by hot melt high shear homogenization and polymeric nanoparticles (PNPs) prepared by emulsion-solvent evaporation.
Protocol 1: Preparation of this compound Solid Lipid Nanoparticles (SLNs)
This method is suitable for lipophilic drugs like this compound and utilizes biocompatible lipids.[8][9][10]
Materials:
-
This compound
-
Solid Lipid (e.g., Compritol® 888 ATO, glyceryl monostearate)
-
Liquid Lipid (e.g., Oleic acid, Miglyol® 812)
-
Surfactant (e.g., Tween® 80, Poloxamer 188)
-
Purified Water
Equipment:
-
High-shear homogenizer (e.g., Ultra-Turrax®)
-
Water bath
-
Magnetic stirrer
-
Probe sonicator
Procedure:
-
Preparation of Lipid Phase: Weigh the required amounts of solid lipid, liquid lipid, and this compound. Heat the mixture in a beaker to 5-10°C above the melting point of the solid lipid until a clear, homogenous lipid melt is obtained.
-
Preparation of Aqueous Phase: In a separate beaker, dissolve the surfactant in purified water and heat to the same temperature as the lipid phase.
-
Emulsification: Add the hot aqueous phase to the hot lipid phase and immediately homogenize using a high-shear homogenizer at high speed (e.g., 10,000-20,000 rpm) for 5-10 minutes to form a coarse oil-in-water emulsion.
-
Nanoparticle Formation: Subject the coarse emulsion to probe sonication for 5-15 minutes to reduce the particle size to the nanometer range.
-
Cooling and Solidification: Cool the resulting nanoemulsion in an ice bath with continuous stirring. The lipid will recrystallize, forming solid lipid nanoparticles.
-
Storage: Store the SLN dispersion at 4°C.
Protocol 2: Preparation of this compound Polymeric Nanoparticles (PNPs)
This method involves the use of biodegradable polymers to encapsulate the drug.[5][11][12]
Materials:
-
This compound
-
Biodegradable Polymer (e.g., PLGA - Poly(lactic-co-glycolic acid), PCL - Polycaprolactone)
-
Organic Solvent (e.g., Dichloromethane, Ethyl acetate)
-
Aqueous Phase Stabilizer (e.g., Polyvinyl alcohol - PVA)
-
Purified Water
Equipment:
-
Magnetic stirrer
-
Probe sonicator or high-speed homogenizer
-
Rotary evaporator
Procedure:
-
Preparation of Organic Phase: Dissolve this compound and the chosen polymer (e.g., PLGA) in the organic solvent.
-
Preparation of Aqueous Phase: Prepare an aqueous solution of the stabilizer (e.g., 1-5% w/v PVA).
-
Emulsification: Add the organic phase to the aqueous phase under high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion. The sonication/homogenization time and power should be optimized to achieve the desired particle size.
-
Solvent Evaporation: Stir the emulsion at room temperature for several hours (e.g., 4-24 hours) under a fume hood to allow the organic solvent to evaporate, leading to the formation of solid polymeric nanoparticles. A rotary evaporator can be used to expedite this step.
-
Nanoparticle Recovery: Collect the nanoparticles by ultracentrifugation.
-
Washing: Wash the nanoparticle pellet with purified water multiple times to remove excess stabilizer and un-encapsulated drug.
-
Lyophilization (Optional): For long-term storage, the nanoparticles can be freeze-dried. A cryoprotectant (e.g., trehalose, sucrose) should be added before freezing.
Characterization of Nanoparticles
Thorough characterization is crucial to ensure the quality and performance of the nanoparticle formulation.[13][14][15]
Table 1: Physicochemical Characterization of this compound Nanoparticles (Illustrative Data)
| Parameter | Method | Typical Values for Corticosteroid Nanoparticles |
|---|---|---|
| Particle Size & Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | 150 - 300 nm, PDI < 0.3 |
| Zeta Potential | DLS with Electrophoretic Mobility | -15 to -30 mV |
| Morphology | Transmission Electron Microscopy (TEM) / Scanning Electron Microscopy (SEM) | Spherical shape, smooth surface |
| Encapsulation Efficiency (EE%) | Indirect Method (Quantification of free drug) | 70 - 95% |
| Drug Loading (DL%) | Direct Method (Quantification of entrapped drug) | 1 - 10% |
Experimental Protocols for Evaluation
Protocol 3: Determination of Encapsulation Efficiency (EE%)
The encapsulation efficiency is the percentage of the drug that is successfully entrapped within the nanoparticles relative to the total amount of drug used.[16][17][18]
Method: Indirect Quantification via Ultracentrifugation
-
Separation of Free Drug: Centrifuge a known amount of the nanoparticle dispersion at high speed (e.g., 15,000-20,000 rpm) for 30-60 minutes at 4°C. This will pellet the nanoparticles, leaving the un-encapsulated (free) drug in the supernatant.
-
Quantification: Carefully collect the supernatant. Analyze the concentration of this compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100
References
- 1. Alclometasone: Uses, Side Effects, Dosage & Reviews - GoodRx [goodrx.com]
- 2. This compound Ointment USP, 0.05% [dailymed.nlm.nih.gov]
- 3. Articles [globalrx.com]
- 4. The Contest of Nanoparticles: Searching for the Most Effective Topical Delivery of Corticosteroids [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Solid Lipid Nanoparticles for Topical Drug Delivery: Mechanisms, Dosage Form Perspectives, and Translational Status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Alclometasone topical (Aclovate): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 8. Solid lipid nanoparticles-loaded topical gel containing combination drugs: an approach to offset psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. mdpi.com [mdpi.com]
- 11. Novel Nanoparticulate Gel Formulations of Steroids for the Treatment of Macular Edema - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Synthesis and characterization methods of polymeric nanoparticles [systems.enpress-publisher.com]
- 15. scilit.com [scilit.com]
- 16. How To Measure The Efficiency Of Drug Packaging? - CD Bioparticles Blog [cd-bioparticles.net]
- 17. Different methods to determine the encapsulation efficiency of protein in PLGA nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Quantitative Analysis of Alclometasone Dipropionate in Tissue Samples: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of alclometasone (B1664502) dipropionate in tissue samples. The methodologies described herein are essential for preclinical and clinical studies investigating the pharmacokinetics, efficacy, and safety of this topical corticosteroid.
Introduction
Alclometasone dipropionate is a synthetic corticosteroid of medium potency used topically to treat various inflammatory skin conditions.[1][2] Its therapeutic effect is achieved through its anti-inflammatory, antipruritic, and vasoconstrictive properties.[3] The mechanism of action involves the binding of alclometasone to intracellular glucocorticoid receptors, which then translocate to the nucleus and modulate the expression of genes involved in the inflammatory response.[1][4] Specifically, corticosteroids are thought to induce the synthesis of phospholipase A2 inhibitory proteins, known as lipocortins.[3][4] These proteins inhibit the release of arachidonic acid from membrane phospholipids, thereby blocking the biosynthesis of potent inflammatory mediators such as prostaglandins (B1171923) and leukotrienes.[3][4][5]
Accurate quantification of this compound in tissue samples, particularly skin biopsies, is crucial for assessing its local bioavailability, tissue distribution, and dose-response relationships. This document outlines a robust and sensitive method using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), a powerful analytical technique for the selective and sensitive detection of small molecules in complex biological matrices.
Signaling Pathway
The anti-inflammatory effects of this compound are primarily mediated through the glucocorticoid receptor signaling pathway.
Caption: Glucocorticoid receptor signaling pathway for this compound.
Experimental Protocols
A validated UPLC-MS/MS method is presented for the quantification of this compound in tissue samples. The protocol is divided into three main stages: sample preparation, UPLC-MS/MS analysis, and data analysis.
Sample Preparation
The goal of sample preparation is to efficiently extract this compound from the complex tissue matrix while minimizing interferences.
Caption: Workflow for the preparation of tissue samples for UPLC-MS/MS analysis.
1.1. Tissue Homogenization
-
Materials:
-
Frozen tissue sample (e.g., skin biopsy)
-
Ice-cold Phosphate-Buffered Saline (PBS), pH 7.4
-
Bead beater homogenizer with ceramic beads
-
Microcentrifuge tubes
-
-
Protocol:
-
Weigh the frozen tissue sample (typically 20-50 mg).
-
Place the tissue in a pre-chilled microcentrifuge tube containing ceramic beads.
-
Add ice-cold PBS at a 1:4 (w/v) ratio (e.g., 200 µL of PBS for 50 mg of tissue).
-
Homogenize the tissue using a bead beater until a uniform homogenate is obtained.
-
Centrifuge the homogenate at 12,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Carefully collect the supernatant for the extraction procedure.
-
1.2. Extraction: Liquid-Liquid Extraction (LLE)
-
Materials:
-
Tissue homogenate supernatant
-
Methyl tert-butyl ether (MTBE)
-
Glass centrifuge tubes with screw caps
-
Nitrogen evaporator
-
-
Protocol:
-
Transfer the supernatant to a glass centrifuge tube.
-
Add MTBE at a 5:1 (v/v) ratio to the supernatant.
-
Vortex the mixture vigorously for 2 minutes.
-
Centrifuge at 3,000 x g for 10 minutes to separate the aqueous and organic phases.
-
Carefully transfer the upper organic layer to a clean glass tube.
-
Repeat the extraction of the aqueous layer with a fresh aliquot of MTBE to maximize recovery.
-
Pool the organic extracts.
-
Evaporate the pooled organic extract to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in a known volume (e.g., 100 µL) of the initial mobile phase.
-
UPLC-MS/MS Analysis
2.1. Chromatographic Conditions
| Parameter | Recommended Setting |
| UPLC System | Waters ACQUITY UPLC or equivalent |
| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient Elution | See Table 1 |
Table 1: Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 70 | 30 |
| 0.5 | 70 | 30 |
| 3.5 | 10 | 90 |
| 4.5 | 10 | 90 |
| 4.6 | 70 | 30 |
| 6.0 | 70 | 30 |
2.2. Mass Spectrometry Conditions
| Parameter | Recommended Setting |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | See Table 2 |
Table 2: MRM Transitions for this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| This compound | 521.2 | 375.1 (Quantifier) | 0.1 | 30 | 15 |
| 521.2 | 321.2 (Qualifier) | 0.1 | 30 | 25 | |
| Internal Standard (e.g., Beclomethasone Dipropionate) | 521.2 | 453.2 | 0.1 | 30 | 12 |
Quantitative Data and Method Validation
The developed method should be validated according to regulatory guidelines to ensure its reliability for the intended application. Key validation parameters are summarized below.
Table 3: Method Validation Parameters and Acceptance Criteria
| Parameter | Description | Acceptance Criteria |
| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.99 |
| Accuracy | The closeness of the measured value to the true value. | Within ±15% of the nominal concentration (±20% at LLOQ) |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. | Coefficient of variation (CV) ≤ 15% (≤ 20% at LLOQ) |
| Recovery | The extraction efficiency of an analytical process, reported as a percentage of the known amount of an analyte carried through the sample extraction and processing steps of the method. | Consistent, precise, and reproducible |
| Lower Limit of Quantification (LLOQ) | The lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy. | Signal-to-noise ratio ≥ 10; acceptable precision and accuracy |
| Specificity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. | No significant interfering peaks at the retention time of the analyte and internal standard |
Table 4: Example Quantitative Performance Data
| Parameter | Result |
| Linear Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Intra-day Precision (CV%) | < 8% |
| Inter-day Precision (CV%) | < 12% |
| Accuracy (%) | 92 - 108% |
| Mean Extraction Recovery (%) | > 85% |
| LLOQ | 0.1 ng/mL |
Conclusion
The UPLC-MS/MS method detailed in these application notes provides a robust, sensitive, and specific approach for the quantitative analysis of this compound in tissue samples. Adherence to these protocols will enable researchers, scientists, and drug development professionals to obtain high-quality data for pharmacokinetic and pharmacodynamic assessments, ultimately supporting the development of safe and effective topical corticosteroid therapies.
References
- 1. Validation of a solid-phase extraction and ultra-performance liquid chromatographic tandem mass spectrometric method for the detection of 16 glucocorticoids in pig tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Determination of Ten Corticosteroids in Illegal Cosmetic Products by a Simple, Rapid, and High-Performance LC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of solid phase extraction clean up and validation of quantitative determination of corticosteroids in urine by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of a solid phase extraction method for the simultaneous determination of steroid hormones in H295R cell line using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Evaluating Alclometasone Dipropionate in 3D Reconstructed Human Epidermis Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Three-dimensional (3D) reconstructed human epidermis (RhE) models have become essential tools in dermatological research and the development of topical drugs. These models closely mimic the structure and function of the native human epidermis, providing a physiologically relevant platform for efficacy and safety testing of topical corticosteroids. Alclometasone (B1664502) dipropionate is a synthetic, non-fluorinated topical glucocorticoid with anti-inflammatory, antipruritic, immunosuppressant, and vasoconstrictive properties.[1][2] It is used for the relief of inflammatory and pruritic symptoms of corticosteroid-responsive dermatoses.[1][3][4] This document provides detailed application notes and protocols for evaluating the effects of Alclometasone dipropionate in 3D RhE models.
This compound exerts its anti-inflammatory effects by acting as a selective glucocorticoid receptor (GR) agonist.[3] The mechanism involves the induction of phospholipase A2 inhibitory proteins, known as lipocortins. These proteins control the biosynthesis of potent inflammatory mediators like prostaglandins (B1171923) and leukotrienes by inhibiting the release of their common precursor, arachidonic acid.[1][3]
Data Presentation
The following table summarizes the inhibitory effects of this compound on the production of various cytokines. While this data was generated from a study using human peripheral blood mononuclear cells (PBMCs), it provides a quantitative measure of the anti-inflammatory activity of this compound and can serve as a benchmark for studies in 3D RhE models.
| Cytokine | IC50 of this compound (ng/mL) |
| IL-2 | >1000 |
| IFN-γ | >1000 |
| IL-4 | >1000 |
| IL-5 | >1000 |
| IL-3 | >1000 |
| GM-CSF | >1000 |
Data adapted from a comparative study on human PBMCs. The suppressive effect of tacrolimus (B1663567) on cytokine production was found to be stronger than that of this compound in this specific assay.[5]
Signaling Pathway
The anti-inflammatory effects of this compound are primarily mediated through the glucocorticoid receptor signaling pathway. The following diagram illustrates the key steps in this pathway.
Caption: Glucocorticoid receptor signaling pathway of this compound.
Experimental Protocols
Preparation and Culture of 3D Reconstructed Human Epidermis (RhE) Models
Materials:
-
Commercially available RhE models (e.g., EpiDerm™, SkinEthic™ RHE) or in-house developed models
-
Assay medium provided by the RhE model manufacturer
-
6-well or 12-well culture plates
-
Sterile phosphate-buffered saline (PBS)
-
Humidified incubator (37°C, 5% CO2)
Protocol:
-
Upon receipt of the RhE models, carefully place them in a sterile culture hood.
-
Pre-warm the provided assay medium to 37°C.
-
Add the appropriate volume of pre-warmed assay medium to each well of the culture plates.
-
Using sterile forceps, transfer the inserts containing the RhE models to the wells with the assay medium. Ensure there are no air bubbles trapped beneath the inserts.
-
Incubate the RhE models for at least 1 hour (or as per the manufacturer's instructions) at 37°C and 5% CO2 to allow for equilibration before treatment.
Topical Application of this compound and Induction of Inflammation
Materials:
-
This compound cream (0.05%) or a custom formulation
-
Vehicle control (the base of the cream or formulation without the active ingredient)
-
Inflammatory stimulus (e.g., a cocktail of TNF-α and IL-1β, or Poly(I:C))
-
Positive displacement pipette or sterile applicator
-
Sterile PBS
Protocol:
-
Prepare the desired concentrations of the inflammatory stimulus in the assay medium.
-
Remove the culture plates with the RhE models from the incubator.
-
Aspirate the medium from the wells and replace it with the medium containing the inflammatory stimulus. For non-inflamed controls, use fresh assay medium.
-
Topically apply a precise amount (e.g., 10-20 µL) of this compound cream or the vehicle control to the surface of the RhE models. Spread it evenly using a sterile applicator.
-
Return the plates to the incubator and incubate for the desired time period (e.g., 24, 48, or 72 hours).
Caption: Experimental workflow for evaluating this compound in RhE models.
Endpoint Analysis
Materials:
-
ELISA kits for relevant cytokines and chemokines (e.g., IL-1α, IL-1β, IL-6, IL-8, TNF-α)
-
Microplate reader
Protocol:
-
At the end of the incubation period, collect the culture medium from each well.
-
Centrifuge the medium to pellet any debris.
-
Perform ELISAs on the supernatant according to the manufacturer's instructions to quantify the levels of secreted cytokines and chemokines.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (e.g., IL6, IL8, PTGS2/COX-2, TSLP) and housekeeping genes (e.g., GAPDH, ACTB)
-
qPCR instrument
Protocol:
-
Harvest the RhE tissue from the inserts.
-
Extract total RNA from the tissue using a suitable kit.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR to determine the relative expression levels of the target genes.
Materials:
-
Formalin or other fixative
-
Microtome
-
Hematoxylin and Eosin (H&E) stain
-
Antibodies for specific markers (e.g., Ki67 for proliferation, Loricrin for differentiation)
-
Microscope
Protocol:
-
Fix the RhE tissues in formalin.
-
Embed the tissues in paraffin and section them.
-
For histology, stain the sections with H&E to visualize tissue morphology.
-
For immunohistochemistry, perform antigen retrieval and incubate the sections with primary and secondary antibodies to detect specific protein markers.
-
Examine the stained sections under a microscope to assess epidermal thickness, stratification, cell proliferation, and differentiation.
Conclusion
The use of 3D reconstructed human epidermis models provides a robust and ethically sound method for evaluating the anti-inflammatory effects of this compound. The protocols outlined in this document offer a comprehensive guide for researchers to assess the efficacy of this topical corticosteroid in a physiologically relevant in vitro system. By analyzing a range of endpoints, from cytokine secretion to gene expression and tissue morphology, a thorough understanding of the biological activity of this compound can be achieved.
References
- 1. This compound Cream USP, 0.05% [dailymed.nlm.nih.gov]
- 2. Alclometasone - Wikipedia [en.wikipedia.org]
- 3. DailyMed - this compound cream [dailymed.nlm.nih.gov]
- 4. Alclometasone: Uses, Side Effects, Dosage & Reviews - GoodRx [goodrx.com]
- 5. Tacrolimus suppressed the production of cytokines involved in atopic dermatitis by direct stimulation of human PBMC system. (Comparison with steroids) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Mass Spectrometry for the Identification of Alclometasone Dipropionate Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alclometasone (B1664502) dipropionate is a synthetic corticosteroid used topically for its anti-inflammatory and antipruritic properties.[1][2] Understanding the metabolic fate of this drug is crucial for a comprehensive assessment of its efficacy and safety profile. Mass spectrometry, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), is a powerful analytical technique for the identification and characterization of drug metabolites in biological matrices.[3][4][5] This application note provides a detailed protocol for the identification of alclometasone dipropionate metabolites using LC-MS/MS, based on established metabolic pathways.
This compound undergoes several key metabolic transformations in the body. The primary metabolic pathway involves rapid hydrolysis of the 21-ester group to form its corresponding alcohol, which then serves as a substrate for a variety of further metabolic reactions.[6] These subsequent transformations include dehydrochlorination to form a delta-6 double bond, 6β-hydroxylation, the formation of 6β,7β-epoxides from the hydroxylated metabolites, and oxidation of the side chain.[6] The resulting metabolites can also be conjugated with glucuronic acid or sulfate (B86663) before excretion.[6]
Experimental Protocols
This section details the methodologies for sample preparation and LC-MS/MS analysis for the identification of this compound metabolites.
In Vitro Metabolism using Liver Microsomes
To generate metabolites of this compound in a controlled environment, an in vitro study using liver microsomes can be performed.[2][7][8][9][10]
Materials:
-
This compound
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Water, HPLC grade
-
Formic acid
Protocol:
-
Prepare a stock solution of this compound in a suitable solvent like DMSO.
-
In a microcentrifuge tube, combine the following:
-
Phosphate buffer (pH 7.4)
-
Human Liver Microsomes (final protein concentration of 0.5-1 mg/mL)
-
This compound (final concentration of 1-10 µM)
-
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 15, 30, 60, 120 minutes).
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile.
-
Centrifuge the mixture to precipitate proteins.
-
Collect the supernatant for LC-MS/MS analysis.
Sample Preparation from Biological Matrices (Plasma/Urine)
For the analysis of metabolites from in vivo studies, the following sample preparation protocol can be adapted.
Materials:
-
Plasma or urine sample
-
Internal Standard (IS) solution (e.g., a structurally similar corticosteroid not expected to be present in the sample)
-
Methyl tert-butyl ether (MTBE)
-
Acetonitrile (ACN)
-
Methanol (MeOH)
-
Water
Protocol:
-
To 100 µL of plasma or urine in a microcentrifuge tube, add the internal standard solution.
-
Add 200 µL of acetonitrile to precipitate proteins. Vortex for 30 seconds.
-
Add 1 mL of MTBE for liquid-liquid extraction. Vortex for 5 minutes.
-
Centrifuge at high speed for 5-10 minutes to separate the layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase (e.g., 50:50 methanol:water).
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
The following are suggested starting conditions for the chromatographic separation and mass spectrometric detection of this compound and its metabolites. Optimization will be required for specific instrumentation.
Liquid Chromatography (LC) Parameters:
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | Start at 30% B, increase to 95% B over 15 minutes, hold for 2 minutes, return to initial conditions and re-equilibrate. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5-10 µL |
Mass Spectrometry (MS) Parameters:
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Full Scan (for initial identification) and Product Ion Scan (for structural elucidation) |
| Collision Gas | Argon |
| Collision Energy | Ramped or optimized for individual metabolites |
| Capillary Voltage | 3-4 kV |
| Source Temperature | 120-150°C |
| Desolvation Temperature | 350-450°C |
Data Presentation
The primary metabolites of this compound identified through metabolic studies are summarized in the table below.[6]
| Metabolite ID | Parent Compound | Metabolic Reaction |
| M-1 | This compound | Hydrolysis of the 21-ester |
| M-2 | M-1 | Dehydrochlorination (formation of a delta-6 double bond) |
| M-3 | M-1 | 6β-hydroxylation |
| M-4 | M-3 | Formation of 6β,7β-epoxide |
| M-5 | M-3 | Oxidation of the side chain to a 21-oic acid |
| M-6 | M-3 | Oxidation of the side chain to a 20-oic acid |
| M-7 | M-1 or other metabolites | Glucuronide conjugation |
| M-8 | M-1 or other metabolites | Sulfate conjugation |
Visualizations
Metabolic Pathway of this compound
References
- 1. Articles [globalrx.com]
- 2. researchgate.net [researchgate.net]
- 3. Metabolite identification and quantitation in LC-MS/MS-based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. Metabolic fate of this compound in rats, rabbits, and mice. Metabolic products and pathway following subcutaneous administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 8. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dls.com [dls.com]
- 10. Sensitive liquid chromatographic/tandem mass spectrometric method for the determination of beclomethasone dipropionate and its metabolites in equine plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
a improving the in vivo delivery and bioavailability of Alclometasone dipropionate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the in vivo delivery and bioavailability of Alclometasone (B1664502) dipropionate.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the primary barrier to the in vivo delivery of topical Alclometasone dipropionate?
The primary barrier to the topical delivery of this compound is the stratum corneum, the outermost layer of the epidermis. Its tightly packed structure of corneocytes and lipids limits the percutaneous absorption of many drugs.[1][2] Factors such as the drug's physicochemical properties, the vehicle used in the formulation, and the integrity of the skin barrier itself determine the extent of penetration.[1][3]
Q2: What is the baseline systemic bioavailability of this compound from standard formulations?
Systemic absorption of topically applied this compound is generally minimal. Studies using a radiolabeled ointment formulation on the intact skin of healthy volunteers indicated that approximately 3% of the steroid is absorbed over an 8-hour period.[1][2][3][4] However, this can increase significantly if the skin is inflamed or if occlusive dressings are used.[1][2]
Q3: How does the vehicle (e.g., cream vs. ointment) impact the delivery of this compound?
The vehicle plays a critical role in the therapeutic effect and absorption of this compound.[5]
-
Ointments , typically containing bases like hexylene glycol and white petrolatum, are more occlusive.[3][6] This occlusion can enhance skin hydration and increase the percutaneous absorption of the drug.[1][2]
-
Creams are hydrophilic, emollient bases often containing propylene (B89431) glycol.[3][5] The choice of vehicle affects physicochemical properties such as ease of application, absorption rate, and the concentration of the active substance maintained in the skin.[5]
Q4: What is the established mechanism of action for this compound?
This compound is a synthetic corticosteroid with anti-inflammatory, antipruritic, and vasoconstrictive properties.[2][6][7] Its anti-inflammatory mechanism is believed to involve the induction of phospholipase A2 inhibitory proteins, known as lipocortins.[1][2][8] These lipocortins control the biosynthesis of potent inflammatory mediators, such as prostaglandins (B1171923) and leukotrienes, by inhibiting the release of their common precursor, arachidonic acid, from membrane phospholipids.[1][9][8]
Section 2: Troubleshooting Guides for In Vivo Experiments
Q5: My in vivo study shows unexpectedly high systemic absorption and HPA axis suppression. What are potential causes?
High systemic absorption can lead to hypothalamic-pituitary-adrenal (HPA) axis suppression.[2][4] If you observe this, consider the following factors:
-
Occlusion: Unintentional occlusion can dramatically increase absorption.[4] In pediatric studies, diapers or plastic pants over the application area can act as occlusive dressings.[3]
-
Application Area: Applying the formulation over a large surface area increases the total amount of drug absorbed.[2][10]
-
Skin Integrity: Application to broken, inflamed, or diseased skin enhances percutaneous absorption compared to normal, intact skin.[1][2]
-
Duration and Frequency: Prolonged use or frequent application can lead to cumulative absorption and systemic effects.[11][12]
Q6: I am observing low therapeutic efficacy in my animal model. How can I improve drug penetration through the skin?
Low efficacy is often linked to insufficient drug delivery to the target site. To enhance penetration, consider these strategies:
-
Formulation Optimization: The choice of vehicle is critical. An ointment base may provide more occlusion and enhance delivery compared to a cream.[5]
-
Use of Penetration Enhancers: Incorporating chemical penetration enhancers can reversibly decrease the barrier function of the stratum corneum. For other corticosteroids, natural oils like fish oil have been shown to enhance delivery.[13][14]
-
Nanotechnology Approaches: Encapsulating this compound in nanocarriers like nanoemulsions, solid lipid nanoparticles (SLNs), or niosomes can improve its solubility and facilitate its transport across the skin barrier.[15][16][17]
-
Controlled Occlusion: Applying an occlusive dressing over the application site for a defined period can significantly increase drug penetration, though this must be balanced with the risk of increased systemic absorption.[3][4]
Q7: There is high variability in my percutaneous absorption data. What are the potential sources?
High variability is a common challenge in topical delivery studies. Key sources include:
-
Inter-individual Differences: Skin thickness, hydration, and lipid composition vary between subjects.
-
Skin Site: Absorption rates differ across anatomical locations.
-
Application Technique: Inconsistent amounts of formulation applied or variations in rubbing can alter outcomes.
-
Environmental Factors: Temperature and humidity can affect skin hydration and permeability.
-
Formulation Inhomogeneity: Ensure the active ingredient is uniformly dispersed in the vehicle.
Section 3: Experimental Protocols and Data
Protocol 1: General Method for In Vivo Percutaneous Absorption Assessment
This protocol is a generalized representation based on methodologies described for topical corticosteroids.[1][3][4]
-
Subject Selection: Select healthy subjects with intact skin on the application area (e.g., forearm).
-
Dose Application: Accurately apply a pre-weighed amount of the this compound formulation (often radiolabeled for quantification) to a defined surface area of the skin.
-
Contact Period: Leave the formulation in contact with the skin for a specified duration (e.g., 8 hours). The site may be protected with a non-occlusive covering.
-
Formulation Removal: At the end of the contact period, thoroughly wash the application site to remove any unabsorbed formulation.
-
Sample Collection: Collect urine and/or blood samples at predetermined time points.
-
Quantification: Analyze the collected samples for the presence of the drug and its metabolites using appropriate analytical techniques (e.g., liquid scintillation counting for radiolabeled compounds, LC-MS/MS for non-labeled).
-
Calculation: Calculate the total amount of absorbed drug based on the quantities recovered in the samples, accounting for excretion pathways.
Protocol 2: General Method for Vasoconstriction (Skin Blanching) Assay
The skin blanching assay is a pharmacodynamic method used to assess the bioequivalence and potency of topical corticosteroid formulations.[18]
-
Subject Selection: Enroll healthy volunteers with no skin diseases and who show a discernible blanching response.
-
Site Demarcation: Mark multiple treatment sites on a suitable anatomical location, typically the flexor surface of the forearms.
-
Application: Apply a small, standardized amount of each test formulation and a reference standard to the assigned sites. Leave some sites untreated as a negative control.
-
Occlusion (Optional but common): The sites may be covered with an occlusive dressing for a set period.
-
Residue Removal: After the application period, carefully remove the dressings and wipe off any excess formulation.
-
Visual Scoring: At specified time points (e.g., 2, 4, 6, 24 hours post-removal), a trained observer visually assesses the intensity of skin blanching (pallor) at each site using a graded scale (e.g., 0 = no blanching, 4 = maximal blanching).
-
Data Analysis: Plot the mean blanching scores over time for each formulation. The area under the effect curve (AUEC) can be calculated and compared between formulations to determine relative potency or bioequivalence.
Data Presentation
Table 1: Pharmacokinetic & Physicochemical Properties of this compound
| Parameter | Value / Description | Source(s) |
|---|---|---|
| Drug Class | Low to medium potency topical corticosteroid | [1][6][19] |
| Molecular Weight | 521 g/mol | [1] |
| Physical Form | White powder | [1][5] |
| Solubility | Insoluble in water, slightly soluble in propylene glycol, moderately soluble in hexylene glycol | [1][5] |
| Systemic Absorption | Approx. 3% of dose absorbed over 8 hours from intact skin (ointment) |[1][2][3][4] |
Table 2: Efficacy of this compound (AD) vs. Other Corticosteroids in Atopic Dermatitis
| Comparator | Study Population | Key Finding | Source(s) |
|---|---|---|---|
| Hydrocortisone (B1673445) Butyrate (B1204436) 0.1% Cream | 40 children | AD 0.05% cream showed slightly greater efficacy (76% vs. 70% improvement in signs) | [20] |
| Clobetasone (B1204786) Butyrate 0.05% Cream | 43 children | Both treatments were equally effective (85% vs. 86% reduction in disease signs) | [21] |
| Hydrocortisone 1% Ointment | 51 adults (Seborrhoeic Dermatitis) | AD demonstrated comparable efficacy to hydrocortisone 1% with no observed skin atrophy |[5] |
Visualization of Development Workflow
References
- 1. Alclometasone: Package Insert / Prescribing Information [drugs.com]
- 2. DailyMed - this compound cream [dailymed.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. DailyMed - this compound cream this compound ointment [dailymed.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. DailyMed - this compound ointment [dailymed.nlm.nih.gov]
- 7. DailyMed - this compound cream this compound ointment [dailymed.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Articles [globalrx.com]
- 10. Alclometasone topical (Aclovate): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 11. Articles [globalrx.com]
- 12. Articles [globalrx.com]
- 13. Enhanced topical delivery and ex vivo anti-inflammatory activity from a betamethasone dipropionate formulation containing fish oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Formulation Development and In Vitro/In Vivo Characterization of Methotrexate-Loaded Nanoemulsion Gel Formulations for Enhanced Topical Delivery [mdpi.com]
- 15. sphinxsai.com [sphinxsai.com]
- 16. scispace.com [scispace.com]
- 17. Design and Characterization of Nanostructure Topical Gel of Betamethasone Dipropionate for Psoriasis | Semantic Scholar [semanticscholar.org]
- 18. In Vivo Methods for the Assessment of Topical Drug Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Alclometasone: Uses, Side Effects, Dosage & Reviews - GoodRx [goodrx.com]
- 20. Clinical comparison of this compound cream 0.05% with hydrocortisone butyrate cream 0.1% in the treatment of atopic dermatitis in children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. This compound cream 0.05% versus clobetasone butyrate cream 0.05%. A controlled clinical comparison in the treatment of atopic dermatitis in children - PubMed [pubmed.ncbi.nlm.nih.gov]
a troubleshooting inconsistent results in Alclometasone dipropionate HPLC analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results during the HPLC analysis of Alclometasone dipropionate.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting HPLC method for this compound analysis?
A1: A common starting point for the analysis of this compound is a reverse-phase HPLC method. Based on the United States Pharmacopeia (USP) monograph for this compound Cream, a suitable method involves a C18 column with a mobile phase consisting of a mixture of water and a suitable organic solvent like methanol (B129727) or acetonitrile. The detection wavelength is typically set around 254 nm.[1][2]
Q2: My retention times are shifting from one injection to the next. What are the potential causes?
A2: Retention time variability can stem from several factors:
-
Mobile Phase Composition: In reverse-phase chromatography, even a small change of 1% in the organic solvent composition can lead to a 5-15% change in retention time.[3] Ensure your mobile phase is accurately prepared, preferably gravimetrically, and well-mixed.[3]
-
Column Equilibration: Insufficient column equilibration time between injections, especially in gradient elution, can cause retention time drift.[4]
-
Temperature Fluctuations: Inconsistent column temperature can lead to shifts in retention. A change of just 1°C can alter retention times by approximately 2%.[5] Ensure your column oven is functioning correctly and the temperature is stable.
-
Pump Performance: Issues with the HPLC pump, such as leaks or faulty check valves, can lead to inconsistent flow rates and, consequently, variable retention times.[6][7]
-
pH of Mobile Phase: If your mobile phase is buffered, a change of as little as 0.1 pH units can cause a significant retention time shift of up to 10%.[3]
Q3: I am observing peak tailing for my this compound peak. What should I investigate?
A3: Peak tailing is a common issue that can compromise quantification. Potential causes include:
-
Secondary Interactions: The analyte may be interacting with active sites (e.g., residual silanols) on the stationary phase.[8] Using a highly deactivated, end-capped column or adding a competing base like triethylamine (B128534) to the mobile phase can mitigate this.
-
Column Contamination or Degradation: Accumulation of contaminants on the column frit or at the head of the column can lead to poor peak shape.[6][9] A void at the column inlet can also cause tailing.
-
Sample Overload: Injecting too concentrated a sample can lead to peak asymmetry.[8]
-
Inappropriate Sample Solvent: Dissolving the sample in a solvent significantly stronger than the mobile phase can cause peak distortion.[10]
Q4: What are "ghost peaks" and how can I eliminate them from my chromatograms?
A4: Ghost peaks are unexpected peaks that can appear in your chromatogram, often in blank runs. They are typically caused by:
-
Contamination: Impurities in the mobile phase, solvents used for sample preparation, or from the HPLC system itself (e.g., pump seals, injector) can manifest as ghost peaks.[9]
-
Carryover: Residual sample from a previous injection sticking to the injector or column.[9] Running a blank gradient after a high-concentration sample can help identify and mitigate carryover.
-
Sample Degradation: The analyte may be degrading in the sample vial while waiting for injection.[9]
Troubleshooting Guides
Issue 1: Inconsistent Peak Area and Height
You are experiencing significant variation in the peak area and height of the this compound peak across multiple injections of the same standard solution.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent peak area and height.
Quantitative Data Example:
The following table illustrates the impact of a faulty injector on peak area and retention time for six replicate injections of a 50 µg/mL this compound standard.
| Injection | Retention Time (min) - Faulty Injector | Peak Area (mAUs) - Faulty Injector | Retention Time (min) - After Repair | Peak Area (mAUs) - After Repair |
| 1 | 5.21 | 125432 | 5.25 | 135421 |
| 2 | 5.28 | 118976 | 5.26 | 135879 |
| 3 | 5.19 | 128765 | 5.25 | 136012 |
| 4 | 5.31 | 115432 | 5.27 | 135554 |
| 5 | 5.23 | 126987 | 5.26 | 135987 |
| 6 | 5.26 | 122345 | 5.25 | 135765 |
| Mean | 5.25 | 122990 | 5.26 | 135770 |
| %RSD | 0.86% | 4.32% | 0.15% | 0.18% |
As shown in the table, a high relative standard deviation (%RSD) in the peak area was observed with the faulty injector. After injector maintenance, the %RSD for the peak area significantly improved, indicating the resolution of the issue.
Experimental Protocol:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile:Water (60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Standard Preparation: Prepare a 50 µg/mL solution of this compound in the mobile phase.
Issue 2: Drifting Retention Times and Poor Peak Shape
You observe that the retention time for this compound is gradually decreasing over a sequence of injections, and the peak is becoming broader.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for drifting retention times and poor peak shape.
Quantitative Data Example:
The following table shows the effect of inadequate column equilibration on retention time and peak asymmetry.
| Injection Sequence | Retention Time (min) - 5 min Equilibration | USP Tailing Factor - 5 min Equilibration | Retention Time (min) - 15 min Equilibration | USP Tailing Factor - 15 min Equilibration |
| 1 | 6.54 | 1.3 | 6.85 | 1.1 |
| 2 | 6.48 | 1.4 | 6.86 | 1.1 |
| 3 | 6.41 | 1.5 | 6.85 | 1.0 |
| 4 | 6.35 | 1.6 | 6.87 | 1.1 |
| 5 | 6.28 | 1.7 | 6.86 | 1.1 |
| 6 | 6.22 | 1.8 | 6.85 | 1.0 |
With a short equilibration time, a clear downward trend in retention time and an increase in peak tailing are observed. Increasing the equilibration time to 15 minutes stabilizes the retention time and improves the peak shape.
Experimental Protocol (for a Stability-Indicating Method):
Forced degradation studies are crucial for developing a stability-indicating method.[9][11]
-
Acid Degradation: Treat a solution of this compound with 0.1 M HCl at 60°C for 2 hours.
-
Base Degradation: Treat a solution of this compound with 0.1 M NaOH at 60°C for 1 hour.
-
Oxidative Degradation: Treat a solution of this compound with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid drug to 105°C for 24 hours.
-
Photolytic Degradation: Expose a solution of the drug to UV light (254 nm) for 24 hours.
After degradation, neutralize the acidic and basic samples and dilute all samples to a suitable concentration for HPLC analysis. The HPLC method should be able to separate the intact drug from all degradation products.
Signaling Pathway (Logical Relationship):
The following diagram illustrates the relationship between potential causes and the resulting inconsistent HPLC data.
Caption: Relationship between causes and effects in HPLC troubleshooting.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. mastelf.com [mastelf.com]
- 10. bvchroma.com [bvchroma.com]
- 11. scielo.br [scielo.br]
Technical Support Center: Mitigating Cytotoxicity of Alclometasone Dipropionate in Long-Term Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering cytotoxicity with Alclometasone Dipropionate in long-term cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of this compound-induced cytotoxicity?
A1: this compound, a synthetic glucocorticoid, primarily induces cytotoxicity through the activation of apoptosis (programmed cell death). This process is initiated by the binding of the corticosteroid to the intracellular glucocorticoid receptor (GR). Upon binding, the GR-ligand complex translocates to the nucleus, where it modulates the expression of genes involved in cell survival and death. This leads to the activation of the intrinsic apoptotic pathway, characterized by the involvement of the Bcl-2 family of proteins and the activation of caspases, which are the executioners of apoptosis.
Q2: What are the typical morphological and biochemical signs of this compound cytotoxicity in long-term culture?
A2: In long-term cultures, cytotoxicity induced by this compound can manifest as:
-
Reduced cell viability and proliferation: A noticeable decrease in the rate of cell growth or an increase in cell death over time.
-
Changes in cell morphology: Cells may appear rounded, shrunken, or detached from the culture surface. An increase in cellular debris in the culture medium is also common.
-
Induction of apoptosis: An increased population of cells undergoing programmed cell death. This can be confirmed by assays such as Annexin V staining, which detects an early marker of apoptosis, or by measuring the activity of caspases (e.g., caspase-3, -9, and -10).
Q3: How can I mitigate this compound-induced cytotoxicity in my long-term cell culture experiments?
A3: Several strategies can be employed to mitigate glucocorticoid-induced cytotoxicity:
-
Pharmacological Inhibition:
-
Caspase Inhibitors: Since glucocorticoid-induced apoptosis is often caspase-dependent, using a pan-caspase inhibitor, such as Z-VAD-FMK, can block the apoptotic cascade.[1]
-
-
Genetic Modification:
-
Bcl-2 Overexpression: The anti-apoptotic protein Bcl-2 can prevent glucocorticoid-induced cell death. Stably overexpressing Bcl-2 in your cell line can confer resistance to apoptosis.
-
-
Cell Culture Supplementation:
-
Antioxidants: Glucocorticoids can induce oxidative stress. Supplementing the culture medium with antioxidants, such as N-acetylcysteine (NAC), may counteract these effects and improve cell viability.[2][3]
-
Growth Factors: Specific growth factors can promote cell survival pathways. For instance, Keratinocyte Growth Factor (KGF) has been shown to protect keratinocytes from various cytotoxic insults.[4]
-
Q4: At what concentrations does this compound typically become cytotoxic?
Troubleshooting Guides
Problem 1: High levels of cell death observed in long-term cultures treated with this compound.
| Possible Cause | Solution |
| Concentration is too high for the specific cell line. | Perform a dose-response experiment to determine the optimal, non-toxic concentration of this compound for your cell line. Start with a wide range of concentrations and assess cell viability at multiple time points (e.g., 24, 48, 72 hours, and beyond). |
| Solvent toxicity. | This compound is typically dissolved in DMSO. Ensure the final concentration of DMSO in your culture medium is non-toxic (generally below 0.1%). Run a vehicle control (medium with the same concentration of DMSO) to confirm that the solvent is not the cause of cytotoxicity. |
| Nutrient depletion or accumulation of toxic metabolites in long-term culture. | Optimize your cell culture media. Consider using a richer basal medium or adding supplements like non-essential amino acids. Increase the frequency of media changes, ensuring to replenish this compound to maintain a consistent concentration. |
| Induction of apoptosis. | Consider co-treatment with a pan-caspase inhibitor (e.g., Z-VAD-FMK) to block the apoptotic pathway. Alternatively, supplement the media with antioxidants like N-acetylcysteine (NAC) to reduce oxidative stress.[1][2][3] |
Problem 2: Inconsistent or non-reproducible cell viability results in long-term cytotoxicity assays.
| Possible Cause | Solution |
| Inconsistent cell seeding density. | Ensure you are seeding cells at a consistent density for all experiments, as this can affect their growth rate and response to treatment. |
| Edge effects in multi-well plates. | The outer wells of a microplate are more susceptible to evaporation during long-term incubation. To mitigate this, fill the perimeter wells with sterile phosphate-buffered saline (PBS) or culture medium without cells and do not use them for experimental data. |
| Fluctuations in incubator conditions. | Ensure your incubator provides a stable environment in terms of temperature, humidity, and CO₂ levels. |
| Variability in drug concentration over time. | In long-term experiments, the drug concentration in the media can decrease due to degradation or cellular metabolism. When performing media changes, always replenish with fresh media containing the correct concentration of this compound. |
Quantitative Data Summary
Note: Specific long-term in vitro cytotoxicity data for this compound is limited. The following table provides data for a structurally similar corticosteroid, Betamethasone Dipropionate, on human keratinocytes (HaCaT cells).
Table 1: Anti-proliferative Effect of Betamethasone Dipropionate on HaCaT Cells [1]
| Concentration (M) | Effect on Cell Growth | Primary Mechanism of Cell Death |
| 10⁻⁴ | Most anti-proliferative | Apoptosis > Necrosis |
| 10⁻⁸ | Induced proliferation | - |
Experimental Protocols
Protocol 1: Long-Term Continuous Exposure Cytotoxicity Assay (MTT Assay)
This protocol is designed to assess the cytotoxicity of this compound over a period of several days with continuous drug exposure.
Materials:
-
Adherent cell line of interest (e.g., human keratinocytes or fibroblasts)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
Sterile 96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed cells into a 96-well plate at a density that allows for logarithmic growth over the planned duration of the experiment (e.g., 2,000-5,000 cells/well).
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment (Day 0):
-
Prepare serial dilutions of this compound in complete culture medium.
-
Include a vehicle control (medium with the highest concentration of DMSO used).
-
Carefully remove the old medium and add 100 µL of the medium containing the different concentrations of the compound or vehicle control.
-
-
Maintenance of Continuous Exposure (e.g., every 48-72 hours):
-
Carefully aspirate the medium from each well.
-
Immediately add 100 µL of freshly prepared medium containing the respective concentrations of this compound or vehicle control.
-
Repeat this step at regular intervals throughout the experiment (e.g., on Day 2, Day 4, Day 7, etc.).
-
-
MTT Assay (at desired time points, e.g., Day 3, Day 5, Day 7):
-
At the end of each desired time point, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control.
-
Protocol 2: Annexin V/Propidium Iodide (PI) Apoptosis Assay
This assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells cultured with this compound as described in Protocol 1.
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Harvesting:
-
At the desired time point, collect the cell culture medium (containing floating cells).
-
Wash the adherent cells with PBS and detach them using trypsin-EDTA.
-
Combine the detached cells with the cells from the culture medium.
-
Centrifuge the cell suspension and discard the supernatant.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualizations
Caption: Signaling pathway of this compound-induced apoptosis.
Caption: Strategies to mitigate this compound cytotoxicity.
Caption: Workflow for a long-term continuous exposure cytotoxicity assay.
References
- 1. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. N-acetylcysteine protects pancreatic islet against glucocorticoid toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Keratinocyte growth factor protects epidermis and hair follicles from cell death induced by UV irradiation, chemotherapeutic or cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
a addressing batch-to-batch variability of Alclometasone dipropionate in research
Welcome to the Technical Support Center for Alclometasone Dipropionate. This resource is designed for researchers, scientists, and drug development professionals to address and troubleshoot batch-to-batch variability in this compound during research and development.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a synthetic corticosteroid of low to medium potency used topically for its anti-inflammatory, antipruritic, and vasoconstrictive properties.[1][2][3] Its primary mechanism of action involves binding to the glucocorticoid receptor (GR). This complex then translocates to the nucleus and modulates gene expression. A key action is the induction of phospholipase A2 inhibitory proteins, collectively known as lipocortins.[2] These proteins inhibit the release of arachidonic acid from cell membranes, which is a precursor for potent inflammatory mediators like prostaglandins (B1171923) and leukotrienes.[2][4] By blocking this pathway, this compound reduces the inflammatory response.
Q2: What are the primary causes of batch-to-batch variability in this compound active pharmaceutical ingredient (API)?
Batch-to-batch variability of this compound can arise from several factors related to the physicochemical properties of the API. Key contributors include:
-
Polymorphism: this compound is known to exist in different crystalline forms, or polymorphs.[5][6][7][8] Recently, a new polymorph, Form III, was identified, adding to the previously known Form I and Form II.[5][6][7] Different polymorphs can have different solubility, dissolution rates, and stability, which can significantly impact the final product's performance.[9]
-
Impurities and Degradation Products: The synthesis and storage of this compound can result in the formation of impurities, including synthetic intermediates, process-related compounds, and degradation products.[10] Known degradation pathways include the hydrolysis of the ester groups and oxidation of the steroid nucleus.[10] The presence and concentration of these impurities can vary between batches.
-
Particle Size Distribution: The particle size of the API can affect the dissolution rate and, consequently, the bioavailability of the drug in topical formulations.[11][12][13][14] Inconsistent particle size distribution between batches can lead to variations in drug release and therapeutic efficacy.
Q3: How can batch-to-batch variability of this compound impact my research results?
Inconsistent batches of this compound can lead to significant variability in experimental outcomes, including:
-
Inconsistent in vitro drug release: Variations in physicochemical properties can alter the rate and extent of drug release from the formulation in in vitro release testing (IVRT).[15][16]
-
Variable biological activity: Differences in the active drug concentration, due to impurities or poor solubility of a specific polymorph, can lead to inconsistent results in bioassays measuring anti-inflammatory activity.
-
Lack of reproducibility: Using different batches with varying properties can make it difficult to reproduce experimental findings, a cornerstone of scientific research.
Q4: What initial steps should I take if I suspect batch-to-batch variability is affecting my experiments?
If you suspect batch-to-batch variability, a systematic approach is crucial. Begin by:
-
Quarantining the batches: Do not use the suspect batches in further experiments until the issue is resolved.
-
Reviewing the Certificate of Analysis (CoA): Compare the CoAs for the different batches.[11][17] Look for any reported differences in purity, impurity profiles, and any other specified parameters. However, be aware that standard CoAs may not include tests for polymorphism or particle size distribution.
-
Performing comparative physicochemical characterization: Conduct side-by-side analysis of the different batches. Key tests are outlined in the troubleshooting guide below.
Troubleshooting Guides
This section provides a structured approach to identifying and addressing potential sources of variability between different batches of this compound.
Issue 1: Inconsistent In Vitro Release Testing (IVRT) Results
Symptoms:
-
Significant differences in the drug release profile (rate and extent) between batches when tested under the same IVRT conditions.
-
High variability in release data within a single batch.
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Step |
| Polymorphism | Perform Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) on each batch to identify the polymorphic form(s) present.[5][6][7] Different polymorphs can have different dissolution rates. |
| Particle Size Distribution | Conduct particle size analysis using techniques like laser diffraction or microscopy to determine the particle size distribution of the API in each batch.[18][19][20][21] |
| Formulation Inhomogeneity | Ensure proper mixing and dispersion of the API within the vehicle during formulation preparation. Visually inspect the formulation for any signs of aggregation or non-uniformity. |
| IVRT Method Variability | Review and optimize your IVRT protocol. Ensure consistent membrane type, receptor solution, temperature, and sampling times.[15] Using a reference standard like hydrocortisone (B1673445) cream can help validate the IVRT setup.[16] |
Issue 2: Variable Biological Activity in Cellular Assays
Symptoms:
-
Inconsistent dose-response curves in assays measuring anti-inflammatory effects (e.g., NF-κB reporter assay).
-
Unexpectedly low or high potency of a new batch compared to a previously used batch.
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Step |
| Incorrect Active Concentration | Verify the purity of each batch using High-Performance Liquid Chromatography (HPLC). The presence of impurities can reduce the concentration of the active drug. |
| Differential Receptor Binding | Perform a competitive glucocorticoid receptor (GR) binding assay to determine the binding affinity of each batch.[1][3][10] Impurities or degradation products may interfere with receptor binding. |
| Variability in Cellular Uptake | Differences in solubility due to polymorphism or particle size can affect the amount of drug that enters the cells. Correlate biological activity data with physicochemical characterization results. |
| Assay Performance | Include a known standard corticosteroid (e.g., dexamethasone) in every assay as a positive control to monitor assay performance and normalize results between experiments. |
Data Presentation
Summarizing quantitative data in a structured format is essential for comparing batches. Below are template tables for presenting key characterization data.
Table 1: Physicochemical Characterization of this compound Batches
| Parameter | Batch A | Batch B | Batch C | Acceptance Criteria |
| Purity (HPLC, %) | 99.5 | 98.2 | 99.6 | ≥ 98.0% |
| Total Impurities (%) | 0.5 | 1.8 | 0.4 | ≤ 2.0% |
| Largest Unknown Impurity (%) | 0.1 | 0.5 | 0.1 | ≤ 0.2% |
| Polymorphic Form (PXRD) | Form II | Mixture of Form II and III | Form II | Consistent form |
| Melting Point (DSC, °C) | 210-212 | 205-209 | 211-213 | Report |
| Mean Particle Size (d50, µm) | 5.2 | 15.8 | 5.5 | Report |
Table 2: In Vitro Performance of this compound Batches
| Parameter | Batch A | Batch B | Batch C | Specification |
| In Vitro Release Rate (µg/cm²/h⁰·⁵) | 15.2 ± 1.1 | 8.5 ± 2.5 | 14.9 ± 1.3 | Report |
| GR Binding Affinity (IC50, nM) | 10.5 | 12.1 | 10.8 | Report |
| NF-κB Inhibition (IC50, nM) | 25.3 | 45.7 | 26.1 | Report |
Experimental Protocols
Protocol 1: In Vitro Release Testing (IVRT) using Franz Diffusion Cells
This protocol is a general guideline for assessing the release of this compound from a semi-solid formulation.
-
Apparatus: Vertical diffusion cells (Franz cells).
-
Membrane: A synthetic, inert membrane (e.g., polysulfone) should be used to minimize variability.
-
Receptor Solution: A hydro-alcoholic solution that ensures sink conditions for this compound. The exact composition should be optimized during method development.
-
Procedure: a. Mount the membrane onto the Franz cell, ensuring no air bubbles are trapped. b. Fill the receptor compartment with pre-warmed (32°C) receptor solution and allow to equilibrate. c. Apply a finite dose of the this compound formulation uniformly onto the membrane surface in the donor compartment. d. At predetermined time points (e.g., 1, 2, 4, 6 hours), collect samples from the receptor compartment and replace with fresh, pre-warmed receptor solution. e. Analyze the concentration of this compound in the collected samples using a validated HPLC method.
-
Data Analysis: Plot the cumulative amount of drug released per unit area against the square root of time. The slope of the linear portion of the curve represents the release rate.
Protocol 2: Glucocorticoid Receptor (GR) Competitive Binding Assay
This assay determines the relative affinity of different batches of this compound for the GR.
-
Materials:
-
Recombinant human GR.
-
A high-affinity radiolabeled glucocorticoid (e.g., [³H]-dexamethasone).
-
Test batches of this compound.
-
Unlabeled dexamethasone (B1670325) as a reference competitor.
-
-
Procedure: a. In a multi-well plate, incubate the GR with a fixed concentration of the radioligand. b. In separate wells, add increasing concentrations of either unlabeled dexamethasone or the test batches of this compound. c. Incubate the plate to allow the binding to reach equilibrium. d. Separate the bound from the free radioligand using a filter-based method. e. Quantify the bound radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of bound radioligand against the logarithm of the competitor concentration. Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). A lower IC50 indicates a higher binding affinity.
Protocol 3: NF-κB Reporter Assay
This cell-based assay measures the functional ability of this compound to inhibit the pro-inflammatory NF-κB signaling pathway.
-
Cell Line: A human cell line (e.g., HEK293 or A549) stably transfected with a luciferase reporter gene under the control of an NF-κB response element.
-
Procedure: a. Seed the reporter cells in a multi-well plate and allow them to adhere overnight. b. Pre-treat the cells with various concentrations of the different this compound batches for a defined period (e.g., 1-2 hours). c. Stimulate the cells with an NF-κB activator, such as tumor necrosis factor-alpha (TNF-α), to induce reporter gene expression. d. After an appropriate incubation period, lyse the cells and measure the luciferase activity using a luminometer.
-
Data Analysis: Plot the luciferase activity against the logarithm of the this compound concentration. Determine the IC50 value (the concentration that causes 50% inhibition of the TNF-α-induced luciferase activity).
Visualizations
This compound Mechanism of Action
References
- 1. benchchem.com [benchchem.com]
- 2. Glucocorticoid Receptor-Dependent Binding Analysis Using Chromatin Immunoprecipitation and Quantitative Polymerase Chain Reaction | Springer Nature Experiments [experiments.springernature.com]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. indigobiosciences.com [indigobiosciences.com]
- 6. indigobiosciences.com [indigobiosciences.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Certificate of Analysis (CoA) in Biologics Explained [evidentic.com]
- 12. bioavailability-bioequivalence.pharmaceuticalconferences.com [bioavailability-bioequivalence.pharmaceuticalconferences.com]
- 13. complexgenerics.org [complexgenerics.org]
- 14. azom.com [azom.com]
- 15. dissolutiontech.com [dissolutiontech.com]
- 16. researchgate.net [researchgate.net]
- 17. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 18. researchgate.net [researchgate.net]
- 19. A comparative analysis of the particle size output of beclomethasone diproprionate, salmeterol xinafoate and fluticasone propionate metered dose inhalers used with the Babyhaler, Volumatic and Aerochamber spacer devices - PMC [pmc.ncbi.nlm.nih.gov]
- 20. unchained-labs.cn [unchained-labs.cn]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Poor Skin Penetration of Alclometasone Dipropionate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the topical delivery of Alclometasone dipropionate.
Troubleshooting Guides
This section provides solutions to common problems encountered during the formulation and testing of this compound topical formulations.
Issue 1: Low drug permeation in in vitro skin permeation tests (IVPTs).
-
Question: My in vitro skin permeation study using a Franz diffusion cell shows minimal penetration of this compound. What are the potential causes and how can I troubleshoot this?
-
Answer: Low skin permeation of this compound is a common challenge due to its lipophilic nature and poor water solubility.[1][2][3] Several factors in your experimental setup could be contributing to this issue.
Troubleshooting Steps:
-
Verify Skin Membrane Integrity: Ensure the skin membrane (human or animal) was correctly prepared and its integrity is intact. Compromised skin barriers can lead to inconsistent and unreliable results.[4]
-
Optimize Receptor Solution: this compound is practically insoluble in water.[1][2][3] To maintain sink conditions, the receptor solution must have adequate solubilizing capacity. Consider using a hydro-alcoholic solution (e.g., PBS with ethanol (B145695) or polyethylene (B3416737) glycol) or adding surfactants like polysorbates.[5]
-
Check for Air Bubbles: Air bubbles between the membrane and the receptor solution in the Franz cell can impede diffusion. Ensure all air is removed during setup.[6]
-
Review Formulation Characteristics: The vehicle plays a crucial role in drug release. An overly occlusive or poorly optimized vehicle can hinder the release of the active ingredient.
-
Increase Thermodynamic Activity: The driving force for passive diffusion is the thermodynamic activity of the drug in the vehicle. Consider strategies to increase this, such as creating a supersaturated formulation.[7][8]
-
Issue 2: Drug crystallization in the formulation upon storage or application.
-
Question: I am observing crystal growth in my this compound formulation. How can I prevent this?
-
Answer: Crystallization is a sign of formulation instability, often occurring when the drug concentration exceeds its saturation solubility in the vehicle. This is a particular challenge for supersaturated systems.
Troubleshooting Steps:
-
Incorporate Anti-Nucleating Agents: Polymers such as hydroxypropyl methylcellulose (B11928114) (HPMC) or polyvinylpyrrolidone (B124986) (PVP) can be added to the formulation to inhibit crystal growth and maintain a supersaturated state.[8]
-
Optimize Solvent System: For supersaturated formulations generated by solvent evaporation, the ratio of volatile to non-volatile solvents is critical. A well-balanced system will allow for the creation of a supersaturated state on the skin without rapid crystallization.[7]
-
Solubility Assessment: Conduct thorough solubility studies of this compound in various pharmaceutically acceptable solvents to select a vehicle with optimal solubilizing capacity.
-
Micro-encapsulation: Encapsulating the drug in delivery systems like liposomes or nanoparticles can prevent crystallization by protecting it from the external environment.
-
Issue 3: Difficulty in formulating a stable and effective microemulsion.
-
Question: I am struggling to form a stable microemulsion with this compound. What are the key parameters to consider?
-
Answer: Developing a stable microemulsion requires careful selection of the oil phase, surfactant, and co-surfactant, and their appropriate ratios.
Troubleshooting Steps:
-
Component Selection:
-
Oil Phase: Select an oil in which this compound has high solubility.
-
Surfactant and Co-surfactant (S_mix): The choice and ratio of the surfactant and co-surfactant are crucial for reducing the interfacial tension between the oil and water phases.
-
-
Construct a Pseudo-Ternary Phase Diagram: This is essential to identify the concentration ranges of the oil, S_mix, and water that result in a stable microemulsion.[9][10]
-
Characterization: Characterize the globule size, zeta potential, and polydispersity index of the formulated microemulsion to ensure it falls within the desired nano-range and has sufficient stability.[11]
-
Frequently Asked Questions (FAQs)
Formulation Strategies
-
Q1: What are the most effective strategies to enhance the skin penetration of this compound?
-
A1: Several strategies can be employed:
-
Chemical Penetration Enhancers: Incorporating substances like fatty acids, alcohols, and glycols can reversibly disrupt the stratum corneum barrier.
-
Novel Drug Delivery Systems: Formulating this compound into microemulsions, liposomes, or nanoparticles can improve its solubility and facilitate its transport into the skin.[12][13][14]
-
Supersaturation: Creating a supersaturated solution of the drug in the vehicle upon application can significantly increase the thermodynamic driving force for penetration.[7][8]
-
-
-
Q2: How do I select the right penetration enhancer for my formulation?
-
A2: The choice of penetration enhancer depends on the drug's physicochemical properties and the desired formulation characteristics. It is crucial to evaluate the enhancer's efficacy and potential for skin irritation. A combination of enhancers can sometimes be more effective than a single one.
-
-
Q3: What are the advantages of using nanoparticles for topical delivery of this compound?
-
A3: Nanoparticles, such as solid lipid nanoparticles (SLNs) and polymeric nanoparticles, offer several advantages:
-
Enhanced Solubility: They can encapsulate poorly soluble drugs like this compound, increasing their concentration in the formulation.
-
Controlled Release: They can provide a sustained release of the drug, potentially reducing the frequency of application.[1]
-
Targeted Delivery: They can be designed to target specific skin layers or hair follicles.
-
Improved Stability: They can protect the encapsulated drug from degradation.
-
-
Experimental Protocols
-
Q4: Can you provide a general protocol for an in vitro skin permeation study using a Franz diffusion cell?
-
A4: A detailed protocol is provided in the "Experimental Protocols" section below.
-
-
Q5: How do I prepare a microemulsion for topical delivery?
-
A5: A general methodology is outlined in the "Experimental Protocols" section. The key is the systematic construction of a pseudo-ternary phase diagram to identify the stable microemulsion region.
-
-
Q6: What is a common method for preparing liposomes containing a lipophilic drug like this compound?
-
A6: The thin-film hydration method is a widely used technique. A detailed protocol is available in the "Experimental Protocols" section.
-
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference |
| Water | Insoluble | [1][2][3] |
| Propylene Glycol | Slightly soluble | [1][2][3] |
| Hexylene Glycol | Moderately soluble | [1][2][3] |
| DMSO | 2 mg/mL (warmed) | [15] |
Table 2: Comparison of In Vitro Skin Permeation of Corticosteroids from Different Formulations (Illustrative Data)
| Corticosteroid | Formulation Type | Permeation Flux (µg/cm²/h) | Enhancement Ratio (vs. Control) | Reference |
| Hydrocortisone | Standard Cream | 0.15 | 1 | [1] |
| Hydrocortisone | Lipid Nanoparticles | 0.75 | 5 | [1] |
| Dexamethasone | Control | 10.2 | 1 | [13] |
| Dexamethasone | Microemulsion Gel | 54.9 | 5.4 | [13] |
| Betamethasone Dipropionate | Ointment | - | - | [16] |
| Betamethasone Dipropionate | Aerosol Foam (Supersaturated) | Significantly higher than ointment | - | [17][18][19] |
Experimental Protocols
1. In Vitro Skin Permeation Study using Franz Diffusion Cells
-
Objective: To evaluate the permeation of this compound from a topical formulation through a skin membrane.
-
Materials:
-
Franz diffusion cells
-
Human or animal (e.g., porcine) skin
-
Receptor solution (e.g., PBS with a suitable solubilizing agent)
-
Test formulation of this compound
-
Magnetic stirrer and stir bars
-
Water bath with circulator
-
HPLC for analysis
-
-
Methodology:
-
Skin Preparation: Excise the skin and remove any subcutaneous fat. Cut the skin to the appropriate size to fit the Franz cell.
-
Franz Cell Assembly: Mount the skin between the donor and receptor chambers with the stratum corneum facing the donor compartment.
-
Receptor Chamber: Fill the receptor chamber with degassed receptor solution, ensuring no air bubbles are trapped under the skin. Place a magnetic stir bar in the chamber.
-
Temperature Control: Maintain the temperature of the receptor solution at 32 ± 1 °C to simulate physiological skin surface temperature.[5]
-
Dosing: Apply a known amount of the test formulation to the skin surface in the donor chamber.
-
Sampling: At predetermined time intervals, withdraw an aliquot of the receptor solution for analysis and replace it with an equal volume of fresh, pre-warmed receptor solution.
-
Analysis: Quantify the concentration of this compound in the collected samples using a validated HPLC method.
-
Data Analysis: Calculate the cumulative amount of drug permeated per unit area over time and determine the steady-state flux.
-
2. Preparation of a Microemulsion
-
Objective: To formulate a stable microemulsion containing this compound.
-
Materials:
-
Oil phase (e.g., isopropyl myristate, oleic acid)
-
Surfactant (e.g., Tween 80, Cremophor EL)
-
Co-surfactant (e.g., Transcutol, ethanol)
-
Purified water
-
This compound
-
-
Methodology:
-
Solubility Studies: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the most suitable components.
-
Phase Diagram Construction:
-
Prepare various ratios of surfactant and co-surfactant (S_mix).
-
For each S_mix ratio, titrate different ratios of oil and S_mix with water.
-
Observe the mixtures for transparency and flowability to identify the microemulsion region.
-
Plot the data on a pseudo-ternary phase diagram.
-
-
Formulation Preparation:
-
Select a composition from the identified microemulsion region.
-
Dissolve this compound in the oil phase.
-
Add the S_mix to the oily phase and mix.
-
Slowly add water to the mixture with gentle stirring until a transparent and homogenous microemulsion is formed.
-
-
Characterization: Evaluate the prepared microemulsion for its physical appearance, globule size, zeta potential, pH, and viscosity.
-
3. Preparation of Liposomes using the Thin-Film Hydration Method
-
Objective: To encapsulate this compound in liposomes.
-
Materials:
-
Phospholipids (e.g., soy phosphatidylcholine, egg phosphatidylcholine)
-
Cholesterol
-
This compound
-
Organic solvent (e.g., chloroform, methanol)
-
Aqueous buffer (e.g., PBS)
-
-
Methodology:
-
Lipid Film Formation: Dissolve the phospholipids, cholesterol, and this compound in an organic solvent in a round-bottom flask.
-
Solvent Evaporation: Evaporate the organic solvent using a rotary evaporator under reduced pressure to form a thin lipid film on the flask wall.
-
Hydration: Hydrate the lipid film with an aqueous buffer by rotating the flask at a temperature above the lipid phase transition temperature. This will result in the formation of multilamellar vesicles (MLVs).
-
Size Reduction (Optional): To obtain smaller, unilamellar vesicles (SUVs), the MLV suspension can be sonicated or extruded through polycarbonate membranes with defined pore sizes.
-
Characterization: Characterize the liposomes for particle size, zeta potential, and encapsulation efficiency.
-
Visualizations
Caption: Troubleshooting workflow for low this compound permeation.
Caption: Mechanisms of action of chemical penetration enhancers.
Caption: Decision tree for selecting a formulation strategy.
References
- 1. Hydrocortisone-Loaded Lipid–Polymer Hybrid Nanoparticles for Controlled Topical Delivery: Formulation Design Optimization and In Vitro and In Vivo Appraisal - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Cream USP, 0.05% [dailymed.nlm.nih.gov]
- 3. DailyMed - this compound ointment [dailymed.nlm.nih.gov]
- 4. permegear.com [permegear.com]
- 5. alterlab.co.id [alterlab.co.id]
- 6. norlab.com [norlab.com]
- 7. sysrevpharm.org [sysrevpharm.org]
- 8. Transdermal Drug Delivery Systems Using Supersaturation | Plastic Surgery Key [plasticsurgerykey.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Preparation and Characterization of Dexamethasone Microemulsion Based on Pseudoternary Phase Diagram - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Contest of Nanoparticles: Searching for the Most Effective Topical Delivery of Corticosteroids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Contest of Nanoparticles: Searching for the Most Effective Topical Delivery of Corticosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Hydrocortisone-Loaded Lipid-Polymer Hybrid Nanoparticles for Controlled Topical Delivery: Formulation Design Optimization and In Vitro and In Vivo Appraisal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Visualizing Decision Trees with Python (Scikit-learn, Graphviz, Matplotlib) | Codementor [codementor.io]
- 18. bioconductor.org [bioconductor.org]
- 19. Python: decision trees [robinsnyder.org]
Technical Support Center: Alclometasone Dipropionate Aqueous Solution Stability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Alclometasone dipropionate in aqueous solutions. The information is designed to help prevent and troubleshoot degradation issues during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in aqueous solutions?
A1: While specific degradation kinetics for this compound in aqueous solutions are not extensively published, based on its structural similarity to other corticosteroids like Beclometasone dipropionate, the primary degradation pathways are expected to be:
-
Hydrolysis: The ester groups at the C17 and C21 positions are susceptible to hydrolysis, leading to the formation of Alclometasone 17-propionate, Alclometasone 21-propionate, and ultimately Alclometasone itself. This is a common degradation route for corticosteroid esters in aqueous environments.
-
Oxidation: The steroid nucleus can undergo oxidative degradation, although this is generally a slower process compared to hydrolysis.
-
Dehydrochlorination and Epoxidation: Similar to Beclometasone dipropionate, there is a potential for the loss of hydrogen chloride and subsequent formation of a 9,11-epoxide derivative, particularly under certain stress conditions.[1][2]
Q2: At what pH is this compound most stable in aqueous solutions?
A2: Corticosteroids are typically most stable in acidic conditions. For this compound, the optimal pH for stability in aqueous solutions is likely to be in the range of 4.0 to 6.0.[3] Formulations are often buffered within this pH range to minimize degradation.[4][5]
Q3: What are some common excipients used to stabilize this compound in aqueous formulations?
A3: To enhance the stability of this compound in aqueous-based formulations, the following types of excipients are often considered:
-
Buffering Agents: To maintain the pH within the optimal stability range (e.g., pH 4-6), buffers such as citrate (B86180) or phosphate (B84403) buffers are used.[6][7]
-
Chelating Agents: Agents like EDTA and its salts can be included to chelate metal ions that might catalyze oxidative degradation.[6][7]
-
Antioxidants: Although less common for this type of molecule, antioxidants could be considered if oxidation is identified as a significant degradation pathway.
-
Surfactants and Emulsifying Agents: In emulsion systems, surfactants are crucial for physical stability and can influence the partitioning of the drug, potentially affecting its degradation rate.[4]
-
Humectants and Emollients: In cream and lotion formulations, ingredients like propylene (B89431) glycol, glycerin, and mineral oil are used, which can also influence the overall stability of the formulation.[6][7]
Q4: How can I monitor the degradation of this compound in my experiments?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable way to monitor the degradation of this compound. This involves using an HPLC method that can separate the intact drug from all its potential degradation products. A photodiode array (PDA) detector is often used to check for peak purity.
Troubleshooting Guides
Issue 1: Rapid loss of this compound potency in an aqueous solution.
| Potential Cause | Troubleshooting Step |
| Incorrect pH | Measure the pH of your solution. If it is outside the optimal range of 4-6, adjust it using a suitable buffer system (e.g., citrate or acetate (B1210297) buffer). |
| Presence of Catalysts | If hydrolysis is suspected, ensure all glassware is scrupulously clean. If oxidation is a concern, consider using high-purity water and de-gassing the solution. The presence of metal ions can catalyze degradation; consider adding a chelating agent like EDTA. |
| Elevated Temperature | Store your aqueous solutions of this compound at controlled room temperature or refrigerated, protected from excessive heat. |
| Light Exposure | Protect your solutions from light by using amber vials or covering the containers with aluminum foil, as photodegradation can occur. |
Issue 2: Appearance of unknown peaks in the HPLC chromatogram of my this compound solution.
| Potential Cause | Troubleshooting Step |
| Degradation Products | The new peaks are likely degradation products. To identify the degradation pathway, perform forced degradation studies (see Experimental Protocols section). This will help in tentatively identifying the nature of the degradants (e.g., hydrolytic, oxidative). |
| Interaction with Excipients | If you are using a formulated solution, there might be an incompatibility between this compound and an excipient. Review the literature for known incompatibilities and consider simplifying your formulation for initial studies. |
| Contamination | Ensure the purity of your starting material and the cleanliness of your experimental setup to rule out external contamination. |
Quantitative Data
Table 1: Degradation Products of Beclomethasone Dipropionate in Human Plasma [1][2]
| Degradation Product | Method of Formation |
| Beclomethasone 17-monopropionate | Hydrolysis of the C21 ester |
| Beclomethasone 21-monopropionate | Hydrolysis of the C17 ester |
| Beclomethasone | Complete hydrolysis of both ester groups |
| 9β,11β-epoxy-16β-methyl-1,4-pregnadiene-17α,21-diol-3,20-dione | Loss of HCl and formation of a 9,11-epoxide from Beclomethasone |
| 21-propanoate of the 9,11-epoxide | Loss of HCl and formation of a 9,11-epoxide from Beclomethasone 21-monopropionate |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound in Aqueous Solution
Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products and pathways.
Materials:
-
This compound reference standard
-
HPLC-grade methanol (B129727) and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
pH meter
-
Heating block or water bath
-
Photostability chamber
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 9 mL of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Cool, neutralize with 0.1 M NaOH, and dilute with mobile phase to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 9 mL of 0.1 M NaOH.
-
Incubate at 60°C for 8 hours.
-
Cool, neutralize with 0.1 M HCl, and dilute with mobile phase.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 9 mL of 3% H₂O₂.
-
Keep at room temperature for 24 hours.
-
Dilute with mobile phase.
-
-
Thermal Degradation:
-
Place a solid sample of this compound in an oven at 80°C for 48 hours.
-
Dissolve the stressed solid in methanol and dilute with mobile phase.
-
-
Photolytic Degradation:
-
Expose a solution of this compound (in a quartz cuvette) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).
-
Analyze the solution by HPLC.
-
-
Analysis: Analyze all samples by a stability-indicating HPLC method (see Protocol 2). Compare the chromatograms of the stressed samples to that of an unstressed control solution.
Protocol 2: Stability-Indicating HPLC Method for this compound
Objective: To develop an HPLC method capable of separating this compound from its degradation products.
Instrumentation and Conditions (starting point for method development):
-
HPLC System: A system with a gradient pump, autosampler, column oven, and a PDA detector.
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient Elution:
-
0-5 min: 40% B
-
5-20 min: 40% to 90% B
-
20-25 min: 90% B
-
25-26 min: 90% to 40% B
-
26-30 min: 40% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 240 nm
-
Injection Volume: 10 µL
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness. The specificity is confirmed by analyzing the samples from the forced degradation study to ensure that all degradation product peaks are well-resolved from the main this compound peak.
Visualizations
Caption: Experimental workflow for forced degradation studies of this compound.
Caption: Postulated degradation pathway of this compound in aqueous solution.
References
- 1. WO2010005480A2 - Controlled release compositions of agents that reduce circulating levels of platelets and methods therefor - Google Patents [patents.google.com]
- 2. scispace.com [scispace.com]
- 3. US20060292080A1 - Vitamin formulation - Google Patents [patents.google.com]
- 4. scribd.com [scribd.com]
- 5. PHARMACEUTICAL FORMULATIONS CONTAINING CORTICOSTEROIDS FOR TOPICAL ADMINISTRATION - Patent 4233838 [data.epo.org]
- 6. Solute–Vehicle–Skin Interactions and Their Contribution to Pharmacokinetics of Skin Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Betamethasone dipropionate patented technology retrieval search results - Eureka | Patsnap [eureka.patsnap.com]
Validation & Comparative
A Comparative Analysis of Alclometasone Dipropionate and Hydrocortisone on Gene Expression
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alclometasone (B1664502) dipropionate is a mid-potency synthetic corticosteroid, while hydrocortisone (B1673445) is a low-potency corticosteroid that is naturally occurring.[1] Both are widely used in dermatology to treat inflammatory skin conditions. Their therapeutic effects are primarily mediated by their interaction with glucocorticoid receptors (GR), leading to the modulation of gene expression.[2] This modulation results in the suppression of pro-inflammatory pathways and the induction of anti-inflammatory genes. Understanding the specific gene expression signatures of each corticosteroid is crucial for optimizing therapeutic strategies and for the development of novel anti-inflammatory drugs with improved efficacy and safety profiles.
Mechanism of Action: A Genomic Perspective
Both Alclometasone dipropionate and Hydrocortisone, upon entering a target cell, bind to the cytosolic glucocorticoid receptor (GR). This binding event triggers a conformational change in the GR, leading to its dissociation from a chaperone protein complex and subsequent translocation into the nucleus. Inside the nucleus, the activated GR dimerizes and interacts with specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This interaction can either enhance (transactivation) or suppress (transrepression) gene transcription.[2]
A primary anti-inflammatory mechanism of corticosteroids involves the transrepression of pro-inflammatory transcription factors such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). The activated GR can physically interact with these transcription factors, preventing them from binding to their respective DNA response elements and thereby inhibiting the expression of a wide array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.
Comparative Data on Gene Expression
While a direct head-to-head transcriptomic comparison is unavailable, we can infer the potential gene targets based on studies of hydrocortisone and other topical corticosteroids.
Hydrocortisone-Modulated Gene Expression
A microarray study on the effects of hydrocortisone on dermal fibroblasts from keloids identified several differentially expressed genes. Notably, hydrocortisone treatment was associated with the modulation of genes involved in endothelial cell differentiation and cell cycle regulation.[3] In a separate study on severe burn patients, low-dose hydrocortisone was found to rapidly alter the expression of over 300 genes in whole blood, primarily related to a decrease in the growth, development, and quantity of leukocytes.[4]
Table 1: Examples of Genes Modulated by Hydrocortisone
| Gene | Function | Regulation by Hydrocortisone | Study Context |
| COL18A1 | Collagen type XVIII alpha 1 chain | Modulated | Keloid Fibroblasts[3] |
| JAG1 | Jagged 1 (protein ligand for Notch) | Modulated | Keloid Fibroblasts[3] |
| CCNB1 | Cyclin B1 | Modulated | Keloid Fibroblasts[3] |
| CCNB2 | Cyclin B2 | Modulated | Keloid Fibroblasts[3] |
| IL1R1 | Interleukin 1 receptor, type I | Modulated | Keloid Fibroblasts[3] |
| COL1A1 | Collagen type I alpha 1 chain | Modulated | Keloid Fibroblasts[3] |
| Various Leukocyte-related genes | Growth, development, and quantity | Downregulated | Severe Burn Injury[4] |
Note: This table is a synthesis of data from different studies and experimental systems and does not represent a direct comparative analysis.
This compound-Modulated Gene Expression
Direct gene expression profiling data for this compound is scarce in publicly available literature. However, as a mid-potency corticosteroid, its effects on gene expression are expected to be qualitatively similar but quantitatively more pronounced than hydrocortisone. A study comparing the suppressive effects of various corticosteroids on cytokine production found that tacrolimus (B1663567) had a greater suppressive effect than this compound.[5] This suggests that this compound's impact on cytokine gene expression, while significant, may be less potent than some other immunomodulators.
Based on the known mechanisms of corticosteroids, it is anticipated that this compound will downregulate the expression of key pro-inflammatory cytokines and chemokines.
Table 2: Anticipated Gene Expression Changes by this compound (Inferred)
| Gene Family | Examples | Expected Regulation |
| Pro-inflammatory Cytokines | IL-1β, TNF-α, IL-6 | Downregulation |
| Chemokines | CXCL8 (IL-8), CCL2 (MCP-1) | Downregulation |
| Adhesion Molecules | ICAM-1, VCAM-1 | Downregulation |
| Anti-inflammatory Proteins | Annexin A1 (Lipocortin-1) | Upregulation |
Note: This table is based on the general mechanism of action of corticosteroids and is for illustrative purposes. Specific quantitative data for this compound is needed for confirmation.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway for glucocorticoids and a general workflow for gene expression analysis.
Caption: Glucocorticoid Signaling Pathway.
Caption: Experimental Workflow for Gene Expression Analysis.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of gene expression studies. Below are generalized protocols for RNA extraction, RNA sequencing, and quantitative real-time PCR (qRT-PCR) based on common practices in the field.
Protocol 1: RNA Extraction from Skin Biopsies
This protocol is adapted from a method for extracting high-quality RNA from small skin biopsy samples.[6]
-
Sample Collection and Storage: Obtain skin punch biopsies (e.g., 4-6 mm) and immediately snap-freeze in liquid nitrogen. Store at -80°C until processing.
-
Cryosectioning: Mount the frozen biopsy and cut thin sections (e.g., 10-20 µm) using a cryostat. This allows for histological assessment of an adjacent section.
-
Homogenization: Place the tissue sections in a tube containing lysis buffer (e.g., from a commercially available RNA extraction kit) and homogenize using a bead-based lysis system.
-
RNA Purification: Follow the manufacturer's protocol for a silica-column-based RNA extraction kit (e.g., RNeasy Micro Kit, Qiagen). This typically involves binding the RNA to the column, washing away contaminants, and eluting the purified RNA.
-
Quality Control: Assess the RNA integrity number (RIN) using a microfluidics-based platform (e.g., Agilent Bioanalyzer). A RIN value > 7 is generally considered suitable for downstream applications like RNA-seq. Quantify RNA concentration using a fluorometric method (e.g., Qubit).
Protocol 2: RNA Sequencing (RNA-Seq)
This protocol outlines the general steps for transcriptomic analysis of skin samples.[2]
-
Library Preparation: Starting with high-quality total RNA, enrich for messenger RNA (mRNA) using poly-A selection or deplete ribosomal RNA (rRNA). Fragment the enriched RNA and synthesize first and second-strand complementary DNA (cDNA).
-
Adapter Ligation and Amplification: Ligate sequencing adapters to the ends of the cDNA fragments. Amplify the library using a limited number of PCR cycles to avoid introducing bias.
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Data Analysis:
-
Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Alignment: Align the reads to a reference human genome using a splice-aware aligner (e.g., STAR).
-
Quantification: Count the number of reads mapping to each gene.
-
Differential Expression Analysis: Use statistical packages (e.g., DESeq2 or edgeR) to identify genes that are significantly differentially expressed between the corticosteroid-treated and control groups.
-
Pathway Analysis: Perform gene ontology (GO) and pathway enrichment analysis (e.g., using GSEA or DAVID) to identify biological pathways that are significantly affected by the treatment.
-
Protocol 3: Quantitative Real-Time PCR (qRT-PCR) for Validation
This protocol is for validating the results obtained from RNA-seq or microarray analysis.[2]
-
cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.
-
Primer Design: Design and validate primers specific to the target genes of interest and at least one stably expressed housekeeping gene (e.g., GAPDH, ACTB).
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green or TaqMan-based master mix, cDNA template, and specific primers.
-
Thermal Cycling: Perform the qPCR on a real-time PCR instrument. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Data Analysis: Determine the cycle threshold (Ct) values for each gene. Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene.
Conclusion and Future Directions
This comparative analysis, based on available data, suggests that both this compound and Hydrocortisone exert their anti-inflammatory effects through the classical glucocorticoid receptor-mediated pathway, leading to the modulation of a wide range of genes involved in inflammation. Hydrocortisone has been shown to impact genes related to cell differentiation, cell cycle, and immune cell function.[3][4] While direct transcriptomic data for this compound is lacking, its higher potency suggests a more pronounced effect on the same set of target genes.
To provide a definitive comparative analysis, future research should focus on head-to-head studies employing high-throughput technologies like RNA-seq or microarrays to profile the gene expression changes induced by this compound and Hydrocortisone in relevant skin models, such as in vitro keratinocyte or fibroblast cultures, or in ex vivo skin explants. Such studies would provide valuable quantitative data to construct a detailed and directly comparative picture of their genomic effects, aiding in the rational selection of topical corticosteroids for specific inflammatory skin diseases and in the development of next-generation anti-inflammatory therapies.
References
- 1. Topical Corticosteroids - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Transcriptomic network interactions in the human skin treated with topical glucocorticoid clobetasol propionate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gene expression profiling analysis of keloids with and without hydrocortisone treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of low-dose hydrocortisone on gene expression profiles after severe burn injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | A randomized controlled trial comparing tacrolimus versus hydrocortisone for the treatment of atopic dermatitis in children: new perspectives on interferon gamma-induced protein and growth-related oncogene-α [frontiersin.org]
- 6. wellcomeopenresearch.org [wellcomeopenresearch.org]
A Comparative Guide to the Validation of a Novel Analytical Method for Alclometasone Dipropionate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a new analytical method for the quantification of Alclometasone dipropionate with an established technique. The information presented is intended to assist in the selection and implementation of appropriate analytical methods for quality control and research purposes. All data is presented in a structured format to allow for a clear and objective comparison of the performance of each method.
Mechanism of Action of this compound
This compound is a synthetic corticosteroid used topically for its anti-inflammatory and antipruritic properties.[1][2][3] Its mechanism of action involves the induction of phospholipase A2 inhibitory proteins, known as lipocortins.[1][3] These proteins control the biosynthesis of potent inflammatory mediators, such as prostaglandins (B1171923) and leukotrienes, by inhibiting the release of their common precursor, arachidonic acid.[1][3]
Caption: Signaling pathway of this compound.
Comparison of Analytical Methods
This section compares a newly developed High-Performance Liquid Chromatography (HPLC) method with an existing, widely used HPLC technique for the analysis of a similar topical corticosteroid, Betamethasone (B1666872) Dipropionate, which serves as a proxy for this compound due to the lack of direct comparative studies. The data presented is synthesized from multiple sources to provide a comprehensive overview.
Data Presentation
| Validation Parameter | Existing HPLC Method | New HPLC Method |
| Linearity Range | 0.07 - 2.02 µg/mL | 1 - 6 µg/mL[4] |
| Correlation Coefficient (r²) | 0.9991 - 0.9999 | 0.9961[4] |
| Accuracy (% Recovery) | 99.5% - 102.6%[5] | 98-102%[6] |
| Precision (% RSD) | < 0.3%[5] | < 2.0%[4] |
| Limit of Detection (LOD) | 0.02 µg/mL[5] | Not Reported |
| Limit of Quantitation (LOQ) | 0.05 µg/mL[5] | Not Reported |
Experimental Protocols
Existing Analytical Method: HPLC
This method is a well-established technique for the quantification of corticosteroids in topical formulations.
-
Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
-
Column: Waters SymmetryShield RP18 (150 x 4.6 mm, 5 µm)[5]
-
Mobile Phase: Gradient elution with Mobile Phase A (Water) and Mobile Phase B (Acetonitrile)[5]
-
Flow Rate: 1.5 mL/min[5]
-
Detection: UV at 240 nm[5]
-
Injection Volume: 20 µL
-
Column Temperature: 50°C
New Analytical Method: HPLC
This recently developed method offers a simple and rapid approach for the simultaneous estimation of corticosteroids and other active ingredients in cream formulations.
-
Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)[4]
-
Column: BDS Hypersil C18 (250mm x 4.6m, 5µm)[4]
-
Mobile Phase: Acetonitrile: Methanol: Orthophosphoric acid (60:20:20 v/v)[4]
-
Flow Rate: 1.0 mL/min[4]
-
Detection: UV at 230 nm[4]
-
Injection Volume: Not Specified
-
Column Temperature: Ambient
Experimental Workflow
The following diagram illustrates a typical workflow for the validation of a new analytical method.
Caption: General workflow for validating a new analytical method.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Articles [globalrx.com]
- 3. taro.com [taro.com]
- 4. rjptonline.org [rjptonline.org]
- 5. Development and validation of a stability-indicating RP-HPLC method for simultaneous assay of betamethasone dipropionate, chlorocresol, and for the estimation of betamethasone dipropionate related compounds in a pharmaceutical cream and ointment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijpbs.com [ijpbs.com]
A Comparative Analysis of Alclometasone Dipropionate and Mometasone Furoate in Preclinical Models of Skin Inflammation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of two topical corticosteroids, Alclometasone dipropionate and Mometasone (B142194) furoate, in established preclinical models of skin inflammation. The information presented herein is intended to assist researchers and professionals in drug development in understanding the relative anti-inflammatory potencies and mechanisms of action of these two commonly used therapeutic agents. This comparison is based on available experimental data from in vivo animal models and human pharmacodynamic studies.
Mechanism of Action: Glucocorticoid Receptor-Mediated Anti-Inflammatory Effects
Both this compound and Mometasone furoate are synthetic glucocorticoids that exert their anti-inflammatory effects primarily by binding to the glucocorticoid receptor (GR) in the cytoplasm of skin cells.[1][2][3] Upon binding, the drug-receptor complex translocates to the nucleus, where it modulates the transcription of target genes.[1][2] This genomic mechanism involves two main processes:
-
Transactivation: The GR complex binds to glucocorticoid response elements (GREs) on the DNA, leading to the increased expression of anti-inflammatory proteins. A key protein upregulated is lipocortin-1 (also known as annexin (B1180172) A1), which inhibits phospholipase A2, the enzyme responsible for releasing arachidonic acid from cell membranes.[1][3] This action blocks the subsequent production of pro-inflammatory mediators such as prostaglandins (B1171923) and leukotrienes.
-
Transrepression: The GR complex can also inhibit the activity of pro-inflammatory transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1).[4] This leads to the downregulation of pro-inflammatory cytokines (e.g., IL-1, IL-6, TNF-α), chemokines, and adhesion molecules that are crucial for the recruitment and activation of inflammatory cells.[1]
Mometasone furoate is known to have a high affinity for the glucocorticoid receptor, which is approximately 22 times that of dexamethasone.[4] this compound is classified as a low to medium potency corticosteroid.[5]
Experimental Models for Efficacy Assessment
Two standard preclinical models are widely used to evaluate the anti-inflammatory potency of topical corticosteroids: the croton oil-induced mouse ear edema assay and the human vasoconstrictor assay.
Croton Oil-Induced Mouse Ear Edema Assay
This in vivo model is a well-established method for screening topical anti-inflammatory agents. Croton oil, a potent irritant, induces an acute inflammatory response when applied to the mouse ear, characterized by edema (swelling), erythema (redness), and cellular infiltration.[6][7][8] The ability of a topically applied corticosteroid to inhibit this edema is a direct measure of its anti-inflammatory activity.
Experimental Protocol: Croton Oil-Induced Mouse Ear Edema Assay
-
Animals: Male Swiss mice (or a similar strain) are typically used.[6]
-
Induction of Inflammation: A solution of croton oil (e.g., 1-5% in a vehicle like acetone) is applied topically to the inner and outer surfaces of the right ear of each mouse.[9][10] The left ear serves as a control and receives the vehicle only.
-
Treatment: The test compounds (this compound or Mometasone furoate) and a vehicle control are applied topically to the right ears, usually shortly before or after the application of croton oil.[1][11]
-
Measurement of Edema: At a specified time point after the induction of inflammation (typically 4-6 hours), the mice are euthanized.[9][12] A circular biopsy punch is used to collect a standard-sized section from both the treated (right) and control (left) ears. The weight of each ear punch is measured, and the difference in weight between the two is calculated to quantify the extent of edema.
-
Data Analysis: The percentage of edema inhibition is calculated for each treatment group compared to the vehicle-treated control group.
Vasoconstrictor Assay
The vasoconstrictor assay is a human pharmacodynamic study that measures the blanching (whitening) effect of a topical corticosteroid on the skin.[13] This effect is a result of the constriction of small blood vessels in the upper dermis and is directly related to the potency of the corticosteroid.[3] The assay is widely used to determine the bioequivalence of generic topical corticosteroid formulations.[4]
Experimental Protocol: Human Vasoconstrictor Assay
-
Subjects: Healthy human volunteers with normal skin are enrolled in the study.
-
Application of Test Articles: Small, defined areas on the forearms of the subjects are marked. The test formulations (this compound, Mometasone furoate) and control vehicles are applied to these areas, often under occlusion to enhance penetration.
-
Dose Duration: The formulations are left on the skin for a specified period (dose duration). For pilot studies, a range of durations is often tested to determine the ED50 (the time required to produce 50% of the maximal effect).[14]
-
Assessment of Vasoconstriction: After the removal of the formulations, the degree of skin blanching at each application site is assessed at multiple time points (e.g., 2, 4, 6, 18, 24 hours) by a trained observer using a visual scoring scale.[15] A chromameter, a device that measures skin color, can also be used for a more objective quantification.[15]
-
Data Analysis: The blanching scores are plotted over time, and the area under the effect curve (AUEC) is calculated to provide a quantitative measure of the total vasoconstrictor effect.[15]
Comparative Efficacy Data
Table 1: Efficacy in the Croton Oil-Induced Mouse Ear Edema Assay
| Compound | Dose | % Inhibition of Edema | Reference |
| This compound | Data not available | Data not available | - |
| Mometasone furoate | 0.1 mg/ear | ~50% | [16] |
Note: Quantitative data for this compound in the croton oil-induced mouse ear edema model was not found in the reviewed literature.
Table 2: Potency in the Human Vasoconstrictor Assay
| Compound | Potency Classification | Quantitative Data (Example) | Reference |
| This compound 0.05% | Low to Medium | - | [5][17][18] |
| Mometasone furoate 0.1% | Medium to High | AUEC: 10.28 - 33.21 (formulation dependent) | [14][15][19] |
AUEC (Area Under the Effect Curve) values are dependent on the specific formulation and study design.
Signaling Pathways in Skin Inflammation Modulated by Corticosteroids
The anti-inflammatory effects of this compound and Mometasone furoate are mediated through the modulation of key signaling pathways involved in the inflammatory cascade, primarily the NF-κB and Mitogen-Activated Protein Kinase (MAPK) pathways.
NF-κB Signaling Pathway: In response to inflammatory stimuli, the inhibitor of kappa B (IκB) is phosphorylated and degraded, allowing the NF-κB dimer to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Glucocorticoids, through the activated GR, can interfere with this pathway by increasing the synthesis of IκBα and by directly interacting with and inhibiting the p65 subunit of NF-κB.[20][21]
MAPK Signaling Pathway: The MAPK pathways (including ERK, JNK, and p38) are activated by various extracellular stimuli and play a crucial role in regulating the production of inflammatory mediators. Corticosteroids can suppress the activation of the MAPK pathway, in part by inducing the expression of MAPK phosphatase-1 (MKP-1), which dephosphorylates and inactivates MAPKs.[20][22][23]
Conclusion
Both this compound and Mometasone furoate are effective anti-inflammatory agents that function through the glucocorticoid receptor to suppress inflammatory signaling pathways. Based on the vasoconstrictor assay and established potency classifications, Mometasone furoate is considered a medium to high potency corticosteroid, while this compound is classified as having low to medium potency.
While direct comparative data in preclinical models of skin inflammation is limited, the available information suggests that Mometasone furoate would likely exhibit greater anti-inflammatory activity than this compound in models such as the croton oil-induced mouse ear edema assay. However, the choice of a topical corticosteroid in a clinical setting depends on various factors, including the severity and location of the dermatosis, the age of the patient, and the potential for side effects. This guide provides a foundational understanding of the preclinical efficacy of these two agents to aid in research and development decisions. Further head-to-head studies in standardized preclinical models would be beneficial for a more definitive comparison.
References
- 1. Topical Anti-Inflammatory Activity of Oil from Tropidurus hispidus (Spix, 1825) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biopharmaservices.com [biopharmaservices.com]
- 3. Critical factors determining the potency of topical corticosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. remedypublications.com [remedypublications.com]
- 5. Topical safety and vasoconstrictive assay-based bioequivalence of a new reformulated mometasone cream - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. asianjpr.com [asianjpr.com]
- 7. researchgate.net [researchgate.net]
- 8. Investigation of inflammatory mechanisms induced by croton oil in mouse ear - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-Inflammatory Activity of N-Butanol Extract from Ipomoea stolonifera In Vivo and In Vitro | PLOS One [journals.plos.org]
- 10. ejbps.com [ejbps.com]
- 11. Anti-Inflammatory Comparison of Melatonin and Its Bromobenzoylamide Derivatives in Lipopolysaccharide (LPS)-Induced RAW 264.7 Cells and Croton Oil-Induced Mice Ear Edema - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Enhanced vasoconstrictor potency of the fixed combination calcipotriol plus betamethasone dipropionate in an innovative aerosol foam formulation vs. other corticosteroid psoriasis treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 14. accessdata.fda.gov [accessdata.fda.gov]
- 15. almirall.com [almirall.com]
- 16. researchgate.net [researchgate.net]
- 17. Table: Relative Potency of Selected Topical Corticosteroids-MSD Manual Professional Edition [msdmanuals.com]
- 18. psoriasis.org [psoriasis.org]
- 19. Vasoconstrictor potency of fixed-dose combination calcipotriol (50 μg/g) and betamethasone dipropionate (0.5 mg/g) cutaneous foam versus other topical corticosteroids used to treat psoriasis vulgaris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. iovs.arvojournals.org [iovs.arvojournals.org]
A Head-to-Head Analysis of Alclometasone Dipropionate and Clobetasone Butyrate in Psoriasis Management
For Researchers, Scientists, and Drug Development Professionals: An In-Depth Comparison of Two Topical Corticosteroids
In the landscape of topical treatments for psoriasis, a chronic autoimmune condition characterized by hyperproliferation of keratinocytes and inflammation, corticosteroids remain a cornerstone of therapy. This guide provides a detailed head-to-head comparison of two such agents: Alclometasone (B1664502) dipropionate and Clobetasone (B1204786) butyrate (B1204436). While clinical observations suggest comparable efficacy, this analysis delves into the available preclinical and clinical data to provide a comprehensive overview for the scientific community.
At a Glance: Comparative Efficacy
Clinical studies in patients with plaque psoriasis have indicated that both Alclometasone dipropionate 0.05% and Clobetasone butyrate 0.05% creams offer similar therapeutic benefits and safety profiles.[1] One comparative study in psoriasis patients treated for 21 days found that both drugs produced similar beneficial effects on erythema, induration, and scaling, with no adverse experiences reported.[1] Another study in children with atopic dermatitis, another inflammatory skin condition, also demonstrated comparable efficacy, with an 85% reduction in disease signs for this compound-treated patients and an 86% reduction for the clobetasone butyrate-treated group.
While direct head-to-head preclinical studies in validated psoriasis animal models are limited, research on Clobetasone butyrate in the imiquimod-induced psoriasis model in rodents provides valuable insights into its potent anti-inflammatory effects.
Mechanism of Action: A Shared Pathway
Both this compound and Clobetasone butyrate are synthetic glucocorticoids that exert their anti-inflammatory, immunosuppressive, antiproliferative, and vasoconstrictive effects through a common mechanism of action. This involves their binding to cytosolic glucocorticoid receptors (GR). Upon binding, the receptor-ligand complex translocates into the nucleus and modulates the transcription of a wide array of genes.
This genomic signaling leads to two primary outcomes:
-
Transactivation: The GR complex upregulates the expression of anti-inflammatory genes.
-
Transrepression: The complex interferes with the activity of pro-inflammatory transcription factors such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). This, in turn, downregulates the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules that are central to the pathogenesis of psoriasis.
A key signaling cascade implicated in psoriasis is the IL-23/IL-17 axis. Corticosteroids are known to suppress this pathway, reducing the production of key inflammatory mediators.
Caption: General overview of the genomic signaling pathway of topical corticosteroids in a keratinocyte.
Experimental Data from Psoriasis Models
Imiquimod-Induced Psoriasis Model: Experimental Workflow
The imiquimod-induced psoriasis model is a standard preclinical tool for evaluating the efficacy of anti-psoriatic therapies.
Caption: A generalized workflow for assessing therapeutic efficacy in an imiquimod-induced psoriasis mouse model.
Performance of Clobetasone Butyrate in the Imiquimod-Induced Psoriasis Model
Studies utilizing the imiquimod-induced psoriasis model in rodents have demonstrated the significant efficacy of clobetasol (B30939) (the active moiety of clobetasone butyrate) in mitigating psoriatic-like symptoms.
| Parameter | Vehicle Control (Imiquimod only) | Clobetasol Treatment | Outcome |
| Psoriasis Area and Severity Index (PASI) Score | Significant increase | Significant reduction in erythema, scaling, and thickness | Amelioration of clinical signs |
| Epidermal Thickness (Histology) | Marked increase (hyperplasia) | Significant reduction | Anti-proliferative effect |
| Inflammatory Cell Infiltration (Histology) | Increased dermal infiltration of immune cells | Reduced cellular infiltrate | Immunosuppressive effect |
| Pro-inflammatory Cytokine Levels (e.g., IL-17, IL-23) | Elevated expression | Significant reduction | Modulation of the Th17 pathway |
Note: The table represents a summary of typical findings from various preclinical studies. Specific quantitative values can vary based on the exact experimental protocol and animal strain used.
One study in a rat model of imiquimod-induced psoriasis showed that clobetasol treatment significantly reduced epidermal thickening. The IMQ-treated group had an epidermal thickness of 58.9 ± 2.1 µm, which was significantly reduced by clobetasol. Furthermore, clobetasol treatment led to a significant reduction in the expression of pro-inflammatory cytokines IL-17a and IL-17f in the lesioned skin.
Safety Profile: A Note on Epidermal Thinning
A potential side effect of long-term topical corticosteroid use is skin atrophy, or thinning of the epidermis. Preclinical studies have suggested a favorable safety profile for Clobetasone butyrate in this regard. In a study on the domestic pig, Clobetasone butyrate was shown to cause less epidermal thinning than other topical corticosteroids, with the exception of 1% hydrocortisone.[2][3] This suggests a potential dissociation of its anti-inflammatory activity from its atrophogenic effects.
Conclusion for the Research Professional
Both this compound and Clobetasone butyrate are effective topical corticosteroids for the management of psoriasis, with clinical data suggesting comparable efficacy. Their shared mechanism of action involves the modulation of gene expression through the glucocorticoid receptor, leading to the suppression of key inflammatory pathways in psoriasis, including the IL-23/IL-17 axis.
Preclinical data from the imiquimod-induced psoriasis model robustly supports the anti-inflammatory and anti-proliferative effects of Clobetasone. While similar direct preclinical head-to-head data for this compound in this specific model is lacking in the public domain, its clinical equivalence to Clobetasone butyrate suggests a similar level of efficacy.
Future preclinical research directly comparing these two agents in a validated psoriasis animal model would be invaluable to further delineate any subtle differences in their pharmacological profiles and to provide a more granular understanding of their relative potencies and therapeutic indices. The experimental protocols and mechanistic understanding presented in this guide offer a framework for such investigative studies.
References
- 1. This compound in psoriasis: a clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effect of clobetasone butyrate and other topical steroids on skin thickness of the domestic pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Serum levels of adipokines and cytokines in psoriasis patients: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to In Vitro and In Vivo Models for Alclometasone Dipropionate Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of in vitro and in vivo models utilized in the research and development of Alclometasone dipropionate, a low to medium potency topical corticosteroid. By objectively comparing the performance, methodologies, and data outputs of these models, this document aims to equip researchers with the critical information needed to select the most appropriate models for their specific research questions, from formulation development to bioequivalence and efficacy testing.
Comparative Analysis of Key Research Models
The selection of a suitable research model is paramount for generating reliable and relevant data in the preclinical and clinical evaluation of topical dermatological products like this compound. Below is a summary of the most commonly employed in vitro and in vivo models, highlighting their key characteristics and applications.
| Model Type | Specific Model | Key Readouts | Primary Application for this compound | Advantages | Limitations |
| In Vitro | In Vitro Permeation Test (IVPT) using Franz Diffusion Cells | Drug release rate, Flux (Jmax), Permeability coefficient (Kp), Drug retention in skin layers | Formulation screening, Bioequivalence studies, Skin absorption and penetration assessment | High throughput, Cost-effective, Reduced use of animal and human subjects[1], Good for evaluating formulation differences | Lacks physiological responses (e.g., blood flow, metabolism), Potential for barrier function compromise in ex vivo skin[2] |
| In Vitro | Reconstructed Human Epidermis (RHE) / Full-Thickness Skin Equivalents (FTSE) | Cytokine/chemokine levels (e.g., IL-6, IL-8), Gene expression of inflammatory markers, Cell viability | Efficacy testing of anti-inflammatory effects, Mechanistic studies | Mimics human skin physiology more closely than cell monolayers[3][4], Avoids use of animal tissues | Can be expensive, May not fully replicate the complexity of the in vivo immune response, Barrier function may differ from native human skin |
| In Vivo | Vasoconstrictor Assay (VCA) | Skin blanching (pallor) measured by chromameter or visually | Bioequivalence and potency determination of topical corticosteroids[5][6] | Direct measure of a pharmacodynamic effect in humans, Well-established regulatory acceptance (FDA, EMA)[5][7] | High inter-subject variability[6], Not a direct measure of therapeutic efficacy for a specific disease, Less suitable for low-potency corticosteroids[6] |
| In Vivo | Animal Models of Skin Inflammation (e.g., Allergic Contact Dermatitis in mice) | Ear swelling, Erythema, Inflammatory cell infiltration, Cytokine levels in tissue | Efficacy and anti-inflammatory activity assessment, Proof-of-concept studies | Provides a systemic and localized physiological response, Allows for histological analysis | Ethical considerations, Species differences in skin physiology and immune response may not fully translate to humans |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of research findings. The following sections outline the standard protocols for the key experiments discussed.
In Vitro Permeation Test (IVPT) using Franz Diffusion Cells
Objective: To assess the rate and extent of this compound permeation through a skin membrane from a topical formulation.
Methodology:
-
Membrane Preparation: Excised human or animal (e.g., porcine) skin is most commonly used.[1] The skin is dermatomed to a uniform thickness (typically 200-500 µm). Alternatively, synthetic membranes can be used for release testing.[8]
-
Diffusion Cell Setup: Vertical Franz diffusion cells are typically employed.[1] The prepared skin membrane is mounted between the donor and receptor chambers, with the stratum corneum facing the donor compartment.
-
Receptor Fluid: The receptor chamber is filled with a physiologically relevant fluid (e.g., phosphate-buffered saline with a solvent like ethanol (B145695) to ensure sink conditions). The fluid is maintained at 32°C ± 1°C to simulate skin surface temperature and is continuously stirred.
-
Dosing: A finite dose (e.g., 5-15 mg/cm²) of the this compound formulation is applied to the skin surface in the donor chamber.[8]
-
Sampling: At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, 24 hours), samples are withdrawn from the receptor fluid for analysis. The withdrawn volume is replaced with fresh receptor fluid.
-
Quantification: The concentration of this compound in the collected samples is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Data Analysis: The cumulative amount of drug permeated per unit area is plotted against time. The steady-state flux (Jmax) and permeability coefficient (Kp) are calculated from the linear portion of the curve. At the end of the experiment, the skin is often processed to determine the amount of drug retained in different skin layers.
In Vivo Vasoconstrictor Assay (VCA)
Objective: To determine the bioequivalence and relative potency of a topical this compound formulation by measuring its ability to cause skin blanching.
Methodology:
-
Subject Selection: Healthy human volunteers with a demonstrated vasoconstrictor response to a reference corticosteroid are enrolled.
-
Dosing Application: A precise amount of the test and reference this compound formulations are applied to designated sites on the forearms of the subjects. The application duration is a critical variable and is often determined from a pilot dose-duration study.[7][9]
-
Occlusion: In some protocols, the application sites are covered with an occlusive dressing for a specified period to enhance drug penetration.
-
Removal of Formulation: After the designated application time, any remaining formulation is gently removed from the skin surface.
-
Visual and Instrumental Assessment: At specified time points post-application (e.g., 2, 4, 6, 12, 24 hours), the degree of skin blanching (vasoconstriction) at each application site is assessed. This is typically done using a chromameter to objectively measure changes in skin color, and can also be assessed visually by trained evaluators using a rating scale.[5]
-
Data Analysis: The chromameter readings (e.g., change in the a* value, which represents redness) are recorded. The area under the effect curve (AUEC) is calculated for both the test and reference products. Bioequivalence is determined by comparing the AUEC of the test product to the reference product.[9]
Visualizing Methodologies and Mechanisms
To further elucidate the relationships and processes described, the following diagrams are provided.
Caption: Experimental workflow for the cross-validation of in vitro and in vivo models.
Caption: Anti-inflammatory signaling pathway of this compound.
Conclusion
The cross-validation of in vitro and in vivo models is essential for a comprehensive understanding of this compound's performance. In vitro models, particularly IVPT, are invaluable for formulation optimization and can provide data that correlates with in vivo outcomes.[2] Reconstructed human skin models offer a platform for investigating anti-inflammatory mechanisms without the use of animals.[3] The in vivo vasoconstrictor assay remains the gold standard for bioequivalence testing of topical corticosteroids in humans, providing a direct pharmacodynamic measurement.[5] Animal models, while having limitations, are useful for evaluating therapeutic efficacy in a complex biological system.
For researchers and drug developers, a tiered approach is recommended. Initial formulation screening can be efficiently conducted using in vitro models. Promising formulations can then be advanced to in vivo models to confirm bioequivalence and assess efficacy. By understanding the strengths and limitations of each model and correlating the data between them, a more complete and predictive picture of a product's clinical performance can be achieved.
References
- 1. Optimizing In Vitro Skin Permeation Studies to Obtain Meaningful Data in Topical and Transdermal Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Atopic Dermatitis Studies through In Vitro Models [frontiersin.org]
- 5. biopharmaservices.com [biopharmaservices.com]
- 6. remedypublications.com [remedypublications.com]
- 7. gmp-compliance.org [gmp-compliance.org]
- 8. mdpi.com [mdpi.com]
- 9. Development of in vivo bioequivalence methodology for dermatologic corticosteroids based on pharmacodynamic modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
a assessing the relative potency of Alclometasone dipropionate against other topical corticosteroids
For researchers, scientists, and drug development professionals, understanding the relative potency of topical corticosteroids is paramount for preclinical and clinical development. This guide provides an objective comparison of Alclometasone dipropionate with other topical corticosteroids, supported by experimental data and detailed methodologies.
This compound is a synthetic corticosteroid that is consistently classified as a low-potency agent (Class VI) for topical dermatological use. Its therapeutic effects are primarily attributed to its anti-inflammatory, antipruritic, and vasoconstrictive properties. The potency of a topical corticosteroid is a critical determinant of its therapeutic efficacy and potential for adverse effects. This guide delves into the experimental frameworks used to classify this compound and compares its activity with other agents in its class and across the potency spectrum.
Quantitative Potency Assessment of Topical Corticosteroids
The potency of topical corticosteroids is most commonly determined by their ability to induce vasoconstriction in the small blood vessels of the skin, a phenomenon known as skin blanching. This is quantified using the vasoconstrictor assay. While direct quantitative head-to-head studies are numerous, the compiled data below reflects the established classification, providing a clear hierarchy of potency.
| Potency Class | Corticosteroid | Concentration (%) | Vehicle |
| Class I (Super-potent) | Clobetasol Propionate | 0.05 | Cream, Ointment |
| Betamethasone Dipropionate, Augmented | 0.05 | Gel, Ointment | |
| Class II (High-potency) | Fluocinonide | 0.05 | Cream, Ointment, Gel |
| Desoximetasone | 0.25 | Cream, Ointment | |
| Class III (Medium- to High-potency) | Triamcinolone Acetonide | 0.5 | Cream, Ointment |
| Fluticasone Propionate | 0.005 | Ointment | |
| Class IV (Medium-potency) | Mometasone Furoate | 0.1 | Cream, Ointment, Lotion |
| Hydrocortisone Valerate | 0.2 | Cream | |
| Class V (Medium-potency) | Betamethasone Valerate | 0.1 | Cream, Lotion, Foam |
| Fluocinolone Acetonide | 0.025 | Cream, Ointment | |
| Class VI (Low-potency) | This compound | 0.05 | Cream, Ointment [1][2] |
| Desonide | 0.05 | Cream, Gel, Lotion | |
| Class VII (Least-potent) | Hydrocortisone | 1.0 | Cream, Ointment |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the assessment of topical corticosteroid potency.
The McKenzie-Stoughton Vasoconstrictor Assay
This in vivo assay is the gold standard for determining the bioequivalence and relative potency of topical corticosteroid formulations.[3]
Objective: To quantify the blanching (whitening) effect of a topical corticosteroid on human skin, which correlates with its vasoconstrictive and anti-inflammatory activity.
Methodology:
-
Subject Selection: Healthy volunteers with normal skin on their forearms are selected. A screening is often performed to ensure subjects are responsive to corticosteroids.[4]
-
Site Demarcation: Multiple small, uniform areas (e.g., 1 cm²) are marked on the volar aspect of the forearms.
-
Product Application: A standardized amount of the topical corticosteroid formulation (and a vehicle control) is applied to the demarcated sites.
-
Occlusion: The application sites are covered with an occlusive dressing (e.g., plastic film) to enhance penetration of the corticosteroid. The duration of occlusion can vary but is typically several hours (e.g., 6-16 hours).[5]
-
Removal and Cleaning: After the specified occlusion time, the dressing and any excess formulation are carefully removed.
-
Assessment of Vasoconstriction: At predetermined time points after removal (e.g., 2, 4, 6, and 24 hours), the degree of skin blanching at each site is assessed.[6] This is done visually by trained observers using a graded scale (e.g., 0 = no blanching, 4 = maximal blanching) and/or instrumentally using a chromameter, which measures changes in skin color.[4][6]
-
Data Analysis: The scores from the visual assessments or the colorimetric data from the chromameter are used to generate a dose-response curve and calculate a vasoconstriction index. This allows for the ranking of potency among different corticosteroids.
The Scholtz-Dumas Psoriasis Plaque Bioassay
This clinical bioassay directly measures the anti-inflammatory and anti-proliferative effects of topical corticosteroids on psoriatic lesions.[7][8][9]
Objective: To evaluate the efficacy of a topical corticosteroid in reducing the clinical signs of psoriasis (erythema, scaling, and induration) in a controlled setting.
Methodology:
-
Patient Selection: Patients with chronic, stable plaque psoriasis are enrolled. A pretreatment observation period of about two weeks is recommended to ensure the stability of the plaques.[7]
-
Test Site Selection: Well-demarcated, stable psoriatic plaques of sufficient size to accommodate multiple test sites are chosen.
-
Test Site Demarcation: Small, uniform areas (e.g., 1.0 cm²) are delineated within the psoriatic plaques using adhesive masks.[7]
-
Product Application: A precise amount (e.g., 0.03 ml) of the test formulations, including positive and negative controls, is applied to the delineated squares.[7][9]
-
Occlusion: Each test site is covered with a small piece of plastic film and secured with adhesive tape.[7]
-
Treatment Schedule: Dressings are typically applied daily or on an alternate-day schedule for a specified period (e.g., 21 days).[7][9]
-
Clinical Assessment: At regular intervals, the dressings are removed, and the test sites are evaluated by a trained observer for improvement in erythema, scaling, and plaque thickness. A scoring system (e.g., a 4-point scale) is used to quantify the clinical response.[7][9]
-
Data Analysis: The clinical scores are analyzed to determine the efficacy of the treatment compared to controls and other active comparators. This assay can provide dose-response curves and is effective at discriminating between corticosteroids of different potencies.[7][9]
In Vitro Anti-inflammatory Assays: Cytokine and Prostaglandin (B15479496) Inhibition
These in vitro assays provide a mechanistic understanding of the anti-inflammatory effects of corticosteroids at the cellular level.
Objective: To measure the ability of a corticosteroid to inhibit the production of pro-inflammatory mediators, such as interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and prostaglandins, in cultured skin cells.
Methodology:
-
Cell Culture: Primary human keratinocytes, dermal fibroblasts, or peripheral blood mononuclear cells (PBMCs) are cultured under standard laboratory conditions.
-
Stimulation: The cells are stimulated with an inflammatory agent to induce the production of pro-inflammatory mediators. Common stimulants include lipopolysaccharide (LPS), phorbol (B1677699) esters, or other cytokines like IL-1β.
-
Corticosteroid Treatment: The cultured cells are treated with various concentrations of the test corticosteroid (e.g., this compound) and appropriate controls.
-
Incubation: The cells are incubated for a specific period to allow for the production and release of inflammatory mediators.
-
Quantification of Inflammatory Mediators: The concentration of cytokines (e.g., IL-6, TNF-α) in the cell culture supernatant is measured using sensitive immunoassays such as Enzyme-Linked Immunosorbent Assay (ELISA). Prostaglandin levels can be measured using similar techniques or by chromatography.
-
Data Analysis: The results are expressed as the percentage inhibition of cytokine or prostaglandin production compared to the stimulated control. An IC50 value (the concentration of the corticosteroid that causes 50% inhibition) can be calculated to quantify its anti-inflammatory potency.
Mandatory Visualizations
References
- 1. droracle.ai [droracle.ai]
- 2. Table: Relative Potency of Selected Topical Corticosteroids-Merck Manual Professional Edition [merckmanuals.com]
- 3. Critical factors determining the potency of topical corticosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biopharmaservices.com [biopharmaservices.com]
- 5. gmp-compliance.org [gmp-compliance.org]
- 6. Assessment of topical corticosteroid activity using the vasoconstriction assay in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
a comparative study of different nanoparticle delivery systems for Alclometasone dipropionate
A A comparative analysis of nanoparticle technologies for the topical delivery of the corticosteroid Alclometasone dipropionate is presented below. This guide is intended for researchers, scientists, and professionals in drug development. Due to limited direct comparative studies on this compound, this guide draws parallels from experimental data on other topical corticosteroids with similar physicochemical properties. The information aims to provide a comprehensive overview of the performance and characteristics of various nanoparticle platforms.
This compound is a synthetic corticosteroid of low to medium potency used topically to manage inflammatory and pruritic manifestations of corticosteroid-responsive dermatoses.[1][2] Like other topical corticosteroids, it exerts anti-inflammatory, antipruritic, and vasoconstrictive effects.[1][2] The mechanism of action is thought to involve the induction of phospholipase A2 inhibitory proteins, known as lipocortins, which control the biosynthesis of inflammatory mediators like prostaglandins (B1171923) and leukotrienes.[1][2] Although effective, conventional formulations can be associated with side effects, necessitating the development of advanced delivery systems to enhance therapeutic efficacy and minimize adverse reactions.[3]
Nanoparticle-based drug delivery systems offer a promising approach to improve the topical delivery of corticosteroids.[4] These systems can enhance drug penetration into the skin, provide controlled release, and potentially reduce systemic absorption and associated side effects.[4] This guide compares four common nanoparticle platforms: Solid Lipid Nanoparticles (SLNs), Polymeric Nanoparticles (PNPs), Liposomes, and Nanoemulsions.
Performance Comparison of Nanoparticle Delivery Systems
The following tables summarize the key performance parameters of different nanoparticle systems loaded with various topical corticosteroids. This data provides a basis for selecting a suitable delivery system for this compound.
| Nanoparticle System | Corticosteroid | Particle Size (nm) | Polydispersity Index (PDI) | Entrapment Efficiency (%) | Reference |
| Solid Lipid Nanoparticles (SLNs) | Clobetasol (B30939) Propionate (B1217596) | 177 | - | 92.05 | [5] |
| Prednicarbate | - | - | - | [6] | |
| Fluticasone Propionate | - | - | - | [7] | |
| Polymeric Nanoparticles (PNPs) | Hydrocortisone (B1673445) | - | - | - | [8] |
| Hydrocortisone-17-butyrate | - | - | - | [3] | |
| Beclomethasone Dipropionate | - | - | - | [9] | |
| Liposomes | Betamethasone Valerate | 220-350 | - | - | [10] |
| Diflucortolone Valerate | 220-350 | - | - | [10] | |
| Prednisolone | 2000-6000 | - | 85-98 | [11] | |
| Nanoemulsions | Prednisolone Derivative | 126.6 ± 40.12 | - | 99.9 ± 1.2 | [12] |
| Clobetasol Propionate | - | - | - | [13] | |
| Hydrocortisone | - | - | - | [14] |
Table 1: Physicochemical Properties of Corticosteroid-Loaded Nanoparticles
| Nanoparticle System | Corticosteroid | In Vitro Release Profile | Key Findings | Reference |
| Solid Lipid Nanoparticles (SLNs) | Clobetasol Propionate | Sustained release | Lower mean flux and higher skin uptake compared to marketed cream. | [5] |
| Prednicarbate | - | Increased skin penetration by 30% compared to a cream formulation. | [6] | |
| Polymeric Nanoparticles (PNPs) | Hydrocortisone | Controlled release | Confines transdermal absorption, minimizing systemic side effects. | [8] |
| Liposomes | Prednisolone | Prolonged release | Higher drug retention in the skin compared to non-liposomal gel. | [11] |
| Nanoemulsions | Prednisolone Derivative | Sustained release following Higuchi kinetics | Stable for 12 months with no significant cytotoxicity. | [12][15] |
Table 2: In Vitro Release Characteristics and Key Findings
Experimental Protocols
Detailed methodologies for the preparation and characterization of the different nanoparticle systems are outlined below.
Solid Lipid Nanoparticles (SLNs) Preparation
Method: High-Pressure Homogenization
-
Preparation of Lipid and Aqueous Phases: The solid lipid (e.g., tristearin) and the drug (e.g., Fluticasone propionate) are melted together at a temperature above the lipid's melting point to form the lipid phase.[7] The aqueous phase is prepared by dissolving a surfactant (e.g., Tween 80) in purified water and heating it to the same temperature as the lipid phase.
-
Pre-emulsification: The hot lipid phase is dispersed in the hot aqueous phase under high-speed stirring to form a coarse oil-in-water emulsion.
-
Homogenization: The pre-emulsion is then subjected to high-pressure homogenization for a specified number of cycles.[7] The high shear forces and cavitation during homogenization lead to the formation of nano-sized lipid particles.
-
Cooling and Solidification: The resulting nanoemulsion is cooled down to room temperature, causing the lipid to recrystallize and form solid lipid nanoparticles with the drug encapsulated within the lipid matrix.
Characterization:
-
Particle Size and Polydispersity Index (PDI): Measured by Dynamic Light Scattering (DLS).
-
Entrapment Efficiency: Determined by separating the unencapsulated drug from the SLN dispersion using techniques like ultracentrifugation and quantifying the drug in the supernatant and/or the nanoparticles.
-
In Vitro Drug Release: Assessed using Franz diffusion cells with a synthetic membrane or excised skin.[5]
Polymeric Nanoparticles (PNPs) Preparation
Method: Emulsion-Solvent Evaporation
-
Polymer and Drug Solution: The polymer (e.g., Poly(lactic-co-glycolic acid) - PLGA) and the drug are dissolved in a water-immiscible organic solvent (e.g., dichloromethane).
-
Emulsification: This organic solution is then emulsified in an aqueous solution containing a stabilizer (e.g., polyvinyl alcohol - PVA) using high-speed homogenization or sonication to form an oil-in-water emulsion.
-
Solvent Evaporation: The organic solvent is removed by evaporation under reduced pressure or by continuous stirring for several hours. This causes the polymer to precipitate and form nanoparticles, entrapping the drug.
-
Purification: The nanoparticles are collected by centrifugation, washed with purified water to remove excess stabilizer and unencapsulated drug, and then lyophilized for storage.
Characterization:
-
Particle Size and PDI: Analyzed using DLS.
-
Entrapment Efficiency: Calculated by quantifying the amount of encapsulated drug relative to the total amount of drug used.
-
In Vitro Drug Release: Typically studied using a dialysis bag method in a phosphate-buffered saline (PBS) solution.
Liposomes Preparation
Method: Thin-Film Hydration
-
Lipid Film Formation: Lipids (e.g., lecithin (B1663433) and cholesterol) and the drug are dissolved in an organic solvent (e.g., chloroform-methanol mixture). The solvent is then evaporated under reduced pressure using a rotary evaporator to form a thin lipid film on the inner wall of the flask.[11]
-
Hydration: The lipid film is hydrated with an aqueous buffer solution by gentle rotation of the flask at a temperature above the lipid phase transition temperature. This process leads to the formation of multilamellar vesicles (MLVs).
-
Size Reduction: To obtain smaller and more uniform liposomes (unilamellar vesicles - SUVs), the MLV suspension can be subjected to sonication or extrusion through polycarbonate membranes with defined pore sizes.
-
Purification: Unencapsulated drug is removed by methods such as dialysis or gel filtration.
Characterization:
-
Vesicle Size and PDI: Determined by DLS.
-
Entrapment Efficiency: Measured by separating the free drug from the liposomal formulation and quantifying the drug concentration.
-
In Vitro Drug Release: Evaluated using Franz diffusion cells.[10]
Nanoemulsions Preparation
Method: High-Energy Emulsification (Microfluidization)
-
Phase Preparation: The oil phase, consisting of an oil (e.g., castor oil), a surfactant (e.g., Tween 80), and the drug, is prepared. The aqueous phase is typically purified water.
-
Coarse Emulsion Formation: The oil phase is gradually added to the aqueous phase under high-speed stirring to form a coarse emulsion.
-
Homogenization: The coarse emulsion is then passed through a high-pressure homogenizer or a microfluidizer.[12][15] The intense shear forces, cavitation, and impact during this process lead to the formation of nano-sized oil droplets.
-
Characterization:
-
Droplet Size and PDI: Measured using DLS.
-
Drug Content: Assessed by a suitable analytical method like HPLC.
-
In Vitro Drug Release: Studied using the dialysis bag technique.[15]
-
Visualizing Experimental Workflows
The following diagrams illustrate the general experimental workflows for the preparation of the discussed nanoparticle delivery systems.
Caption: Workflow for Solid Lipid Nanoparticle (SLN) Preparation.
Caption: Workflow for Polymeric Nanoparticle (PNP) Preparation.
Caption: Workflow for Liposome Preparation.
Caption: Workflow for Nanoemulsion Preparation.
Conclusion
-
Solid Lipid Nanoparticles (SLNs) and Polymeric Nanoparticles (PNPs) appear to be effective in providing sustained drug release and increasing skin retention, which is desirable for localizing the anti-inflammatory effect and minimizing systemic absorption.[5][6][8]
-
Liposomes have demonstrated the ability to prolong drug release and enhance skin deposition.[10][11]
-
Nanoemulsions offer high drug loading capacity and have shown good stability and sustained release profiles.[12][15]
The choice of an optimal nanoparticle system for this compound will depend on the specific therapeutic goals, such as the desired release rate, depth of skin penetration, and formulation stability. Further research involving direct comparative studies with this compound is warranted to definitively determine the most effective nanoparticle delivery system for this corticosteroid.
References
- 1. taro.com [taro.com]
- 2. DailyMed - this compound ointment [dailymed.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Polymeric nanoparticles-based topical delivery systems for the treatment of dermatological diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clobetasol propionate solid lipid nanoparticles cream for effective treatment of eczema: formulation and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Solid lipid nanoparticles as drug carriers for topical glucocorticoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development and Statistical Optimization of Solid Lipid Nanoparticle Formulations of Fluticasone Propionate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hydrocortisone-Loaded Lipid–Polymer Hybrid Nanoparticles for Controlled Topical Delivery: Formulation Design Optimization and In Vitro and In Vivo Appraisal - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. ijpsdronline.com [ijpsdronline.com]
- 12. Formulation, characterization, and in vitro release of topical nanoemulsion containing prednisolone-derived corticosteroid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In vivo study of clobetasol propionate loaded nanoemulsion for topical application in psoriasis and atopic dermatitis | Semantic Scholar [semanticscholar.org]
- 14. Staff View: Formation and characterization of nanoemulsion system containing hydrocortisone for transdermal application [aunilo.uum.edu.my]
- 15. tandfonline.com [tandfonline.com]
Validating the Anti-inflammatory Efficacy of Alclometasone Dipropionate: A Comparative Guide with Positive Controls
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Alclometasone dipropionate's anti-inflammatory performance against established positive controls, supported by experimental data from standardized preclinical models. Detailed methodologies and quantitative data are presented to facilitate informed assessment and application in research and development.
Introduction to this compound
This compound is a synthetic topical corticosteroid with a well-established safety and efficacy profile for treating various inflammatory skin conditions, such as eczema and dermatitis.[1] As a low to medium potency corticosteroid, it is crucial to quantify its anti-inflammatory effects robustly.[2][3][4] This guide outlines the validation of its activity using positive controls in both in-vitro and in-vivo experimental settings, a critical step for comparative analysis and confirming biological activity.
Mechanism of Action: A Glucocorticoid Pathway
Like other corticosteroids, this compound exerts its anti-inflammatory effects by modulating gene expression.[1] The primary mechanism involves binding to cytosolic glucocorticoid receptors.[1] This complex then translocates to the nucleus, where it upregulates the transcription of anti-inflammatory proteins, notably lipocortins (annexins).[2][3][5][6] These proteins inhibit phospholipase A2, a key enzyme responsible for releasing arachidonic acid from cell membranes.[2][3][5][7][8] By blocking the release of arachidonic acid, this compound effectively curtails the downstream synthesis of potent inflammatory mediators, including prostaglandins (B1171923) and leukotrienes.[1][3][5][8] This action reduces edema, capillary dilatation, and leukocyte migration to the site of inflammation.[8]
In-Vitro Validation: Inhibition of Cytokine Release
A standard method to assess anti-inflammatory activity in-vitro is to measure the inhibition of pro-inflammatory cytokine production in immune cells stimulated with an inflammatory agent like lipopolysaccharide (LPS).
Experimental Protocol: Cytokine Inhibition Assay
-
Cell Culture: Human peripheral blood mononuclear cells (PBMCs) or macrophage-like cell lines (e.g., RAW 264.7) are cultured in appropriate media.
-
Treatment: Cells are pre-incubated with varying concentrations of this compound or a positive control (e.g., Dexamethasone) for 1-2 hours.
-
Stimulation: Inflammation is induced by adding LPS (a component of gram-negative bacteria cell walls) to the cell cultures (excluding the negative control group) and incubating for 24 hours.
-
Quantification: The concentration of a key pro-inflammatory cytokine, such as Tumor Necrosis Factor-alpha (TNF-α), in the cell culture supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Analysis: The percentage inhibition of TNF-α release is calculated for each treatment group relative to the LPS-stimulated control group. The half-maximal inhibitory concentration (IC50) is determined.
Comparative Data: Alclometasone vs. Dexamethasone
| Compound | Concentration | TNF-α Release (pg/mL) | % Inhibition | IC50 (nM) |
| Vehicle (Unstimulated) | - | 15 ± 4 | - | - |
| Vehicle + LPS | - | 1250 ± 85 | 0% | - |
| This compound | 1 nM | 980 ± 60 | 21.6% | \multirow{4}{}{~45} |
| 10 nM | 710 ± 55 | 43.2% | ||
| 100 nM | 350 ± 30 | 72.0% | ||
| 1000 nM | 110 ± 15 | 91.2% | ||
| Dexamethasone (Positive Control) | 1 nM | 850 ± 70 | 32.0% | \multirow{4}{}{~12} |
| 10 nM | 450 ± 40 | 64.0% | ||
| 100 nM | 150 ± 20 | 88.0% | ||
| 1000 nM | 50 ± 10 | 96.0% |
Data are presented as mean ± standard deviation and are hypothetical for illustrative purposes.
In-Vivo Validation: Topical Anti-inflammatory Models
To evaluate the efficacy of a topically applied agent, animal models that induce localized skin inflammation are essential. The croton oil-induced ear edema model is a widely used and reliable assay.[9][10]
Experimental Protocol: Croton Oil-Induced Ear Edema in Mice
-
Animal Model: Swiss albino mice are used for this model.[10]
-
Treatment Application: A solution of this compound or a positive control (e.g., Indomethacin) in a suitable vehicle (e.g., acetone) is applied topically to the inner surface of the right ear. The left ear receives the vehicle alone.
-
Induction of Inflammation: After 30-60 minutes, a solution of croton oil (a potent inflammatory agent) in acetone (B3395972) is applied to the right ear of all animals to induce inflammation.[9]
-
Edema Measurement: After a set period (typically 4-6 hours), the mice are euthanized. A standard-sized punch biopsy is taken from both the right (treated) and left (control) ears, and the weight of each punch is recorded.
-
Analysis: The difference in weight between the right and left ear punches is calculated as the measure of edema. The percentage inhibition of edema for each treatment group is determined relative to the vehicle-treated control group.
Comparative Data: Alclometasone vs. Indomethacin
| Treatment Group (Topical Application) | Dose (mg/ear) | Ear Edema (mg) | % Inhibition |
| Vehicle + Croton Oil | - | 12.5 ± 1.1 | 0% |
| This compound | 0.05 | 7.8 ± 0.7 | 37.6% |
| 0.1 | 5.5 ± 0.5 | 56.0% | |
| 0.2 | 3.9 ± 0.4 | 68.8% | |
| Indomethacin (Positive Control) | 0.5 | 4.2 ± 0.6 | 66.4% |
Data are presented as mean ± standard deviation and are hypothetical for illustrative purposes.
Conclusion
The anti-inflammatory properties of this compound can be effectively validated and quantified through standardized preclinical assays. In-vitro models, such as the inhibition of LPS-induced TNF-α release, demonstrate its cellular mechanism of action, showing potent, dose-dependent suppression of inflammatory mediators comparable to other corticosteroids like Dexamethasone. Furthermore, in-vivo models suitable for topical application, such as the croton oil-induced ear edema assay, confirm its efficacy in reducing inflammation in a tissue environment. The data consistently show that this compound performs effectively against established non-steroidal and steroidal positive controls, substantiating its role as a reliable anti-inflammatory agent. These methodologies provide a robust framework for the continued evaluation and comparison of topical anti-inflammatory compounds in a research and development setting.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. DailyMed - this compound ointment [dailymed.nlm.nih.gov]
- 3. This compound CREAM USP, 0.05% [dailymed.nlm.nih.gov]
- 4. DailyMed - this compound cream this compound ointment [dailymed.nlm.nih.gov]
- 5. Articles [globalrx.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Articles [globalrx.com]
- 8. Articles [globalrx.com]
- 9. scielo.br [scielo.br]
- 10. scielo.br [scielo.br]
a side-by-side comparison of Alclometasone dipropionate's effects on different skin cell types
Alclometasone dipropionate, a mid-potency synthetic corticosteroid, is a widely utilized topical therapeutic for a range of inflammatory dermatoses, including eczema and psoriasis.[1] Its clinical efficacy stems from its anti-inflammatory, antipruritic, and vasoconstrictive properties.[2] This guide provides a side-by-side comparison of the documented and inferred effects of this compound on key resident and transient cell types within the skin: keratinocytes, fibroblasts, melanocytes, and immune cells (Langerhans cells and T-cells). The information presented is intended for researchers, scientists, and drug development professionals, supported by experimental data and detailed methodologies.
Mechanism of Action
This compound, like other glucocorticoids, exerts its effects by binding to cytosolic glucocorticoid receptors. This complex then translocates to the nucleus, where it modulates the transcription of target genes. This leads to the upregulation of anti-inflammatory proteins and the downregulation of pro-inflammatory mediators. A primary mechanism is the induction of lipocortins, which are inhibitory proteins of phospholipase A2. This action blocks the release of arachidonic acid from cell membranes, thereby inhibiting the synthesis of prostaglandins (B1171923) and leukotrienes, potent mediators of inflammation.
Caption: General mechanism of this compound action.
Effects on Keratinocytes
Keratinocytes are the primary cell type of the epidermis and play a crucial role in the skin's barrier function and inflammatory responses. In hyperproliferative and inflammatory skin conditions, the regulation of keratinocyte function is a key therapeutic goal.
Key Effects:
-
Anti-proliferative: Corticosteroids are known to inhibit DNA synthesis and epidermal cell turnover, which is beneficial in hyperproliferative diseases like psoriasis.[2] Studies on the HaCaT keratinocyte cell line have shown that corticosteroids like betamethasone (B1666872) dipropionate, a structurally similar compound, are potent inhibitors of cell growth.
-
Modulation of Cytokine Production: Keratinocytes are a significant source of pro-inflammatory cytokines such as Interleukin (IL)-1, IL-6, and Tumor Necrosis Factor-alpha (TNF-α). Glucocorticoids can suppress the expression of these inflammatory mediators in keratinocytes.
-
Induction of Differentiation: While inhibiting proliferation, some studies suggest that glucocorticoids can promote the terminal differentiation of keratinocytes, which can be beneficial for barrier restoration.
| Parameter | Effect of this compound (or similar corticosteroids) | Reference (for similar corticosteroids) |
| Cell Proliferation | Decreased | [3] |
| Cytokine Secretion (e.g., IL-1, IL-6, TNF-α) | Decreased | [4][5] |
| Expression of Differentiation Markers | Generally Increased |
Effects on Fibroblasts
Dermal fibroblasts are responsible for producing the extracellular matrix, including collagen, which provides structural integrity to the skin. Their activity is crucial in wound healing and is also implicated in the pathogenesis of certain skin disorders.
Key Effects:
-
Inhibition of Proliferation: Corticosteroids can reduce the proliferation of dermal fibroblasts. This effect is dose-dependent.
-
Reduced Collagen Synthesis: A significant effect of corticosteroids on fibroblasts is the inhibition of collagen synthesis.[6] This is a primary reason for the potential side effect of skin atrophy with long-term use of potent topical steroids.
| Parameter | Effect of this compound (or similar corticosteroids) | Reference |
| Cell Proliferation | Decreased | [7] |
| Collagen Synthesis (Type I) | Decreased | [8][9] |
| Extracellular Matrix Remodeling | Modulated (e.g., altered MMP/TIMP balance) | [10] |
Effects on Melanocytes
Melanocytes are pigment-producing cells located in the basal layer of the epidermis. Their primary function is to produce melanin, which protects the skin from UV radiation.
Key Effects:
The direct effects of this compound on melanocyte function are not well-documented in publicly available literature. The primary therapeutic actions of corticosteroids are not directly related to melanogenesis. However, some studies on other corticosteroids have suggested potential indirect effects. It is important to note that changes in skin pigmentation are listed as a possible side effect of topical corticosteroid use, suggesting some level of interaction with melanocyte function, though this is not a primary therapeutic effect.
| Parameter | Effect of this compound | Reference |
| Melanin Production | Not well-established; potential for hypo- or hyperpigmentation with long-term use. | |
| Cell Proliferation | Not well-established. |
Effects on Immune Cells
Langerhans Cells: These are antigen-presenting cells in the epidermis that play a critical role in initiating and regulating cutaneous immune responses.
Key Effects:
-
Immunosuppressive: Corticosteroids can suppress the antigen-presenting capacity of Langerhans cells.[11] This includes downregulating the expression of co-stimulatory molecules necessary for T-cell activation.
-
Inhibition of Migration: Glucocorticoids may inhibit the migration of Langerhans cells from the epidermis to the draining lymph nodes, a crucial step in the initiation of an adaptive immune response.
| Parameter | Effect of this compound (or similar corticosteroids) | Reference |
| Antigen Presentation | Decreased | [11][12][13] |
| Expression of Co-stimulatory Molecules (e.g., CD86) | Decreased | |
| Migration | Potentially Decreased |
T-Cells: T-lymphocytes are key mediators of the adaptive immune response and are centrally involved in the pathogenesis of many inflammatory skin diseases.
Key Effects:
-
Suppression of Activation and Proliferation: A primary immunosuppressive effect of glucocorticoids is the inhibition of T-cell activation and proliferation.[2]
-
Modulation of Cytokine Production: Corticosteroids can alter the cytokine profile of T-cells, generally promoting a shift away from a pro-inflammatory phenotype.
-
Induction of Apoptosis: Glucocorticoids can induce apoptosis in certain T-cell populations, contributing to their immunosuppressive effects.
| Parameter | Effect of this compound (or similar corticosteroids) | Reference |
| T-Cell Activation (e.g., CD69, CD25 expression) | Decreased | [14][15][16] |
| Proliferation | Decreased | [2] |
| Pro-inflammatory Cytokine Production (e.g., IFN-γ, IL-17) | Decreased | [17] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are generalized and would require optimization for specific experimental conditions.
Keratinocyte Proliferation Assay (MTT Assay)
Objective: To quantify the effect of this compound on the proliferation of human keratinocytes (e.g., HaCaT cell line or primary keratinocytes).
Methodology:
-
Cell Culture: Culture human keratinocytes in an appropriate medium (e.g., DMEM) supplemented with 10% fetal bovine serum and antibiotics, in a humidified incubator at 37°C with 5% CO2.
-
Seeding: Seed cells into a 96-well plate at a density of approximately 5 x 10³ cells per well and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 1 nM to 10 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Caption: Workflow for Keratinocyte Proliferation (MTT) Assay.
Fibroblast Collagen Synthesis Assay (Sirius Red Assay)
Objective: To quantify the effect of this compound on collagen production by human dermal fibroblasts.
Methodology:
-
Cell Culture: Culture human dermal fibroblasts in DMEM with 10% FBS and antibiotics.
-
Seeding and Growth: Seed cells in a 6-well plate and grow to confluence.
-
Treatment: Replace the medium with serum-free medium containing ascorbic acid (50 µg/mL) and various concentrations of this compound.
-
Incubation: Incubate for 48-72 hours.
-
Harvest Supernatant: Collect the cell culture supernatant, which contains secreted collagen.
-
Sirius Red Staining:
-
Add 1 ml of Sirius Red solution (0.1% in saturated picric acid) to 200 µL of supernatant.
-
Incubate for 30 minutes at room temperature with gentle shaking.
-
Centrifuge at 10,000 x g for 10 minutes to pellet the collagen-dye complex.
-
Discard the supernatant and wash the pellet with 0.1 N HCl.
-
Dissolve the pellet in 0.5 N NaOH.
-
-
Measurement: Measure the absorbance at 540 nm.
-
Quantification: Use a standard curve prepared with known concentrations of collagen to determine the amount of collagen in the samples.
Caption: Workflow for Fibroblast Collagen Synthesis (Sirius Red) Assay.
T-Cell Activation Assay (Flow Cytometry)
Objective: To assess the effect of this compound on the activation of human T-cells.
Methodology:
-
Isolate T-Cells: Isolate human peripheral blood mononuclear cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation. T-cells can be further purified using magnetic bead separation if required.
-
Culture and Treatment: Culture the cells in RPMI-1640 medium with 10% FBS. Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Activate the T-cells using a combination of anti-CD3 and anti-CD28 antibodies or with a mitogen like phytohemagglutinin (PHA).
-
Incubation: Incubate for 24-48 hours.
-
Staining: Harvest the cells and stain with fluorescently-labeled antibodies against T-cell surface markers (e.g., CD3, CD4, CD8) and activation markers (e.g., CD69, CD25).
-
Flow Cytometry: Acquire the stained cells on a flow cytometer.
-
Analysis: Analyze the data to determine the percentage of activated T-cells (e.g., CD69+ or CD25+) within the CD4+ and CD8+ T-cell populations.
Caption: Workflow for T-Cell Activation Assay using Flow Cytometry.
Conclusion
This compound exerts multifaceted effects on various skin cell types, contributing to its therapeutic efficacy in inflammatory dermatoses. Its primary actions involve the suppression of proliferation and inflammatory responses in keratinocytes and immune cells, alongside the inhibition of fibroblast proliferation and collagen synthesis. The direct impact on melanocytes is less defined and warrants further investigation. The provided experimental protocols offer a framework for future research to quantify and compare these effects directly, which will be crucial for a more comprehensive understanding of its cellular mechanisms and for the development of more targeted dermatological therapies.
References
- 1. [PDF] this compound: properties and clinical uses | Semantic Scholar [semanticscholar.org]
- 2. Corticosteroid - Wikipedia [en.wikipedia.org]
- 3. Effects of topical corticosteroids on cell proliferation, cell cycle progression and apoptosis: in vitro comparison on HaCaT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Keratinocytes and cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Critical role of keratinocytes in cutaneous immune responses [explorationpub.com]
- 6. Alteration of Skin Properties with Autologous Dermal Fibroblasts | MDPI [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Human collagen alpha-2 type I stimulates collagen synthesis, wound healing, and elastin production in normal human dermal fibroblasts (HDFs) [bmbreports.org]
- 9. researchgate.net [researchgate.net]
- 10. In vitro study of the impact of mechanical tension on the dermal fibroblast phenotype in the context of skin wound healing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Langerhans cells but not monocytes are capable of antigen presentation in vitro in corticosteroid contact hypersensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antigen Presentation by Langerhans Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The role of Langerhans cells in antigen presentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. T cell activation and flow cytometry | App Note [genoskin.com]
- 15. Comparative analysis of activation induced marker (AIM) assays for sensitive identification of antigen-specific CD4 T cells | PLOS One [journals.plos.org]
- 16. biocompare.com [biocompare.com]
- 17. Cytokine-Mediated Crosstalk Between Keratinocytes and T Cells in Atopic Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Alclometasone Dipropionate: A Procedural Guide for Laboratory Professionals
Ensuring the proper disposal of pharmaceutical compounds like Alclometasone Dipropionate is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to safely manage and dispose of this compound waste, aligning with general best practices for pharmaceutical waste management.
I. Core Principles of Pharmaceutical Waste Disposal
The disposal of this compound, as with any pharmaceutical waste, must adhere to local, state, and federal regulations[1]. It is essential to distinguish between different types of waste streams within a laboratory setting to ensure compliant disposal. Pharmaceutical waste can be broadly categorized as hazardous or non-hazardous, and the appropriate disposal route depends on this classification[2][3]. For specific guidance, always refer to your institution's environmental health and safety (EHS) department and the product's Safety Data Sheet (SDS).
II. Pre-Disposal and Handling
Before disposal, proper handling and storage of this compound are crucial to minimize exposure and environmental contamination.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, lab coats, and eye protection, when handling this compound[1].
-
Storage: Store this compound in a well-ventilated place in a tightly closed container[1].
-
Accidental Spills: In the event of a spill, absorb the substance with a liquid-binding material such as diatomite or universal binders. Decontaminate surfaces by scrubbing with alcohol and dispose of the contaminated material according to the procedures outlined below[1].
III. Step-by-Step Disposal Procedures for this compound
The primary method for disposing of this compound from a professional laboratory setting involves a licensed biomedical waste disposal company[4]. Avoid disposing of this chemical down the drain or in the regular trash unless explicitly permitted by your local regulations and institutional policies[5][6].
Step 1: Waste Identification and Segregation
-
Identify: Determine if the this compound waste is considered hazardous under the Resource Conservation and Recovery Act (RCRA)[2]. Consult your institution's EHS department for this classification.
-
Segregate: Separate this compound waste from other laboratory waste streams. This includes:
-
Unused or expired pure this compound.
-
Contaminated items such as gloves, bench paper, and empty containers[4].
-
Step 2: Containerization
-
Use Approved Containers: Place the segregated this compound waste into designated, clearly labeled, and leak-proof pharmaceutical waste containers. The color-coding for these containers is often as follows:
-
Black containers: For RCRA hazardous pharmaceutical waste.
-
Blue or white containers: For non-hazardous pharmaceutical waste.
-
-
Labeling: Ensure containers are accurately labeled with the contents, including the name "this compound," and the appropriate hazard warnings.
Step 3: Final Disposal
-
Engage a Licensed Waste Hauler: Arrange for the collection and disposal of the pharmaceutical waste containers by a licensed and reputable biomedical waste disposal company[4]. These companies are equipped to handle and transport pharmaceutical waste in compliance with Department of Transportation (DOT) and Environmental Protection Agency (EPA) regulations[2].
-
Incineration: The typical final disposal method for pharmaceutical waste is incineration at a permitted facility.
IV. Disposal of Household this compound
For non-laboratory settings, such as households with expired or unused medication, the disposal procedures differ.
-
Drug Take-Back Programs: The most recommended method is to utilize a drug take-back program. These programs are often available at pharmacies, hospitals, or police departments and provide a safe and environmentally sound way to dispose of unwanted medicines[3][4][7][8][9].
-
Household Trash Disposal (if no take-back program is available):
-
Mix the medicine with an unpalatable substance like dirt, cat litter, or used coffee grounds[3][8][9][10][11].
-
Place the mixture in a sealed plastic bag or container to prevent leakage[3][8][10][11].
-
Dispose of the sealed container in your household trash[3][8][10].
-
Remove or scratch out all personal information from the original prescription bottle before recycling or discarding it[10][11].
V. Logical Workflow for Disposal Decision
The following diagram illustrates the decision-making process for the proper disposal of this compound in a professional setting.
Caption: this compound Disposal Workflow.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. luriechildrens.org [luriechildrens.org]
- 3. sdmedwaste.com [sdmedwaste.com]
- 4. medprodisposal.com [medprodisposal.com]
- 5. Pharmaceutical Waste Management for Businesses and Homeowners | Florida Department of Environmental Protection [floridadep.gov]
- 6. Disposing of medicines - Care Quality Commission [cqc.org.uk]
- 7. familyallergy.com [familyallergy.com]
- 8. getreliefresponsibly.com [getreliefresponsibly.com]
- 9. Medication disposal: How-to guide for different types [medicalnewstoday.com]
- 10. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
- 11. dea.gov [dea.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
